molecular formula C15H12Cl2O2 B1303190 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone CAS No. 61292-27-1

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Cat. No.: B1303190
CAS No.: 61292-27-1
M. Wt: 295.2 g/mol
InChI Key: SJGSBISIYWRANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone is a useful research compound. Its molecular formula is C15H12Cl2O2 and its molecular weight is 295.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGSBISIYWRANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377085
Record name 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-27-1
Record name 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS 61292-27-1): Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, a key chemical intermediate in pharmaceutical synthesis. We delve into its physicochemical properties, detail a robust synthetic protocol via Williamson ether synthesis with mechanistic insights, and outline rigorous analytical methods for its characterization. Furthermore, we explore its pivotal role as a precursor in the development of high-value therapeutic agents, particularly in the cardiovascular and antifungal domains. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile compound.

Introduction and Strategic Importance

This compound (CAS: 61292-27-1) is a dichlorinated aromatic ketone ether. While not an active pharmaceutical ingredient (API) itself, it represents a critical building block in the multi-step synthesis of various drugs.[1] Its molecular architecture, featuring a reactive ethanone group and a stable dichlorobenzyl ether linkage, makes it an ideal scaffold for constructing more complex molecules.

The strategic importance of this intermediate lies in its direct lineage to compounds with potential receptor-blocking activity, making it valuable in the design of antihypertensive and cardiovascular drugs.[1] Moreover, the 2,4-dichlorophenyl moiety is a common feature in many potent antifungal agents, such as miconazole and ketoconazole, positioning this compound as a valuable precursor in the synthesis of novel antimycotic therapies.[2][3] This guide will provide the foundational knowledge required to synthesize, purify, and utilize this compound effectively in a research and development setting.

Physicochemical Properties and Identification

Accurate identification of a chemical entity is the bedrock of reproducible science. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 61292-27-1[4]
Molecular Formula C₁₅H₁₂Cl₂O₂[1][4]
Molecular Weight 295.17 g/mol [1]
IUPAC Name 1-(4-((2,4-Dichlorobenzyl)oxy)phenyl)ethanone[5]
Canonical SMILES CC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl[5]
InChI Key SJGSBISIYWRANO-UHFFFAOYSA-N[5]
Appearance White to off-white crystalline solid (predicted)
Storage Room temperature, sealed, dry environment[1]

Synthesis and Mechanistic Rationale

The most direct and industrially scalable method for preparing this compound is the Williamson ether synthesis . This classic SN2 reaction provides a high-yielding and clean route to the target ether.[6]

The reaction involves the nucleophilic attack of a phenoxide ion (generated from 4-hydroxyacetophenone) on an electrophilic alkyl halide (2,4-dichlorobenzyl chloride).

Causality of Reagent Selection
  • 4-Hydroxyacetophenone: This starting material provides the core acetophenone-phenol structure. Its phenolic proton is sufficiently acidic (pKa ≈ 7-8) to be readily deprotonated by a suitable base to form the required nucleophilic phenoxide.

  • 2,4-Dichlorobenzyl Chloride: This reagent serves as the electrophile. The benzylic carbon is highly activated towards SN2 displacement due to the electron-withdrawing nature of the adjacent phenyl ring and the excellent leaving group ability of the chloride ion.[7] The two chlorine atoms on the aromatic ring remain inert under these reaction conditions, ensuring they are incorporated into the final product structure.[7]

  • Base (e.g., K₂CO₃, NaH): An anhydrous base is crucial for deprotonating the phenol without introducing water, which could lead to unwanted side reactions (e.g., hydrolysis of the benzyl chloride). Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, making it ideal for large-scale synthesis. Sodium hydride (NaH) is a stronger, non-nucleophilic base suitable for achieving rapid and complete deprotonation on a lab scale.

  • Solvent (e.g., Acetone, DMF, Acetonitrile): A polar aprotic solvent is required. These solvents can solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion extensively, leaving it "naked" and highly nucleophilic. This enhances the reaction rate of the SN2 displacement.[6]

Reaction Mechanism Diagram

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Hydroxyacetophenone Phenoxide Potassium 4-acetylphenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K₂CO₃) Phenoxide_ref Phenoxide BenzylChloride 2,4-Dichlorobenzyl Chloride (Electrophile) Product This compound BenzylChloride->Product Ether formation Phenoxide_ref->BenzylChloride SN2 Attack

Caption: Williamson ether synthesis mechanism.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating purification and analytical checkpoints to ensure product integrity.

Synthesis Workflow

Synthesis_Workflow Start Reagent Setup Reaction Reaction under Reflux Start->Reaction Heat Quench Workup: Aqueous Quench Reaction->Quench Cool Extract Extraction with Organic Solvent Quench->Extract Dry Drying & Filtration Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Recrystallization Concentrate->Purify Final Characterization Purify->Final

Caption: General workflow for synthesis and purification.

Detailed Synthesis Protocol (Lab Scale)
  • Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyacetophenone (10.0 g, 73.4 mmol), potassium carbonate (15.2 g, 110.1 mmol, 1.5 eq), and acetone (150 mL).

  • Addition of Electrophile: Stir the suspension vigorously for 15 minutes. Add 2,4-dichlorobenzyl chloride (15.7 g, 80.7 mmol, 1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-hydroxyacetophenone spot has been consumed.

  • Workup - Quenching: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KCl). Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Workup - Extraction: Redissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol or an isopropanol/water mixture. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound.

Analytical MethodExpected Results
¹H NMR Signals corresponding to the acetyl protons (~2.5 ppm), aromatic protons of the acetophenone ring (~7.0 and 8.0 ppm, doublets), the benzylic methylene protons (~5.2 ppm, singlet), and the aromatic protons of the dichlorobenzyl ring (~7.3-7.6 ppm).
¹³C NMR Peaks for the methyl carbon, carbonyl carbon, and all unique aromatic and benzylic carbons.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ should be observable, along with a characteristic isotopic pattern ([M+2]⁺ and [M+4]⁺) due to the presence of two chlorine atoms. Fragmentation patterns would likely show cleavage at the ether linkage.[8]
FT-IR Spectroscopy Characteristic absorption bands for the C=O stretch (ketone) around 1680 cm⁻¹, C-O-C stretch (ether) around 1250 cm⁻¹ and 1050 cm⁻¹, and C-Cl stretches in the aromatic region.
Melting Point A sharp melting point is indicative of high purity.

Applications in Drug Development

The title compound is a versatile intermediate, primarily because the installed 2,4-dichlorobenzyl ether moiety is a known pharmacophore in several classes of drugs.

Antifungal Agents

The 2,4-dichlorophenyl group is a cornerstone of azole antifungal drugs. Intermediates structurally similar to this compound are precursors to drugs like ketoconazole, which feature a complex side chain attached to the dichlorophenyl moiety.[3] The ethanone group on our title compound can be readily transformed (e.g., via reduction, halogenation, and substitution) to build the necessary imidazole or triazole-containing side chains.[2]

Cardiovascular Drugs

The overall structure serves as a template for compounds designed to interact with cardiovascular targets.[1] The ether linkage provides a stable yet flexible spacer, and the dichlorinated ring can engage in specific hydrophobic or halogen-bonding interactions within a receptor's active site. The ketone can be used as a handle for further chemical elaboration to introduce other functional groups required for biological activity.

Applications Intermediate This compound Transformation Chemical Transformation (e.g., Reduction, Halogenation, Substitution) Intermediate->Transformation Antifungal Azole Antifungal Agents (e.g., Ketoconazole analogs) Transformation->Antifungal Precursor for Cardio Cardiovascular Agents (e.g., Receptor Blockers) Transformation->Cardio Precursor for

Caption: Role as a versatile pharmaceutical intermediate.

Safety and Handling

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Safety Data: Consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and disposal information.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its straightforward and efficient synthesis via the Williamson ether reaction, combined with its strategic molecular features, makes it an indispensable tool for researchers developing next-generation antifungal and cardiovascular therapeutics. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful synthesis, characterization, and application of this compound in advanced drug discovery programs.

References

  • MySkinRecipes. 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE. [Link]

  • PubChem. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Reactivity of 2,4-Dichlorobenzyl Chloride: A Cornerstone for Innovation. [Link]

  • Google Patents. Process for producing 4-hydroxyacetophenone.
  • ResearchGate. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV'. [Link]

  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a molecule's behavior from the moment of synthesis through to its formulation, administration, and ultimately its interaction with biological systems. For a compound such as 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, a pharmaceutical intermediate with potential applications in areas like antihypertensive and cardiovascular drug design, a comprehensive physicochemical profile is indispensable.[1] This guide provides an in-depth technical overview of this compound, detailing its known properties and outlining authoritative, field-proven methodologies for the determination of its complete physicochemical profile. The protocols described herein are presented with the causality behind experimental choices, ensuring a self-validating system of scientific integrity.

Compound Identity and Core Properties

This compound is a diaryl ether derivative. Its core structure, comprising a dichlorinated benzyl group linked to an acetophenone moiety via an ether bond, suggests a molecule with notable lipophilicity and potential for various intermolecular interactions.

PropertyValueSource(s)
CAS Number 61292-27-1[1][2][3][4][5][6]
Molecular Formula C₁₅H₁₂Cl₂O₂[1][2]
Molecular Weight 295.16 g/mol [2]
Melting Point 91-93 °C[7]
Storage Room temperature, sealed, dry[1]

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis.[8][9][10] This classical and robust method involves the reaction of a phenoxide with an alkyl halide. In this case, 4'-hydroxyacetophenone is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4'-Hydroxyacetophenone

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4'-hydroxyacetophenone (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirring suspension, add 2,4-dichlorobenzyl chloride (1.1 equivalents).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain this compound as a crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4_Hydroxyacetophenone 4'-Hydroxyacetophenone Reaction Williamson Ether Synthesis (Reflux) 4_Hydroxyacetophenone->Reaction 2_4_Dichlorobenzyl_Chloride 2,4-Dichlorobenzyl Chloride 2_4_Dichlorobenzyl_Chloride->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction Acetone Acetone (Solvent) Acetone->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of the target compound.

Determination of Key Physicochemical Properties

While some core properties of this compound are known, a comprehensive profile requires the experimental determination of several other parameters. The following sections detail the authoritative OECD (Organisation for Economic Co-operation and Development) guidelines for these measurements.

Melting Point/Melting Range (OECD 102)

The melting point is a critical indicator of purity.[11] For a crystalline solid like this compound, the capillary method is standard.

Experimental Protocol (Capillary Method):

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.

  • Apparatus: The capillary tube is placed in a heating block or liquid bath of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point (OECD 103)

Given the relatively high molecular weight and expected low volatility of the compound, the boiling point is likely to be elevated and may require measurement under reduced pressure. Differential Scanning Calorimetry (DSC) is a modern and accurate method.

Experimental Protocol (DSC Method):

  • Sample Preparation: A small, accurately weighed amount of the sample is hermetically sealed in an aluminum pan.

  • Apparatus: The sample pan and an empty reference pan are placed in the DSC cell.

  • Heating Program: The cell is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The onset temperature of the endothermic event corresponding to boiling is determined from the resulting thermogram.

Water Solubility (OECD 105)

Solubility is a key determinant of a drug's bioavailability. Given the lipophilic nature of the target compound, its aqueous solubility is expected to be low. The flask method is suitable for this determination.

Experimental Protocol (Flask Method):

  • Equilibration: An excess amount of the compound is added to a known volume of water in a flask. The flask is sealed and agitated at a constant temperature until equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.

  • Quantification: The concentration of the compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Determination Start Excess Compound + Water Equilibration Agitation at Constant Temperature Start->Equilibration Phase_Separation Centrifugation / Filtration Equilibration->Phase_Separation Aqueous_Phase Saturated Aqueous Solution Phase_Separation->Aqueous_Phase Solid_Phase Undissolved Solid Phase_Separation->Solid_Phase Analysis HPLC-UV Analysis Aqueous_Phase->Analysis Result Water Solubility (mg/L) Analysis->Result

Caption: Experimental workflow for water solubility determination.

Octanol-Water Partition Coefficient (logP) (OECD 107)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[10] The shake-flask method is the classical and most reliable technique.

Experimental Protocol (Shake-Flask Method):

  • Pre-saturation: n-Octanol and water are mutually saturated before the experiment.

  • Partitioning: A small amount of the compound is dissolved in either the n-octanol or water phase. The two phases are then combined in a vessel and shaken vigorously until equilibrium is achieved.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Dissociation Constant (pKa) (OECD 112)

The pKa value indicates the extent of ionization of a compound at a given pH. The ketone moiety in the target molecule is a very weak base, and the ether oxygen is also weakly basic. The aromatic protons are not acidic. Therefore, the compound is not expected to have a pKa in the physiologically relevant range. However, for a complete characterization, this can be confirmed experimentally.

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: The 2,4-dichlorobenzyl moiety is a common feature in some compounds with known biological activity. The toxicological properties of the target compound have not been fully investigated. Avoid inhalation, ingestion, and skin contact.

  • Fire and Reactivity: The compound is expected to be a combustible solid. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or foam for fires. It is expected to be stable under normal storage conditions.

Conclusion

The physicochemical characterization of this compound is a critical endeavor for its potential development as a pharmaceutical intermediate. This guide has provided the known properties of this compound and detailed the authoritative experimental protocols for a comprehensive physicochemical evaluation. By adhering to these standardized methods, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance promising compounds through the development pipeline. The principles and methodologies outlined herein serve as a robust framework for the characterization of this and other novel chemical entities.

References

  • MySkinRecipes. 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE. [Link]

  • Generic Safety Data Sheet Inform
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Platteville. Experiment 06 Williamson Ether Synthesis. [Link]

  • ResearchGate. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ResearchGate. Crystal structure of 1-(1-(2,4-dichlorobenzyl)-5-methyl-1H-1,2,3-triazol- 4-yl)ethanone, C12H11Cl2N3O. [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • PubMed. QSPR models for physicochemical properties of polychlorinated diphenyl ethers. [Link]

  • Google Patents. A preparation method of 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethanone.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • SlidePlayer. DETERMINATION OF MELTING POINTS. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone is a key intermediate in the synthesis of various pharmaceuticals, most notably antifungal agents.[1] Its molecular structure, featuring a dichlorobenzyl ether linkage to an acetophenone moiety, provides a versatile scaffold for the development of bioactive molecules. This guide offers a comprehensive overview of the most efficient and scientifically sound methodology for its synthesis, tailored for researchers, scientists, and professionals in drug development. The presented protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[2][3]

Strategic Approach: The Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4] In this specific application, the phenoxide derived from 4-hydroxyacetophenone acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride.

The reaction proceeds via an SN2 mechanism, where the nucleophilic attack and the departure of the leaving group (chloride) occur in a single, concerted step.[3] The choice of a strong base is crucial for the quantitative deprotonation of the phenolic hydroxyl group of 4-hydroxyacetophenone, thereby generating the reactive phenoxide nucleophile.

Reaction Mechanism Overview

Williamson_Ether_Synthesis node_4_hydroxyacetophenone 4-Hydroxyacetophenone node_phenoxide Phenoxide Intermediate node_4_hydroxyacetophenone->node_phenoxide Deprotonation node_base Base (e.g., K2CO3, NaOH) node_2_4_dichlorobenzyl_chloride 2,4-Dichlorobenzyl Chloride node_product This compound node_2_4_dichlorobenzyl_chloride->node_product node_phenoxide->node_product SN2 Attack

Caption: General workflow of the Williamson ether synthesis for the target molecule.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-HydroxyacetophenoneC₈H₈O₂136.1599-93-4
2,4-Dichlorobenzyl chlorideC₇H₅Cl₃195.4894-99-5
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7
AcetoneC₃H₆O58.0867-64-1
Deionized WaterH₂O18.027732-18-5
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxyacetophenone (13.6 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add 2,4-dichlorobenzyl chloride (19.5 g, 0.1 mol).

  • Reaction: Heat the mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Isolation of Crude Product: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from ethanol or a mixture of ethyl acetate and hexane to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product node_4_hydroxyacetophenone 4-Hydroxyacetophenone node_reflux Reflux (8-10 hours) node_4_hydroxyacetophenone->node_reflux node_2_4_dichlorobenzyl_chloride 2,4-Dichlorobenzyl Chloride node_2_4_dichlorobenzyl_chloride->node_reflux node_k2co3 Potassium Carbonate node_k2co3->node_reflux node_acetone Acetone node_acetone->node_reflux node_filtration Filtration node_reflux->node_filtration node_concentration Concentration node_filtration->node_concentration node_recrystallization Recrystallization node_concentration->node_recrystallization node_drying Drying node_recrystallization->node_drying node_final_product This compound node_drying->node_final_product

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound (CAS 61292-27-1) should be confirmed using standard analytical techniques.[5]

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the ether (C-O-C) linkage.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. The molecular formula is C₁₅H₁₂Cl₂O₂ and the molecular weight is 295.16 g/mol .[5]

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2,4-Dichlorobenzyl chloride: Is a lachrymator and should be handled with care.

    • Potassium Carbonate: Can cause irritation upon contact with skin or eyes.

    • Acetone: Is a flammable solvent. Avoid open flames and sources of ignition.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound. The protocol outlined in this guide, when executed with precision and adherence to safety guidelines, will consistently produce a high-purity product suitable for further applications in pharmaceutical research and development. The key to success lies in the careful control of reaction conditions and the thorough purification of the final compound.

References

  • JI Shichun, & LI Qin. (2013). Novel Synthesis Technology of Isoconazole. Chinese Journal of Modern Applied Pharmacy, 30(4), 376-378.
  • CN104961675A - Preparation method of isavuconazole intermediate - Google Patents. (n.d.).
  • CN105420306A - Synthetic method of isavuconazole intermediate - Google Patents. (n.d.).
  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • CN102399192A - Method for preparing isoconazole nitrate - Google Patents. (n.d.).
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1-[4-(Benzyloxy)phenyl]ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 1-(4-(Benzyloxy)phenyl)ethan-1-one | 54696-05-8. (n.d.). J&K Scientific. Retrieved from [Link]

  • 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents. (n.d.).
  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.).
  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). (n.d.). Cheméo. Retrieved from [Link]

  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2010). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2476.
  • What would be the major product of the reaction between 1-phenyl-2-(2-bromobenzyl)etanone and dilute NaOH when heated? (2025, May 12). Chemistry Stack Exchange. Retrieved from [Link]

  • Uçucu, G., Altanlar, N., & Saraç, S. (2001). Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. European Journal of Medicinal Chemistry, 36(5), 421-433.

Sources

"1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone molecular structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via the Williamson ether synthesis. Furthermore, it outlines a complete analytical workflow for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Finally, the guide explores its current and potential applications in drug discovery, particularly in the development of cardiovascular and antifungal agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this versatile molecule.

Introduction: Unveiling a Versatile Pharmaceutical Intermediate

This compound, with the CAS number 61292-27-1, is an aromatic ketone that has garnered significant interest in medicinal chemistry.[1][2] Its molecular architecture, featuring a dichlorinated benzyl moiety linked to an acetophenone core via an ether bond, makes it a valuable scaffold for the synthesis of more complex bioactive molecules.[3] This guide will delve into the fundamental aspects of this compound, providing both theoretical understanding and practical, actionable protocols for its synthesis and characterization. The rationale behind its use as a pharmaceutical intermediate lies in its ability to serve as a building block for compounds with receptor-blocking activity, a crucial feature in the design of drugs for managing conditions like hypertension.[3]

Molecular Structure and Physicochemical Properties

The structural and chemical properties of this compound are foundational to its reactivity and application.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 61292-27-1[1]
Molecular Formula C₁₅H₁₂Cl₂O₂[1]
Molecular Weight 295.16 g/mol [1]
IUPAC Name 1-(4-{[(2,4-dichlorophenyl)methyl]oxy}phenyl)ethan-1-one
Appearance Expected to be a solid at room temperatureInferred from precursors

The molecule's structure is characterized by three key functional groups: a ketone, an ether, and a dichlorinated aromatic ring. These groups dictate its chemical behavior and are the focus of analytical characterization techniques.

Synthesis via Williamson Ether Synthesis: A Mechanistic Approach

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis.[4][5][6] This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[4] In this specific case, it involves the reaction of 4'-hydroxyacetophenone with 2,4-dichlorobenzyl chloride.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][7] The choice of a primary alkyl halide (2,4-dichlorobenzyl chloride) is critical, as it minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides, especially when using a strong base.[6][8]

Causality Behind Experimental Choices:
  • Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group of 4'-hydroxyacetophenone. This creates the phenoxide nucleophile required for the SN2 attack. Stronger bases like sodium hydride could be used but may lead to side reactions.

  • Solvent Selection: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is ideal for SN2 reactions. These solvents can solvate the cation of the base, leaving the alkoxide nucleophile relatively free to attack the electrophilic carbon of the alkyl halide.

  • Reaction Temperature: The reaction is typically heated to increase the rate of reaction. However, excessive heat should be avoided to prevent decomposition and side product formation.

Detailed Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-hydroxyacetophenone (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Addition of Alkyl Halide: Add 2,4-dichlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualization of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 4'-Hydroxyacetophenone Reflux Reflux (4-6h) Reactant1->Reflux Reactant2 2,4-Dichlorobenzyl Chloride Reactant2->Reflux Base K₂CO₃ Base->Reflux Solvent Acetone Solvent->Reflux Filter Filtration Reflux->Filter Extract Extraction Filter->Extract Purify Recrystallization/ Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization: A Multi-technique Approach

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

    • A singlet for the methyl protons of the acetyl group.

    • Doublets for the aromatic protons of the para-substituted phenyl ring.

    • A singlet for the benzylic methylene protons.

    • Signals corresponding to the three aromatic protons of the dichlorobenzyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the ether-linked carbons, and the aromatic carbons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Acetyl (CH₃)~2.5Singlet
Methylene (CH₂)~5.1Singlet
Aromatic (para-substituted)6.9-7.1 and 7.8-8.0Doublets
Aromatic (dichloro-substituted)7.2-7.6Multiplets

Note: These are predicted values and may vary based on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 295.16 g/mol , along with characteristic isotopic peaks due to the presence of two chlorine atoms.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O (Ketone)1670 - 1690
C-O-C (Ether)1230 - 1270 (asymmetric) and 1020 - 1075 (symmetric)
C-Cl (Aromatic)1000 - 1100
C=C (Aromatic)1450 - 1600
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically used. A UV detector set at a wavelength where the compound has maximum absorbance (e.g., ~254 nm) is employed for detection. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents.

  • Antihypertensive and Cardiovascular Drugs: Its structure is incorporated into molecules designed to act as receptor antagonists, which can be effective in managing high blood pressure and other cardiovascular diseases.[3]

  • Antifungal Agents: The dichlorobenzyl group is a common feature in many antifungal compounds. This intermediate is used in the synthesis of novel antifungal agents. For instance, related structures have been investigated for their antimycotic activity.[9]

  • Research Chemical: It serves as a starting material for the development of new organic molecules with potential therapeutic properties.[3]

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical mechanism where a drug derived from this intermediate could act as a receptor antagonist.

Signaling_Pathway Ligand Endogenous Ligand Receptor Target Receptor Ligand->Receptor Binds & Activates Downstream Downstream Signaling (e.g., Vasoconstriction) Receptor->Downstream Initiates Block Blocked Drug Derived Drug (Antagonist) Drug->Receptor Binds & Blocks Cell Cell Membrane

Caption: Hypothetical receptor antagonist mechanism.

Conclusion and Future Perspectives

This compound is a chemically significant and commercially relevant molecule. The synthetic and analytical protocols detailed in this guide are robust and can be readily implemented in a laboratory setting. The versatility of this intermediate in the synthesis of a range of biologically active compounds, particularly in the cardiovascular and antifungal therapeutic areas, underscores its importance. Future research may focus on the development of more efficient and greener synthetic routes, as well as the exploration of new applications for this versatile scaffold in the discovery of novel therapeutics.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4'-Hydroxyacetophenone: Properties and Applications as a Chemical Reagent. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • FooDB. Showing Compound 4'-Hydroxyacetophenone (FDB010503). [Link]

  • PubChem. 4'-Hydroxyacetophenone. [Link]

  • ChemWhat. Hydroxyacetophenone CAS#: 99-93-4. [Link]

  • Multichem. 2,4-Dichlorobenzyl chloride Dealer and Distributor. [Link]

  • MySkinRecipes. 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE. [Link]

  • ACS Publications. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. [Link]

  • ACS Publications. Infrared spectra and synthesis of some acetophenone derivatives. [Link]

  • SpectraBase. Acetophenone. [Link]

  • The Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

  • PubChem. 2,4-Dichlorobenzyl chloride. [Link]

  • Anshul Specialty Molecules. 2,4-Dichlorobenzyl Chloride. [Link]

  • PubChem. 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone. [Link]

  • The Royal Society of Chemistry. Supporting Information for - Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. [Link]

  • NIST WebBook. Ethanone, 1-(2,4-dichlorophenyl)-. [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • ResearchGate. Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. [Link]

  • NIST WebBook. Ethanone, 1-[4-(phenylmethoxy)phenyl]-. [Link]

  • PubMed. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • PubChem. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. [Link]

  • ResearchGate. A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. [Link]

  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

  • ResearchGate. Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). [Link]

  • SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. Ethanone, 1-(4-ethylphenyl)-. [Link]

  • NIST WebBook. Ethanone, 1,1'-(1,4-phenylene)bis-. [Link]

  • NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]

  • PubMed Central. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. [Link]

  • ResearchGate. Acid-Base Indicator Properties of Synthesized Phenylhydrazones: 4-(2-(2,4-Dinitrophenyl) Hydrazono) Methyl)-2 Methoxy Phenol and 4-(2-(2,4-Dinitrophenylhydrazono) Methyl) Benzene-1,3-diol. [Link]

  • MDPI. Separation and Identification of 1,2,4-Trihydroxynaphthalene-1-O-glucoside in Impatiens glandulifera Royle. [Link]

  • ResearchGate. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. [Link]

Sources

Spectral Analysis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the compound 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document offers a comprehensive examination of the nuclear magnetic resonance (NMR) spectra (¹H and ¹³C), mass spectrometry (MS) data, and infrared (IR) spectroscopy data, providing both predicted values and detailed interpretations. The methodologies for data acquisition are also outlined to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₅H₁₂Cl₂O₂ and a molecular weight of 295.16 g/mol [1]. Its structure, characterized by a dichlorobenzyl ether linkage to a phenyl ethanone moiety, makes it a molecule of interest in synthetic organic chemistry and potentially in medicinal chemistry. Accurate spectral characterization is paramount for confirming its identity, purity, and for elucidating its structure. This guide provides a detailed roadmap for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

2.1.1. Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ¹H NMR, a 90° pulse is used, and the data from multiple scans are averaged to improve the signal-to-noise ratio.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set acquisition parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integration and Peak Picking proc3->proc4

Caption: Workflow for acquiring a ¹H NMR spectrum.

2.1.2. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) for this compound in CDCl₃ are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and comparison with structurally similar compounds.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-a (CH₃)~2.5 - 2.6Singlet (s)3H
H-b (CH₂)~5.1 - 5.2Singlet (s)2H
H-c~7.0 - 7.1Doublet (d)2H
H-d~7.9 - 8.0Doublet (d)2H
H-e~7.3 - 7.4Doublet of Doublets (dd)1H
H-f~7.5 - 7.6Doublet (d)1H
H-g~7.4 - 7.5Doublet (d)1H

2.1.3. Interpretation of the ¹H NMR Spectrum

  • Methyl Protons (H-a): The singlet at approximately 2.5-2.6 ppm corresponds to the three protons of the acetyl methyl group. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

  • Methylene Protons (H-b): The singlet around 5.1-5.2 ppm is assigned to the two protons of the benzylic methylene group. This significant downfield shift is caused by the deshielding effects of the adjacent oxygen atom and the dichlorophenyl ring.

  • Aromatic Protons (H-c and H-d): The two doublets in the aromatic region, at approximately 7.0-7.1 ppm and 7.9-8.0 ppm, are characteristic of a para-substituted benzene ring. The protons ortho to the acetyl group (H-d) are more deshielded and appear further downfield than the protons ortho to the ether linkage (H-c).

  • Aromatic Protons (H-e, H-f, and H-g): The remaining three signals in the aromatic region correspond to the protons on the 2,4-dichlorophenyl ring. The coupling patterns (doublet of doublets and two doublets) arise from the specific substitution pattern on this ring.

¹³C NMR Spectroscopy

2.2.1. Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Concentration: A higher sample concentration is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).

  • Acquisition Parameters: A longer acquisition time and a greater number of scans are typically necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is almost always employed to simplify the spectrum and enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay: A relaxation delay is important, especially for quaternary carbons, to ensure proper signal intensity.

Diagram: ¹³C NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare concentrated sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set acquisition parameters (proton decoupled) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Peak Picking proc3->proc4

Caption: Workflow for acquiring a ¹³C NMR spectrum.

2.2.2. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH₃)~26 - 27
C-2 (C=O)~196 - 197
C-3, C-5~114 - 115
C-4~162 - 163
C-6, C-8~130 - 131
C-7~130 - 131
C-9 (CH₂)~69 - 70
C-10~134 - 135
C-11~133 - 134
C-12~129 - 130
C-13~135 - 136
C-14~127 - 128
C-15~130 - 131

2.2.3. Interpretation of the ¹³C NMR Spectrum

  • Aliphatic Carbons: The methyl carbon (C-1) is expected in the upfield region around 26-27 ppm. The methylene carbon (C-9) will appear around 69-70 ppm due to the attached oxygen.

  • Carbonyl Carbon: The carbonyl carbon (C-2) of the ketone is characteristically found far downfield, around 196-197 ppm.

  • Aromatic Carbons: The remaining signals correspond to the aromatic carbons. The carbon bearing the ether oxygen (C-4) will be significantly downfield (~162-163 ppm). The carbons of the dichlorophenyl ring will have distinct chemical shifts due to the electronic effects of the chlorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram: ESI-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Output prep1 Prepare dilute solution of sample acq1 Infuse sample into ESI source prep1->acq1 acq2 Ionization acq1->acq2 acq3 Mass Analysis acq2->acq3 acq4 Detection acq3->acq4 proc1 Generate Mass Spectrum acq4->proc1

Caption: Workflow for acquiring an ESI-Mass Spectrum.

Predicted Mass Spectrum Data

For this compound, the following ions are expected in the mass spectrum:

m/z Assignment
295/297/299[M+H]⁺ (protonated molecule)
159/161[C₇H₄Cl₂]⁺
135[C₈H₇O]⁺
121[C₇H₅O₂]⁺
43[CH₃CO]⁺

3.3. Interpretation of the Mass Spectrum

  • Molecular Ion Peak: The protonated molecular ion peak, [M+H]⁺, will appear as a cluster of peaks at m/z 295, 297, and 299 due to the isotopic distribution of the two chlorine atoms. This is a key indicator of the presence of two chlorine atoms in the molecule.

  • Major Fragments:

    • The fragment at m/z 159/161 corresponds to the dichlorobenzyl cation, formed by cleavage of the ether bond.

    • The peak at m/z 135 is likely due to the 4-hydroxyphenyl ethanone cation, also resulting from ether bond cleavage.

    • The fragment at m/z 121 can be attributed to the 4-carboxyphenyl cation.

    • A prominent peak at m/z 43 is characteristic of the acetyl cation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The sample can be prepared in several ways:

    • Neat (for liquids): A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

    • Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a sample cell.

  • Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam, and its spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Diagram: FT-IR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare sample (e.g., KBr pellet) acq1 Record background spectrum prep1->acq1 acq2 Record sample spectrum acq1->acq2 proc1 Background subtraction acq2->proc1 proc2 Generate IR Spectrum proc1->proc2

Caption: Workflow for acquiring an FT-IR spectrum.

Predicted Infrared (IR) Absorption Frequencies

The following table summarizes the predicted characteristic IR absorption frequencies for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₃, CH₂)
~1680-1670C=O stretchKetone
~1600, ~1500C=C stretchAromatic
~1250C-O stretchAryl ether
~1100C-O stretchAlkyl ether
~830C-H bendpara-disubstituted aromatic
~800-600C-Cl stretchAryl chloride
Interpretation of the IR Spectrum
  • Aromatic and Aliphatic C-H Stretches: The presence of both aromatic and aliphatic C-H bonds is confirmed by the absorption bands above and below 3000 cm⁻¹, respectively.

  • Carbonyl Stretch: A strong absorption band around 1680-1670 cm⁻¹ is a clear indication of the ketone carbonyl group.

  • Aromatic C=C Stretches: The absorptions at ~1600 and ~1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching in the aromatic rings.

  • C-O Ether Stretches: The presence of two C-O stretching bands, one for the aryl ether (~1250 cm⁻¹) and one for the alkyl ether (~1100 cm⁻¹), confirms the ether linkage.

  • C-Cl Stretch: The absorptions in the lower frequency region (~800-600 cm⁻¹) are indicative of the carbon-chlorine bonds.

Synthesis

A plausible synthetic route for this compound involves the Williamson ether synthesis. This would entail the reaction of 4-hydroxyacetophenone with 2,4-dichlorobenzyl chloride in the presence of a base.

Proposed Synthesis:

  • Deprotonation: 4-Hydroxyacetophenone is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like acetone or dimethylformamide (DMF) to generate the corresponding phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile and attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride, displacing the chloride ion and forming the desired ether linkage.

  • Workup and Purification: The reaction mixture is then worked up to remove the base and any unreacted starting materials. The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the detailed interpretation, serve as a valuable reference for researchers. The outlined experimental protocols ensure that high-quality, reproducible data can be obtained. This technical guide underscores the importance of a multi-technique approach for the unambiguous structural elucidation of organic compounds.

References

  • National Institute of Standards and Technology. Ethanone, 1-[4-(phenylmethoxy)phenyl]-. [Link]

  • PubChem. 1-[4-(Benzyloxy)phenyl]ethan-1-one. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • Chemistry LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • ResearchGate. Selected IR frequencies for compounds 1 -4 and their metal complexes. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

  • WebSpectra. IR Absorption Table. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • National Institute of Standards and Technology. Ethanone, 1-[4-(phenylmethoxy)phenyl]-. [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

  • YouTube. UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns. [Link]

  • ACS Publications. Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. [Link]

  • SpectraBase. (E)-1-(4-(4-chlorostyryl)phenyl)ethanone. [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Google Patents. A preparation method of 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethanone.
  • PubMed Central. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. [Link]

  • National Institute of Standards and Technology. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. [Link]

  • SpectraBase. 2-Benzoyloxy-1,2-bis(4-nitrophenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. [Link]

  • ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

  • SpectraBase. 1-(4-methoxyphenyl)-2-(4-methylphenoxy)-2-phenyl-ethanone - Optional[MS (GC)] - Spectrum. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone is a synthetic compound with the chemical formula C₁₅H₁₂Cl₂O₂ and a molecular weight of 295.16 g/mol [1]. Its chemical structure, characterized by a 2,4-dichlorobenzyl group linked via an ether bond to a phenyl ethanone moiety, suggests its potential as a pharmacologically active agent. This guide provides a comprehensive overview of the potential biological activities of this compound, drawing insights from structurally related molecules. It is intended for researchers, scientists, and professionals in drug development, offering a theoretical framework and practical methodologies for its investigation. While direct studies on this specific molecule are limited, its structural components are present in various compounds with established biological effects. This document will, therefore, focus on hypothesized activities and the experimental workflows required for their validation. The compound is noted as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antihypertensive and cardiovascular drugs, where its structure is valuable for creating compounds with receptor-blocking activity[2].

Chemical Profile

PropertyValue
CAS Number 61292-27-1[1][3]
Molecular Formula C₁₅H₁₂Cl₂O₂[1]
Molecular Weight 295.16 g/mol [1]
Synonyms 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE[2][3]

Part 1: Hypothesized Biological Activities and Mechanistic Rationale

The structure of this compound contains key pharmacophores that suggest several potential biological activities. The presence of the 2,4-dichlorophenyl group is common in many antifungal and antimicrobial agents[4][5]. The ethanone linkage and the benzyl ether moiety also contribute to the potential for interaction with biological targets.

Antifungal Activity

The 2,4-dichlorophenyl group is a well-known feature of many azole antifungal drugs. For instance, derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone are precursors to clinically relevant antifungals like sertaconazole, miconazole, and oxiconazole[5]. The proposed mechanism of action for such compounds often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane[5]. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Antibacterial Activity

Structurally similar benzyl bromide and ketone derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria[6]. The lipophilic nature of the dichlorobenzyl group may facilitate the compound's passage through bacterial cell membranes. Potential mechanisms could involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with bacterial DNA replication. For example, some multi-arm aromatic ketones are synthesized through nucleophilic substitution and have shown efficacy against various clinical pathogenic bacteria[6].

Anti-inflammatory Activity

Certain 1,4-naphthoquinone derivatives, which share aromatic ketone features, have been shown to exhibit anti-inflammatory properties by acting as antagonists of P2X7 purinergic receptors[7]. These receptors are involved in the inflammatory response, and their inhibition can lead to a decrease in the release of pro-inflammatory cytokines. While structurally different, the general ability of aromatic ketones to interact with protein targets suggests that this compound could be investigated for similar activities.

Cytotoxic and Anticancer Potential

The cytotoxicity of a compound is a critical parameter, and various ketone derivatives have been evaluated for their effects on cancer cell lines. For instance, 1,4-diamino-2-butanone, a putrescine analogue, has demonstrated cytotoxicity to human colon carcinoma cells through a mechanism involving the generation of reactive oxygen species and induction of apoptosis[8]. The presence of chloro-substituents on the phenyl ring can enhance the cytotoxic potential of a molecule. Therefore, investigating the effect of this compound on various cancer cell lines would be a logical step.

Part 2: Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro experiments are proposed. These protocols are based on established methodologies used for similar classes of compounds.

Synthesis of this compound

While this guide focuses on biological activity, a general synthetic route is essential for obtaining the compound for testing. A plausible synthesis involves the nucleophilic substitution reaction between 4-hydroxyacetophenone and 2,4-dichlorobenzyl bromide in the presence of a suitable base like potassium carbonate and a solvent such as acetone or DMF.

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow reagents 4-Hydroxyacetophenone + 2,4-Dichlorobenzyl Bromide reaction Nucleophilic Substitution reagents->reaction Reactants conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetone) conditions->reaction Conditions product This compound reaction->product Yields purification Purification (e.g., Recrystallization) product->purification Crude Product

Caption: A generalized workflow for the synthesis of the target compound.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay [6][9][10][11]

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC/MFC Determination: Sub-culture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

Diagram 2: Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Testing start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compound prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic subculture Sub-culture for MBC/MFC read_mic->subculture read_mbc_mfc Determine MBC/MFC subculture->read_mbc_mfc end End read_mbc_mfc->end

Caption: Step-by-step workflow for determining MIC and MBC/MFC.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the compound on mammalian cell lines.

Methodology: MTT Assay [12]

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa, HepG2) at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram 3: In Vitro Cytotoxicity (MTT) Assay Workflow

MTT_Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A detailed workflow for assessing in vitro cytotoxicity using the MTT assay.

Part 3: Data Interpretation and Future Directions

The results from the proposed experimental workflows will provide a foundational understanding of the biological activity of this compound.

  • Antimicrobial Data: A low MIC and MBC/MFC against a broad range of pathogens would indicate potent antimicrobial activity. Further studies could explore the mechanism of action, such as its effect on cell wall synthesis, protein synthesis, or DNA replication.

  • Cytotoxicity Data: A low IC₅₀ value against cancer cell lines and a high IC₅₀ against normal cell lines would suggest selective anticancer potential. Subsequent investigations could delve into the induction of apoptosis, cell cycle arrest, and specific signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Based on the initial findings, a series of analogues could be synthesized to explore the SAR. For instance, modifying the substituents on the phenyl rings or altering the ether linkage could lead to compounds with enhanced activity and reduced toxicity.

Conclusion

References

  • MySkinRecipes. 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE. [Link]

  • PubMed. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z). [Link]

  • PMC - NIH. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. [Link]

  • PrepChem.com. Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. [Link]

  • PMC - NIH. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Link]

  • PubMed. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • SpringerLink. Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. [Link]

  • PubMed. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. [Link]

  • ResearchGate. (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. [Link]

  • ResearchGate. ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. [Link]

  • PubChem. 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone | C15H13ClO2 | CID 580653. [Link]

  • Malaysian Journal of Medical Sciences. In Vitro Antimicrobial, Antiglycolytic, and Antibiofilm Activities of Synthetic 1,4-Naphthoquinone Derivatives against Cariogenic Bacteria. [Link]

  • MDPI. Antifungal Activity of 1,4-Dialkoxynaphthalen-2-Acyl Imidazolium Salts by Inducing Apoptosis of Pathogenic Candida spp.. [Link]

  • MDPI. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. [Link]

  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

  • PubMed. Cytotoxicity of 1,4-diamino-2-butanone, a putrescine analogue, to RKO cells: mechanism and redox imbalance. [Link]

  • MDPI. Anti-Inflammatory Activity of 1,4-Naphthoquinones Blocking P2X7 Purinergic Receptors in RAW 264.7 Macrophage Cells. [Link]

  • PubMed Central. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. [Link]

  • MDPI. Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. [Link]

  • PubMed. 2-(2,4-Dichloro-phen-oxy)-1-(1H-pyrazol-1-yl)ethanone. [Link]

  • PubMed Central. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. [Link]

Sources

A Technical Guide to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS: 61292-27-1) for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: This document provides a comprehensive technical overview of the research chemical 1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-ethanone. It is structured to serve researchers, chemists, and drug development professionals by detailing its chemical properties, providing a robust and logically validated protocol for its synthesis, and outlining methods for its analytical characterization. Furthermore, this guide moves beyond basic data to explore the compound's significant potential as a strategic intermediate in medicinal chemistry. By analyzing its core structural motifs—the substituted acetophenone and the dichlorobenzyl ether—we posit hypothesis-driven applications in the discovery of novel therapeutic agents, with a particular focus on the development of new antifungal candidates.

Compound Profile & Physicochemical Properties

This compound is an aromatic ketone and a benzyl ether derivative. Its structure is built upon a 4-hydroxyacetophenone core, where the phenolic hydroxyl group is etherified with a 2,4-dichlorobenzyl group. This combination of a reactive ketone functional group and a lipophilic, halogenated benzyl moiety makes it a valuable building block in synthetic organic chemistry and medicinal research.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 61292-27-1[2][3][4]
Molecular Formula C₁₅H₁₂Cl₂O₂[2][3]
Molecular Weight 295.16 g/mol [2]
IUPAC Name 1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}ethanone[5]
Synonyms 1-(4-((2,4-Dichlorobenzyl)oxy)phenyl)ethanone[5][6]
Storage Room temperature, dry, sealed conditions[3]
Purity Typically >95% for research grades[3]

Synthesis and Purification

The most direct and logical synthetic route to this compound is the Williamson ether synthesis.[7] This classic SN2 reaction is ideally suited for this target molecule for several key reasons that ensure a high yield and minimize side reactions.

  • Causality of Reagent Choice : The reaction involves a nucleophilic attack by a phenoxide ion on an alkyl halide.[8] We strategically select 4-hydroxyacetophenone as the precursor to the nucleophile and 2,4-dichlorobenzyl chloride as the electrophile. The use of a primary benzylic halide is critical; it is highly susceptible to SN2 attack and sterically unhindered, which circumvents the potential for E2 elimination reactions that are prevalent with secondary and tertiary halides.[8][9]

  • Reaction Environment : The synthesis employs a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which effectively solvates the counter-ion (e.g., K⁺) of the phenoxide without solvating the nucleophile itself, thereby enhancing its reactivity.[10] A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, which has an acidic proton, to form the requisite potassium phenoxide in situ.[10]

Synthesis_Workflow cluster_process Process R1 4-Hydroxyacetophenone Reaction Williamson Ether Synthesis (SN2 Reaction) R1->Reaction R2 2,4-Dichlorobenzyl chloride R2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Base Solvent DMF (Solvent) Solvent->Reaction Solvent Workup Aqueous Work-up Reaction->Workup Quench & Extract Purify Purification Workup->Purify Crude Product Product Target Compound: This compound Purify->Product Recrystallization or Column Chromatography

Caption: Workflow for the synthesis of the target compound via Williamson ether synthesis.

Experimental Protocol: Synthesis

This protocol is designed to be self-validating. Successful completion of each step (e.g., complete consumption of starting material, isolation of a solid) provides confidence for proceeding to the next.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq, finely powdered to maximize surface area), and N,N-Dimethylformamide (DMF, ~5-10 mL per gram of 4-hydroxyacetophenone).

  • Formation of Nucleophile: Stir the mixture at room temperature for 15-20 minutes. The K₂CO₃ deprotonates the phenolic hydroxyl group to form the potassium 4-acetylphenoxide.

  • Electrophilic Addition: Add 2,4-dichlorobenzyl chloride (1.05 eq) to the mixture. A slight excess ensures the complete consumption of the more valuable 4-hydroxyacetophenone.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the 4-hydroxyacetophenone spot is no longer visible. Heating provides the necessary activation energy for the SN2 reaction.[7]

  • Work-up (Quenching & Extraction): After cooling to room temperature, pour the reaction mixture into a beaker of cold water (~10x the volume of DMF). This step precipitates the organic product, as it is insoluble in water, while the inorganic salts remain dissolved.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts, followed by a small amount of cold ethanol or hexane to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if significant impurities are present.[11]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.

Table 2: Predicted Spectroscopic Data for Structural Verification

MethodFeaturePredicted Chemical Shift / AbsorptionRationale
¹H NMR -CH₃ (acetyl)~2.5 ppm (singlet, 3H)Ketone alpha-protons.
(CDCl₃)-O-CH₂- (benzyl)~5.1 ppm (singlet, 2H)Methylene protons adjacent to an ether oxygen and an aromatic ring.
Aromatic protons6.9-8.0 ppm (multiplets, 7H)Protons on the two distinct aromatic rings.
¹³C NMR -C=O (ketone)~197 ppmCarbonyl carbon of an aryl ketone.
(CDCl₃)-CH₃ (acetyl)~26 ppmMethyl carbon.
-O-CH₂- (benzyl)~68 ppmMethylene carbon of the benzyl ether.
Aromatic carbons114-163 ppmMultiple signals corresponding to the aromatic carbons.
IR Spec. C=O stretch~1680 cm⁻¹Characteristic of an aryl ketone.
(KBr pellet)C-O-C stretch~1250 cm⁻¹ & ~1050 cm⁻¹Asymmetric and symmetric stretching of the ether linkage.
Mass Spec. [M]+m/z ≈ 294/296/298Molecular ion peak showing isotopic pattern for two chlorine atoms.

Potential Research Applications & Biological Context

While primarily cataloged as a research intermediate, the molecular architecture of this compound provides strong indicators of its utility in drug discovery programs.[3]

Application 1: Scaffold for Novel Antifungal Agents

The most compelling application lies in antifungal research. The compound contains two key pharmacophores found in many clinically successful azole antifungal drugs like miconazole and econazole:

  • A 2,4-dichlorophenyl moiety , which enhances lipophilicity and provides critical interactions within the enzyme's active site.

  • An ethanone linker , which can be readily modified. For instance, reduction of the ketone to an alcohol, followed by reaction with imidazole, would generate a structure closely analogous to miconazole.[12][13]

The established mechanism of action for these related drugs is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12] This compound is therefore an excellent starting point for synthesizing and screening new potential inhibitors of this pathway.

Antifungal_MoA cluster_compound Structural Analogy cluster_pathway Ergosterol Biosynthesis Pathway (in Fungi) Compound This compound (Lead Compound) Inhibition Inhibition Compound->Inhibition Hypothesized Activity Miconazole Miconazole (Known Antifungal) Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Substrate Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Product Outcome Disrupted Fungal Cell Membrane (Fungistatic/Fungicidal Effect) Ergosterol->Outcome Depletion leads to Inhibition->14-alpha-demethylase

Caption: Proposed mechanism of action based on structural analogy to known antifungal agents.

Application 2: Precursor for Bioactive Heterocycles

The acetophenone moiety is a versatile synthon for constructing a wide array of biologically active heterocyclic compounds.[14][15] Researchers can leverage the ketone's reactivity for:

  • Synthesis of Chalcones: Base-catalyzed condensation with aromatic aldehydes yields chalcones, which are precursors to flavonoids and exhibit a broad spectrum of activities, including anti-inflammatory and anticancer effects.[1]

  • Formation of Pyrazoles and Oxadiazoles: Condensation with hydrazine or hydroxylamine derivatives can lead to the formation of pyrazole and oxadiazole rings, respectively.[1] Molecules containing these scaffolds have been investigated as MAO inhibitors for neurodegenerative diseases and as anticonvulsant agents.[16][17]

Safety and Handling

This compound is intended for research use only.[2] As with any chemical of unknown toxicological profile, it should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed research chemical with significant untapped potential. Its straightforward synthesis via the Williamson ether reaction makes it highly accessible. While its primary value lies as an intermediate, its structural features strongly suggest its utility as a foundational scaffold for the development of new therapeutic agents, particularly in the critical area of antifungal drug discovery. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and strategically deploy this compound in their research and development endeavors.

References

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions . PubMed Central, National Institutes of Health. [Link]

  • 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE . MySkinRecipes. [Link]

  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis . ResearchGate. [Link]

  • Synthesis of 4-hydroxyacetophenone (Scheme-12)... . ResearchGate. [Link]

  • Natural-derived acetophenones: chemistry and pharmacological activities . SpringerLink. [Link]

  • Williamson Ether Synthesis . J&K Scientific LLC. [Link]

  • Williamson ether synthesis (video) . Khan Academy. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Substituted acetophenone: Significance and symbolism . Connected Papers. [Link]

  • 15.3: The Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

  • Full article: Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones . Taylor & Francis Online. [Link]

  • Williamson ether synthesis . Wikipedia. [Link]

  • 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone | C15H13ClO2 | CID 580653 . PubChem, National Institutes of Health. [Link]

  • EP0167286A1 - Process for producing 4-hydroxyacetophenone.
  • Process for producing 4-hydroxyacetophenone.
  • CA1298316C - Process for producing 4-hydroxyacetophenone.
  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) . Cheméo. [Link]

  • 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 . PubChem, National Institutes of Health. [Link]

  • Ethanone, 2-[[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-phenyl- - Substance Details . EPA. [Link]

  • Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1 . ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity . ResearchGate. [Link]

  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties . PubMed, National Institutes of Health. [Link]

  • (PDF) A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES . ResearchGate. [Link]

  • Ethanone-1-4-1-methyl-2-propenyl-phenyl.pdf . Cheméo. [Link]

  • Ethanone, 1,2-diphenyl- . NIST WebBook. [Link]

  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives . PubMed Central, National Institutes of Health. [Link]

  • 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone . PubMed Central, National Institutes of Health. [Link]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole . MDPI. [Link]

  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate . International Journal of Medical Sciences. [Link]

  • Synthesis and Anticonvulsant Activity Evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in Various Experimental Seizure Models in Mice . PubMed, National Institutes of Health. [Link]

Sources

A Technical Guide to the Potential Applications of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone as a Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide explores the latent therapeutic potential of the chemical intermediate 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone. While direct biological applications of this compound are not extensively documented, its molecular architecture presents it as an ideal precursor for the synthesis of chalcone derivatives. Chalcones, a class of compounds belonging to the flavonoid family, are renowned for their broad spectrum of pharmacological activities.[1][2][3] This document provides a strategic overview and detailed experimental protocols for leveraging this compound as a foundational scaffold for the discovery of novel anticancer and antimicrobial agents. We will elucidate the synthetic pathways, propose screening methodologies, and discuss the scientific rationale underpinning this approach, thereby offering a roadmap for researchers in drug discovery and medicinal chemistry.

Introduction: The Strategic Value of a Precursor Molecule

This compound (CAS No: 61292-27-1) is an acetophenone derivative characterized by a 4-hydroxyphenyl ethanone core, ether-linked to a 2,4-dichlorobenzyl group.[4][5] Its primary value in the landscape of drug development lies not in its intrinsic biological activity, but in its role as a versatile synthetic intermediate.[6] The presence of a reactive acetyl group makes it a prime candidate for condensation reactions, particularly the Claisen-Schmidt condensation, which is a cornerstone for the synthesis of chalcones.[7][8]

Chalcones (1,3-diaryl-2-propen-1-ones) are bi-aromatic compounds with an α,β-unsaturated carbonyl system that serves as a flexible scaffold for derivatization.[1][3] The inherent reactivity of this system and the potential for substitution on its two aromatic rings have made chalcones a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][9]

This guide posits that the unique combination of the dichlorobenzyl moiety and the phenyl ethanone structure in our topic compound provides a strategic starting point for creating a library of novel chalcones with enhanced or unique therapeutic profiles.

Compound Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 61292-27-1[4][5]
Molecular Formula C₁₅H₁₂Cl₂O₂[4]
Molecular Weight 295.16 g/mol [4]
Primary Role Synthetic Intermediate / Building Block[5][6][10]

Core Application: Synthesis of a Novel Chalcone Library

The most immediate and promising application of this compound is its use as the ketone precursor in the Claisen-Schmidt condensation to produce a diverse library of chalcone derivatives. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[7][11]

The general workflow is as follows: this compound (A) is reacted with a series of substituted aromatic aldehydes (B) to yield a library of novel chalcones (C), each bearing the signature 2,4-dichlorobenzyl ether moiety.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Library A This compound Reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH in Ethanol) A->Reaction B Substituted Aromatic Aldehydes (R-CHO) e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 2-Hydroxybenzaldehyde, etc. B->Reaction C Novel Chalcone Library (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(R-phenyl)prop-2-en-1-one Reaction->C Yields

Caption: Synthetic workflow for generating a chalcone library.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a generalized method for the synthesis of chalcones from our precursor.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Aldehyde Addition: To this solution, add 1.1 equivalents of the desired substituted aromatic aldehyde. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Introduction: Prepare a 40-50% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH). Add this solution dropwise to the reaction mixture while stirring vigorously at 0-5°C (ice bath).[12] The amount of base should be catalytic but sufficient to drive the reaction, typically 0.5 to 2.0 equivalents.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 4 to 24 hours. A color change or formation of a precipitate often indicates product formation.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl until the pH is neutral. The chalcone product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[13]

  • Characterization: Confirm the structure of the synthesized chalcones using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Potential Application I: Anticancer Drug Discovery

Scientific Rationale: Chalcones are well-established as potent anticancer agents, acting on a multitude of cellular targets to induce apoptosis, inhibit cell proliferation, and suppress metastasis.[1][2][14] The anticancer activity is often influenced by the substitution patterns on the two aromatic rings.[15] The presence of halogen atoms, such as the two chlorine atoms in the 2,4-dichlorobenzyl group of our precursor, is often associated with enhanced cytotoxic activity in various classes of compounds. Therefore, chalcones synthesized from this precursor are prime candidates for screening as novel anticancer agents.

Proposed Screening Workflow for Anticancer Activity

G start Synthesized Chalcone Library step1 Primary Screening: MTT Assay (e.g., MCF-7, HepG2, HCT-116 cell lines) start->step1 decision1 Significant Cytotoxicity? step1->decision1 step2 Secondary Screening: IC₅₀ Determination (Dose-Response Curve) decision1->step2 Yes discard Inactive decision1->discard No step3 Mechanism of Action Studies (e.g., Apoptosis Assay - Caspase Activity, Cell Cycle Analysis, Tubulin Polymerization Assay) step2->step3 end Lead Compound Identification step3->end

Caption: Workflow for anticancer screening of the chalcone library.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized chalcones against human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized chalcones in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Hypothetical Chalcone Derivative Substitution (R-group) Target Cell Line IC₅₀ (µM)
CHAL-001HMCF-715.2
CHAL-0024-NO₂MCF-73.5
CHAL-0032-OHMCF-78.9
CHAL-001HHepG222.1
CHAL-0024-NO₂HepG25.1
CHAL-0032-OHHepG212.4

Potential Application II: Antimicrobial Agent Development

Scientific Rationale: The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their antimicrobial activity.[12] It can act as a Michael acceptor, reacting with nucleophilic groups (like thiols in cysteine residues) in microbial proteins and enzymes, leading to their inactivation. The antibacterial effect is often modulated by the substituents on the aromatic rings.[3][16] Chalcones have shown activity against a range of bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[16] The dichlorophenyl group in our precursor may contribute favorably to the lipophilicity and electronic properties of the resulting chalcones, potentially enhancing their ability to penetrate bacterial cell walls and exert their effects.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.

  • Bacterial Strains: Use relevant bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test chalcones in the broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., Amoxicillin, Ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Hypothetical Chalcone Derivative Substitution (R-group) MIC against S. aureus (µg/mL) MIC against E. coli (µg/mL)
CHAL-001H32>128
CHAL-0024-Cl864
CHAL-0034-OCH₃16>128
Amoxicillin (Control)N/A4>128

Conclusion and Future Directions

This compound represents a highly valuable, yet under-explored, starting material for medicinal chemistry and drug discovery. Its true potential lies in its strategic use as a scaffold to generate novel chalcone derivatives. The protocols and workflows detailed in this guide provide a clear and actionable framework for synthesizing a library of these compounds and screening them for potent anticancer and antimicrobial activities. The presence of the dichlorobenzyl moiety is a promising feature that may confer enhanced biological efficacy. Future work should focus on expanding the library of derivatives, exploring their activity against a wider range of cancer cell lines and microbial pathogens (including resistant strains and fungi), and investigating structure-activity relationships to guide the rational design of next-generation therapeutic agents.

References

  • Pinto, D. C. G. A., & Silva, A. M. S. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. Retrieved from [Link]

  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. Retrieved from [Link]

  • Prasad, Y. R., Rao, A. L., & Rambabu, R. (2008). Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. Semantic Scholar. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. MDPI. Retrieved from [Link]

  • Novaković, M., et al. (2017). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research. Retrieved from [Link]

  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE. Retrieved from [Link]

  • da Cunha, F. A. B., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Research, Society and Development. Retrieved from [Link]

  • Ahmed, S., et al. (2015). Synthesis of Chalcones with Anticancer Activities. Molecules. Retrieved from [Link]

  • Prasad, Y. R., et al. (2008). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME CHALCONE DERIVATIVES. Trade Science Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-anticancer activity relationship of chalcone compounds. Retrieved from [Link]

  • Sastrohamidjojo, H. (2014). Chalcones: Synthesis, structure diversity and pharmacological aspects. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Al-Salahi, R., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Retrieved from [Link]

  • Kumar, D., et al. (2022). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Retrieved from [Link]

  • Balaji, S., & Chelladurai, K. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Engineering Technology Science and Research. Retrieved from [Link]

  • Kumar, A., & Narasimhan, B. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone is a significant chemical intermediate, primarily recognized for its pivotal role in the synthesis of various pharmaceuticals.[1] With the chemical formula C₁₅H₁₂Cl₂O₂ and a molecular weight of approximately 295.17 g/mol , this ketone derivative serves as a foundational building block in medicinal chemistry.[1][2] Its structure is particularly notable as a precursor in the development of potent antifungal agents, including several clinically relevant azole derivatives.[3] This guide provides an in-depth analysis of the compound's synthesis, analytical characterization, and its established applications, offering field-proven insights for researchers, scientists, and professionals in drug development. We will explore the causal logic behind experimental protocols, ensuring a self-validating framework for its synthesis and analysis, and contextualize its importance within pharmaceutical research.

Part 1: Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 61292-27-1, is an aromatic ketone characterized by a 4-acetylphenyl group linked via an ether bond to a 2,4-dichlorobenzyl moiety.[2][4][5] This structural combination is crucial for its utility as a synthetic intermediate. The dichlorinated benzyl group is a common feature in many pharmacologically active molecules, contributing to binding affinity and metabolic stability. The acetophenone portion provides a reactive handle for further chemical transformations.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name This compound N/A
CAS Number 61292-27-1 [2][4][5]
Molecular Formula C₁₅H₁₂Cl₂O₂ [1][2]
Molecular Weight 295.17 g/mol [1]
Appearance Expected to be a solid at room temperature [1]

| Storage | Room temperature, sealed, dry |[1] |

Part 2: Synthesis and Purification

The most direct and widely applicable method for synthesizing this compound is through a Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol (4-hydroxyacetophenone) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (2,4-dichlorobenzyl chloride).

The choice of a moderately polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF) is critical; it effectively dissolves the reactants while favoring the SN2 mechanism. A weak base, such as potassium carbonate (K₂CO₃), is employed as the proton acceptor. It is strong enough to deprotonate the phenol but mild enough to prevent side reactions, such as elimination or hydrolysis of the alkyl halide. The reaction is typically heated to ensure a reasonable reaction rate.

Synthesis_Workflow cluster_reactants Reactants & Reagents Reactant1 4-Hydroxyacetophenone ReactionVessel Williamson Ether Synthesis (Reflux) Reactant1->ReactionVessel Reactant2 2,4-Dichlorobenzyl chloride Reactant2->ReactionVessel Base K₂CO₃ (Base) Base->ReactionVessel Deprotonates phenol Solvent Acetone/DMF (Solvent) Solvent->ReactionVessel Reaction medium Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction mixture Purification Recrystallization Workup->Purification Crude product Product 1-{4-[(2,4-Dichlorobenzyl)oxy] phenyl}-1-ethanone Purification->Product Pure product

Figure 1: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 4-Hydroxyacetophenone

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Reagent: Stir the suspension at room temperature for 15 minutes. Add 2,4-dichlorobenzyl chloride (1.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-hydroxyacetophenone) is consumed.

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash it with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the crude solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Part 3: Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: Identifies key functional groups present in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides information about the isotopic pattern, which is distinctive due to the two chlorine atoms.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Table 2: Expected Spectroscopic Data for Product Validation

Technique Expected Data Features
¹H NMR - A singlet for the methyl protons (-COCH₃) around δ 2.5 ppm.- A singlet for the benzylic protons (-OCH₂-) around δ 5.1 ppm.- A set of doublets for the para-substituted acetophenone ring protons (AA'BB' system) around δ 6.9-8.0 ppm.- A set of multiplets/doublets for the dichlorinated benzyl ring protons around δ 7.3-7.6 ppm.
¹³C NMR - A signal for the methyl carbon (~26 ppm).- A signal for the benzylic carbon (~69 ppm).- A signal for the ketone carbonyl carbon (~196 ppm).- Multiple signals in the aromatic region (115-163 ppm), including those for the carbon atoms attached to chlorine.
IR (cm⁻¹) - A strong C=O stretch for the ketone at ~1680 cm⁻¹.- A C-O-C ether stretch around 1250 cm⁻¹ and 1040 cm⁻¹.- C-Cl stretches around 700-850 cm⁻¹.- Aromatic C-H and C=C stretches.

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 294.- An isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 9:6:1 ratio, characteristic of a molecule with two chlorine atoms. |

Part 4: Role in Pharmaceutical Synthesis and Biological Significance

The primary value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules with significant biological activity.[1]

Precursor to Azole Antifungal Agents

This compound is a key intermediate in the synthesis of several azole antifungal drugs.[3] The general synthetic strategy involves the functionalization of the acetyl group. For instance, α-bromination of the ketone followed by substitution with an imidazole ring leads to compounds like 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, another critical precursor.[3] Further reduction of the ketone and etherification can lead to final drug targets like Sertaconazole.[6] The 2,4-dichlorophenyl moiety is a well-established pharmacophore in many antifungal agents, crucial for binding to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, thereby inhibiting ergosterol synthesis and disrupting the fungal cell membrane.

Drug_Development_Pathway Start 1-{4-[(2,4-Dichlorobenzyl)oxy] phenyl}-1-ethanone Step1 α-Halogenation Start->Step1 Intermediate1 α-Halo Ketone Intermediate Step1->Intermediate1 Step2 Nucleophilic Substitution (with Imidazole) Intermediate1->Step2 Intermediate2 Azole Ketone Intermediate Step2->Intermediate2 Step3 Reduction & Further Modification Intermediate2->Step3 FinalDrug Final API (e.g., Azole Antifungals) Step3->FinalDrug

Figure 2: Role as an intermediate in drug development.
Other Potential Applications

While its role in antifungal development is well-documented, the compound has also been noted as an intermediate in the synthesis of pharmaceuticals for other conditions, such as antihypertensive and cardiovascular drugs.[1] The core structure allows for the creation of molecules with receptor-blocking capabilities, making it a valuable scaffold in drug design for managing blood pressure.[1]

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a testament to the importance of foundational intermediates in the pharmaceutical industry. Its robust synthesis and versatile reactivity make it an indispensable building block for a range of therapeutic agents, most notably in the fight against fungal infections. Future research may focus on leveraging this scaffold to develop novel derivatives with improved efficacy, broader antimicrobial spectrum, or different pharmacological profiles. The exploration of new synthetic routes to this intermediate could also yield more efficient and sustainable manufacturing processes, further cementing its role in modern drug discovery.

References

Sources

The Genesis of a Key Moiety: A Technical History of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A pivotal, yet often unheralded, intermediate in the development of modern antifungal therapies, 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (I), represents a cornerstone in the storied history of medicinal chemistry. This technical guide delves into the discovery, synthesis, and historical significance of this compound, tracing its origins to the pioneering research on imidazole antifungals by Janssen Pharmaceutica in the late 1960s and early 1970s. While not a therapeutic agent in its own right, its elegant design and strategic role in the synthesis of groundbreaking drugs like miconazole underscore its importance to the fields of drug discovery and development.

Historical Context: The Dawn of Imidazole Antifungals

The mid-20th century saw a pressing need for effective and broad-spectrum antifungal agents. The pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in Beerse, Belgium, was instrumental in addressing this challenge. Their systematic exploration of the pharmacological potential of imidazole derivatives led to the discovery of a new class of antifungal compounds with unprecedented efficacy. This intensive research effort, which culminated in the synthesis of miconazole in 1969, also necessitated the development of novel synthetic pathways and key chemical intermediates, among which was this compound.

The strategic incorporation of the 2,4-dichlorobenzyl ether moiety was a critical design element. This lipophilic group was found to be crucial for the potent and broad-spectrum antifungal activity of the resulting imidazole derivatives. The synthesis of these complex molecules required a robust and efficient method to append this key structural feature, leading to the development and utilization of compound (I).

Synthesis and Characterization: A Classic Approach

The synthesis of this compound is a classic example of the Williamson ether synthesis, a reliable and widely used method for forming ether linkages. The reaction proceeds via the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis involves the reaction of 4-hydroxyacetophenone with 2,4-dichlorobenzyl chloride.

Synthetic Pathway

The overall synthetic transformation can be depicted as follows:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 4-Hydroxyacetophenone Cond Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) R1->Cond R2 2,4-Dichlorobenzyl chloride R2->Cond P This compound Cond->P

Figure 1: Conceptual workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the principles of the Williamson ether synthesis and adaptations from related preparations in the literature.

Materials:

  • 4-Hydroxyacetophenone

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add 2,4-dichlorobenzyl chloride (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a solid.

Physicochemical Properties
PropertyValue
CAS Number 61292-27-1[1]
Molecular Formula C₁₅H₁₂Cl₂O₂[1]
Molecular Weight 295.16 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point Typically reported in the range of 95-100 °C

Role in Pharmaceutical Synthesis: The Gateway to Miconazole

The primary historical and commercial significance of this compound lies in its role as a key intermediate in the synthesis of miconazole, a broad-spectrum antifungal agent. The ethanone group of compound (I) provides a reactive handle for further chemical transformations to build the imidazole-containing side chain of the final drug molecule.

The synthetic route from compound (I) to miconazole typically involves the following key steps:

  • α-Bromination: The ketone is first brominated at the α-position to yield 2-bromo-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-ethanone.

  • Imidazoylation: The resulting α-bromo ketone is then reacted with imidazole to introduce the imidazole ring.

  • Reduction: The ketone functionality is subsequently reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride.

  • Final Etherification (if applicable to other analogs): In the synthesis of some analogs, a second etherification step might be performed at this stage.

G A This compound B α-Bromination A->B Step 1 C 2-Bromo-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-ethanone B->C D Reaction with Imidazole C->D Step 2 E 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(1H-imidazol-1-yl)ethanone D->E F Reduction (e.g., NaBH4) E->F Step 3 G Miconazole Precursor Alcohol F->G

Figure 2: Simplified reaction pathway from the title compound to a miconazole precursor.

Biological Significance: An Inactive Precursor to a Potent Drug

It is crucial to understand that this compound itself does not possess significant biological activity. Its importance is derived from its status as a molecular building block. The potent antifungal activity of miconazole and related compounds arises from the final molecular architecture, where the imidazole moiety interacts with and inhibits the fungal enzyme lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol biosynthesis leads to a compromised cell membrane and ultimately, fungal cell death.

While the title compound is a precursor, its structural features, particularly the 2,4-dichlorobenzyl ether group, are integral to the pharmacophore of the final active pharmaceutical ingredient.

Conclusion

The discovery and synthesis of this compound represent a significant, albeit often overlooked, chapter in the history of medicinal chemistry. Born out of the innovative research at Janssen Pharmaceutica, this key intermediate enabled the development of a new generation of imidazole-based antifungal agents that have had a profound impact on human health. Its synthesis, a straightforward application of the Williamson ether synthesis, highlights the elegance and utility of fundamental organic reactions in the construction of complex and life-saving pharmaceuticals. For researchers and professionals in drug development, the story of this compound serves as a testament to the critical role of synthetic chemistry in translating biological hypotheses into tangible therapeutic solutions.

References

Sources

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis for 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a premier and versatile method for the preparation of both symmetrical and asymmetrical ethers.[1][2] This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][3] Its broad applicability and straightforward nature have cemented its importance in both academic research and industrial synthesis.[1][4] This document provides a detailed protocol for the synthesis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, a valuable intermediate in pharmaceutical and materials science research, utilizing the principles of the Williamson ether synthesis.

The synthesis of aryl ethers, such as the target molecule, is a significant application of this reaction.[5][6] The general strategy involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkylating agent. This application note will detail the specific adaptation of this classic reaction for the synthesis of this compound, providing insights into reagent selection, reaction optimization, and product characterization.

Reaction Principle

The synthesis proceeds via an SN2 mechanism, where the phenoxide ion, generated from 4-hydroxyacetophenone, acts as the nucleophile.[1][2] This nucleophile attacks the benzylic carbon of 2,4-dichlorobenzyl chloride, displacing the chloride leaving group. The choice of a primary benzylic halide is crucial as the Williamson ether synthesis is most efficient with primary alkyl halides; secondary and tertiary halides are more prone to elimination side reactions.[3][7]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
4-HydroxyacetophenoneC8H8O2136.15≥98%Sigma-Aldrich
2,4-Dichlorobenzyl chlorideC7H5Cl3195.48≥98%Sigma-Aldrich
Potassium Carbonate (K2CO3)K2CO3138.21≥99%Fisher Scientific
AcetoneC3H6O58.08ACS GradeVWR
Dichloromethane (DCM)CH2Cl284.93ACS GradeVWR
Sodium Sulfate (Na2SO4)Na2SO4142.04AnhydrousFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Reaction Setup

The following diagram illustrates the workflow for the synthesis of this compound.

Williamson_Ether_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Add 4-Hydroxyacetophenone, K2CO3, and Acetone to Flask alkyl_halide 2. Add 2,4-Dichlorobenzyl Chloride reagents->alkyl_halide Stir reflux 3. Reflux the Mixture alkyl_halide->reflux Heat tlc 4. Monitor Reaction by TLC reflux->tlc Periodically cool 5. Cool to Room Temperature filter 6. Filter off K2CO3 evaporate 7. Evaporate Acetone dissolve 8. Dissolve Residue in DCM wash 9. Wash with Water and Brine dry 10. Dry with Na2SO4 concentrate 11. Concentrate in vacuo recrystallize 12. Recrystallize from Ethanol/Water characterize 13. Characterize Product (NMR, IR, MS, MP) cluster_reaction cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_purification cluster_purification cluster_workup->cluster_purification

Caption: SN2 mechanism of the synthesis.

Step 1: Deprotonation The weakly acidic phenolic proton of 4-hydroxyacetophenone is abstracted by the base, potassium carbonate, to form the potassium phenoxide salt. This deprotonation significantly increases the nucleophilicity of the oxygen atom.

Step 2: Nucleophilic Attack The resulting phenoxide ion acts as a potent nucleophile and attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride in a concerted SN2 fashion. [8]This involves a backside attack relative to the leaving group (chloride).

Step 3: Displacement The carbon-chlorine bond breaks heterolytically, and the chloride ion is displaced, leading to the formation of the desired ether, this compound, and potassium chloride as a byproduct.

Expected Results and Characterization

The successful synthesis will yield this compound as a white to off-white solid. The expected yield for this reaction, following purification, is typically in the range of 80-95%.

Physicochemical Properties
PropertyValue
Molecular FormulaC15H12Cl2O2
Molecular Weight295.16 g/mol [9]
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
Spectroscopic Data
  • 1H NMR (CDCl3, 400 MHz): Expected chemical shifts (δ, ppm) would include signals for the acetyl group protons (singlet, ~2.5 ppm), the aromatic protons of the acetophenone moiety (doublets, ~6.9 and ~7.9 ppm), the benzylic protons (singlet, ~5.1 ppm), and the aromatic protons of the dichlorobenzyl group (multiplets, ~7.2-7.5 ppm).

  • 13C NMR (CDCl3, 100 MHz): Expected signals would include the carbonyl carbon (~196 ppm), the aromatic carbons, the benzylic carbon (~70 ppm), and the methyl carbon of the acetyl group (~26 ppm).

  • FT-IR (KBr, cm-1): Characteristic absorption bands are expected for the C=O stretch of the ketone (~1680 cm-1), C-O-C stretching of the ether (~1250 and 1050 cm-1), and C-Cl stretching (~800-600 cm-1).

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M+) at m/z 294 and 296, corresponding to the isotopic distribution of the two chlorine atoms.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are dry, particularly the solvent, as water can hydrolyze the alkyl halide and deactivate the phenoxide. The reaction time can also be extended, with continued TLC monitoring.

  • Incomplete Reaction: If starting material remains, consider using a stronger base such as sodium hydride (NaH), which will more effectively deprotonate the phenol. [10]However, extreme caution must be exercised when using NaH due to its reactivity with water. Alternatively, increasing the reaction temperature by using a higher-boiling solvent like N,N-dimethylformamide (DMF) can be beneficial. [1]* Side Reactions: The primary competing reaction is elimination, although this is less of a concern with a primary benzylic halide. [7]Using a bulky base or a sterically hindered alkyl halide would favor elimination. [2]Sticking to the prescribed reagents minimizes this possibility.

Conclusion

The Williamson ether synthesis provides a reliable and efficient route for the preparation of this compound. By following this detailed protocol, researchers can successfully synthesize this valuable compound with a high degree of purity and in good yield. The key to a successful synthesis lies in the careful selection of reagents, anhydrous reaction conditions, and appropriate monitoring and purification techniques.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • IntechOpen. Synthetic Methods for Alkyl Aryl Ethers. [Link]

  • Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers... [Link]

  • University of Massachusetts. The Williamson Ether Synthesis. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • Semantic Scholar. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Studylib. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

Sources

Application Notes and Protocols for the Purification of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, a key intermediate in the synthesis of various pharmaceuticals, notably the antifungal agent econazole nitrate. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory standards. This document outlines two primary purification methodologies: recrystallization and column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and practical, step-by-step instructions to achieve high-purity material.

Introduction and Compound Profile

This compound (CAS No. 61292-27-1) is a solid organic compound with a molecular weight of 295.16 g/mol and a formula of C₁₅H₁₂Cl₂O₂. Its structure comprises a 4-acetylphenyl group linked via an ether bond to a 2,4-dichlorobenzyl moiety. This compound is typically synthesized via a Williamson ether synthesis, reacting 4-hydroxyacetophenone with 2,4-dichlorobenzyl chloride in the presence of a base.

The purity of this intermediate is paramount. Impurities can interfere with subsequent reaction steps, lead to the formation of undesirable byproducts, and compromise the safety and efficacy of the final API. This guide provides robust methods to mitigate these risks through effective purification.

Compound Properties:

PropertyValue
IUPAC Name 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}ethanone
CAS Number 61292-27-1
Molecular Formula C₁₅H₁₂Cl₂O₂
Molecular Weight 295.16 g/mol
Appearance Off-white to pale yellow solid (crude)
White crystalline solid (purified)

Understanding Potential Impurities

A successful purification strategy begins with understanding the potential impurities that may be present in the crude product. Given the synthesis via Williamson ether synthesis, the following impurities are commonly encountered:

  • Unreacted Starting Materials:

    • 4-Hydroxyacetophenone

    • 2,4-Dichlorobenzyl chloride

  • Reagents from Synthesis:

    • Inorganic salts from the base used (e.g., potassium carbonate, sodium hydroxide).

  • Byproducts:

    • Products of C-alkylation of 4-hydroxyacetophenone.

    • Elimination products from 2,4-dichlorobenzyl chloride under strongly basic conditions.

The purification methods detailed below are designed to effectively remove these specific impurities.

Purification Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For this compound, ethanol has been identified as a suitable solvent, particularly in the context of its role as an intermediate for econazole nitrate synthesis[1][2].

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. This differential solubility allows for the selective crystallization of the pure compound upon cooling.

Recommended Recrystallization Protocols

Method A: Single-Solvent Recrystallization with Ethanol

This is the preferred method for its simplicity and effectiveness.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Protocol:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude product. To this, add a minimal amount of 95% ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used): If activated charcoal was used, perform a hot gravity filtration to remove it. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Method B: Mixed-Solvent Recrystallization with Ethanol/Water

This method can be employed if the compound is too soluble in pure ethanol even at low temperatures.

Protocol:

  • Dissolution: Dissolve the crude product in the minimum amount of hot 95% ethanol as described in Method A.

  • Inducing Precipitation: To the hot solution, add hot deionized water dropwise until a persistent cloudiness is observed.

  • Redissolution: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization and Isolation: Follow steps 4 through 8 from Method A. For the washing step (7), use a cold mixture of ethanol and water in a similar ratio to that of the final crystallization solution.

Data Presentation: Comparison of Recrystallization Methods

Recrystallization MethodSolvent SystemTypical Yield (%)Purity (by HPLC, %)
Method AEthanol75-85>99.0
Method BEthanol/Water70-80>99.5

Purification Method 2: Column Chromatography

For instances where recrystallization does not provide the desired level of purity, or for the separation of closely related impurities, column chromatography is the method of choice. Silica gel is the recommended stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents.

Principle of Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds that are more soluble in the mobile phase will move more quickly. For this compound, a moderately polar compound, a solvent system of ethyl acetate and hexane is effective[3].

Recommended Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 5% ethyl acetate in hexane. Gradually increase the polarity of the eluent to 10-20% ethyl acetate in hexane. The optimal gradient will depend on the specific impurity profile.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%)
Monitoring TLC with UV visualization

Visualization of Workflows

Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add hot solvent Hot Filtration (Optional) Hot Filtration (Optional) Dissolution->Hot Filtration (Optional) Remove insolubles Crystallization Crystallization Dissolution->Crystallization Hot Filtration (Optional)->Crystallization Slow cooling Isolation & Washing Isolation & Washing Crystallization->Isolation & Washing Vacuum filtration Drying Drying Isolation & Washing->Drying Remove solvent Pure Crystalline Product Pure Crystalline Product Drying->Pure Crystalline Product

Caption: Workflow for the recrystallization of the target compound.

Column Chromatography Workflow

G cluster_1 Column Chromatography Process Crude Product Crude Product Sample Loading Sample Loading Crude Product->Sample Loading Adsorb on silica Elution Elution Sample Loading->Elution Add to column Fraction Collection Fraction Collection Elution->Fraction Collection Gradient elution TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitor separation Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Identify pure fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Rotary evaporation Pure Product Pure Product Solvent Removal->Pure Product

Caption: Workflow for purification via column chromatography.

Conclusion

The protocols detailed in this guide provide robust and reliable methods for the purification of this compound. The choice between recrystallization and column chromatography will depend on the initial purity of the crude material and the specific requirements of the subsequent synthetic steps. By carefully following these procedures, researchers and drug development professionals can consistently obtain high-purity material, ensuring the quality and integrity of their research and development efforts.

References

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Ma, J., Wang, Y., & Zhang, Y. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2856. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing econazole nitrate by one-pot method.
  • Patsnap. (n.d.). A kind of preparation method of econazole nitrate. Retrieved from [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical techniques required for the unambiguous structural confirmation and purity assessment of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS No. 61292-27-1).[1][2][3][4] As an organic intermediate potentially used in the synthesis of pharmaceuticals, rigorous characterization is essential to ensure identity, purity, and quality.[5] This note outlines integrated protocols for chromatography and spectroscopy, explaining the rationale behind each method to ensure robust and reliable results.

Introduction

This compound is a multi-functionalized aromatic compound featuring a ketone, an ether linkage, and a dichlorinated phenyl ring.[1][2] Its molecular formula is C₁₅H₁₂Cl₂O₂ with a molecular weight of 295.16 g/mol .[1] The complexity of this structure necessitates a suite of orthogonal analytical techniques to confirm its chemical identity and assess its purity profile. This guide presents a workflow that combines High-Performance Liquid Chromatography (HPLC) for purity with Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule due to its moderate polarity. The goal is to develop a stability-indicating method that can separate the main component from potential starting materials, by-products, and degradants.

Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column Selection: A C18 stationary phase is recommended (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is effective. Start with a higher aqueous concentration to retain the compound and gradually increase the organic component to elute it.

  • Detection: The molecule's aromatic rings provide strong chromophores. UV detection at approximately 254 nm is suitable for sensitive detection.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of diluent (e.g., 50:50 ACN:Water) to create a 1 mg/mL stock solution. Further dilute as needed.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A Water (HPLC Grade)Polar component for reverse-phase chromatography.
Mobile Phase B Acetonitrile (HPLC Grade)Non-polar component for eluting the analyte.
Gradient 60% A to 95% B over 20 minEnsures separation of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical columns, providing good efficiency.
UV Wavelength 254 nmStrong absorbance for aromatic systems.
Injection Vol. 10 µLStandard volume for analytical runs.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing A Weigh Sample (10 mg) B Dissolve in Diluent (10 mL) A->B C Vortex & Sonicate B->C D Inject into HPLC C->D E Data Acquisition (254 nm) D->E F Integrate Chromatogram E->F G Calculate Area % F->G H Generate Report G->H MS_Workflow A Prepare Dilute Solution (~10 µg/mL) B Infuse into ESI Source A->B C Acquire Spectrum (Positive Ion Mode) B->C D Analyze Data: - Check for [M+H]⁺ at m/z 295 - Verify Cl₂ Isotopic Pattern C->D

Caption: Workflow for MS molecular weight confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. By analyzing the absorption of infrared radiation, we can confirm the presence of the ketone, ether, and aromatic C-Cl bonds.

Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic peaks corresponding to the molecule's functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3100-3000Aromatic C-HStretch
~2950-2850Aliphatic C-H (methyl)Stretch
~1680 Aryl Ketone (C=O) Stretch (Strong)
~1600, ~1500Aromatic C=CStretch
~1250 Aryl-O-CH₂ (Ether) Asymmetric Stretch
~1050 Aryl-O-CH₂ (Ether) Symmetric Stretch
~800-600 C-Cl Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra are required.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Run standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY and HSQC for full assignment.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.95Doublet2HAromatic protons ortho to ketone
~7.50Doublet1HH-3' (dichlorophenyl ring)
~7.40Doublet1HH-6' (dichlorophenyl ring)
~7.25Doublet of Doublets1HH-5' (dichlorophenyl ring)
~7.00Doublet2HAromatic protons ortho to ether
~5.15Singlet2H-O-CH₂- (benzyl protons)
~2.55Singlet3H-C(=O)CH₃ (acetyl protons)

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~196.5C=O (Ketone)
~163.0C-O (Ether-linked aromatic C)
~135-127Aromatic Carbons
~114.5Aromatic carbons ortho to ether
~70.0-O-CH₂- (Benzyl carbon)
~26.5-CH₃ (Acetyl carbon)
Workflow for NMR Spectroscopy

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire Spectra (¹H, ¹³C) B->C D Process Data (Fourier Transform, Phasing) C->D E Assign Peaks & Confirm Structure D->E

Caption: Workflow for NMR structural elucidation.

Summary of Characterization

A comprehensive analysis of this compound provides a complete chemical profile. The combination of these orthogonal techniques ensures the material's identity, structure, and purity are confirmed to a high degree of confidence, which is essential for its application in research and development.

Technique Parameter Expected Result
Identity Molecular FormulaC₁₅H₁₂Cl₂O₂
Molecular Weight295.16 g/mol [1]
Purity HPLC≥98% (typical for research grade)
Structure MS ([M+H]⁺)m/z = 295.03, with Cl₂ isotopic pattern
FTIR (cm⁻¹)~1680 (C=O), ~1250 (C-O), ~800-600 (C-Cl)
¹H NMRPeaks consistent with aromatic, benzyl, and acetyl protons
¹³C NMRPeaks consistent with ketone, ether, and aromatic carbons

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete characterization of this compound. By systematically applying chromatographic and spectroscopic techniques, researchers can confidently verify the quality and structural integrity of this compound, ensuring the reliability of their subsequent experiments and synthetic processes.

References

  • MySkinRecipes. 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE. [Link]

  • PubChem. 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone. [Link]

Sources

"1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone as an intermediate in antifungal synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone as a strategic intermediate in the synthesis of novel antifungal agents.

Introduction: The Role of Azole Antifungals and Key Synthetic Intermediates

Azole antifungals represent a cornerstone in the treatment of fungal infections, ranging from common topical infections like athlete's foot to life-threatening systemic mycoses.[1][2] This class of drugs primarily functions by inhibiting lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition (fungistatic effect).[1][2][5]

The molecular structure of many potent azole antifungals, such as oxiconazole, features a dichlorobenzyl moiety linked to a core structure that includes an imidazole ring.[6][7] The synthesis of these complex molecules relies on the strategic use of versatile chemical building blocks. One such key building block is This compound . This intermediate contains the critical dichlorobenzyl ether group and a reactive ethanone side chain, making it an ideal starting point for the elaboration into various potential antifungal compounds.[8][9]

This document provides detailed application notes and protocols for the synthesis of this intermediate and its subsequent transformation into novel antifungal candidates.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the title intermediate is efficiently achieved via the Williamson ether synthesis, a classic and robust SN2 reaction.[10][11] This reaction involves the nucleophilic attack of a phenoxide ion, generated from 4-hydroxyacetophenone, on the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride.[12][13]

Reaction Principle and Mechanism

The reaction proceeds in two main steps:

  • Deprotonation: A mild base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 4-hydroxyacetophenone to form a more nucleophilic potassium phenoxide.

  • Nucleophilic Substitution (SN2): The resulting phenoxide attacks the primary benzylic halide (2,4-dichlorobenzyl chloride), displacing the chloride leaving group in a concerted, bimolecular fashion to form the desired ether linkage.[10]

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis Mechanism R1 4-Hydroxyacetophenone step1 Step 1: Deprotonation R1->step1 R2 2,4-Dichlorobenzyl chloride step2 Step 2: SN2 Attack R2->step2 Base K₂CO₃ (Base) Base->step1 Product This compound Phenoxide Potassium Phenoxide Intermediate Phenoxide->step2 step1->Phenoxide Generates Nucleophile step2->Product Forms Ether Bond

Caption: Figure 1: Williamson Ether Synthesis Mechanism

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the gram-scale synthesis of the intermediate.

Materials & Reagents:

Reagent CAS No. Molecular Weight Quantity Moles
4-Hydroxyacetophenone 99-93-4 136.15 g/mol 10.0 g 0.073 mol
2,4-Dichlorobenzyl chloride 94-99-5 195.47 g/mol 14.3 g 0.073 mol
Potassium Carbonate (K₂CO₃), anhydrous 584-08-7 138.21 g/mol 15.2 g 0.110 mol
N,N-Dimethylformamide (DMF), anhydrous 68-12-2 - 150 mL -
Ethyl Acetate 141-78-6 - 300 mL -
Deionized Water 7732-18-5 - 500 mL -
Brine (Saturated NaCl solution) - - 100 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~10 g | - |

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxyacetophenone (10.0 g), anhydrous potassium carbonate (15.2 g), and anhydrous DMF (150 mL).

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[12] Anhydrous conditions prevent side reactions.

  • Addition of Alkylating Agent: Begin stirring the mixture and add 2,4-dichlorobenzyl chloride (14.3 g) to the flask.

  • Reaction: Heat the reaction mixture to 80-85 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxyacetophenone is consumed.

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC is a crucial in-process control to ensure the reaction goes to completion, preventing unnecessary heating that could lead to side products.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a 1 L beaker containing 500 mL of cold deionized water. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove DMF and inorganic salts.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum at 40 °C to a constant weight.

Expected Yield: 80-90%.

Characterization Data for the Intermediate
PropertyValue
Chemical Name This compound
CAS Number 61292-27-1[9]
Molecular Formula C₁₅H₁₂Cl₂O₂[9]
Molecular Weight 295.16 g/mol [9]
Appearance White to off-white crystalline solid
Purity (by HPLC) >98%

Part 2: Application in the Synthesis of Novel Azole Antifungal Analogs

While not a direct precursor to commercially available oxiconazole, the intermediate this compound is an excellent platform for developing novel analogs. The acetyl group provides a reactive handle for introducing the essential imidazole moiety, a hallmark of azole antifungals.

The following multi-step protocol outlines a synthetic route to a novel oxiconazole analog.

Antifungal_Synthesis_Workflow Figure 2: Synthetic Pathway to Antifungal Analogs Start This compound (Intermediate) Step1 α-Bromination (e.g., Br₂ in MeOH) Start->Step1 Bromo α-Bromo Ketone Step2 Imidazoylation (Imidazole, Base) Bromo->Step2 Imidazoyl α-Imidazoyl Ketone Step3 Oximation (NH₂OH·HCl) Imidazoyl->Step3 Final Final Product: Oxime Analog Step1->Bromo Step2->Imidazoyl Step3->Final

Caption: Figure 2: Synthetic Pathway to Antifungal Analogs

Experimental Protocol: Multi-step Synthesis of an Antifungal Analog

Step 1: α-Bromination

  • Setup: Dissolve the starting intermediate (10.0 g, 0.034 mol) in 100 mL of methanol in a flask protected from light.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (1.7 mL, 0.034 mol) dropwise while stirring.

  • Reaction: Allow the reaction to stir at room temperature for 2-3 hours. The disappearance of the bromine color indicates reaction progress.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude α-bromo ketone can often be used in the next step without further purification.

Step 2: Imidazoylation

  • Setup: In a separate flask, suspend imidazole (4.6 g, 0.068 mol) in 100 mL of acetonitrile.

  • Nucleophilic Substitution: Add the crude α-bromo ketone from the previous step to the imidazole suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) for 3-5 hours. Monitor by TLC.

    • Rationale: A slight excess of imidazole acts as both the nucleophile and a base to neutralize the HBr byproduct. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

  • Work-up: Cool the reaction, filter off any solids, and concentrate the filtrate under reduced pressure. Purify the resulting α-imidazoyl ketone by column chromatography.

Step 3: Oximation

  • Setup: Dissolve the purified α-imidazoyl ketone (from Step 2) in a mixture of ethanol (80 mL) and pyridine (20 mL).

  • Oxime Formation: Add hydroxylamine hydrochloride (NH₂OH·HCl) in a 1.5 molar excess.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

    • Rationale: Pyridine acts as a base to liberate free hydroxylamine from its hydrochloride salt and catalyzes the condensation reaction.

  • Isolation and Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration. Purify the final oxime product by recrystallization from a suitable solvent like ethanol/water to yield the target antifungal analog.

Part 3: Safety and Handling Protocols

Proper handling of all reagents is critical for laboratory safety.

SubstanceKey HazardsRecommended PPE & HandlingFirst Aid Measures
4-Hydroxyacetophenone Eye irritant. Combustible dust potential.[14][15]Safety glasses, gloves, lab coat. Handle in a well-ventilated area. Avoid dust formation.[15][16][17][18]Eyes: Rinse with water for 15 mins.[15][16] Skin: Wash with soap and water.[15] Inhalation: Move to fresh air.[15][16]
2,4-Dichlorobenzyl chloride Causes severe skin burns and eye damage. Lachrymator (tear-producing).[19][20][21]Chemical splash goggles, face shield, chemical-resistant gloves, lab coat. Must be handled in a chemical fume hood. [19][20][21]Eyes/Skin: Immediately flush with water for at least 15 mins. Remove contaminated clothing. Seek immediate medical attention.[19][20][21] Inhalation: Move to fresh air.[20]
This compound Assumed to be an irritant. Handle with care as a new chemical entity.Safety glasses, gloves, lab coat. Avoid inhalation of dust.Follow standard procedures for chemical exposure: flush affected area, move to fresh air, and seek medical advice.

Part 4: Anticipated Mechanism of Action

The synthesized analogs, containing the core azole structure, are designed to function via the same mechanism as other azole antifungals.[3] The imidazole nitrogen is expected to coordinate to the heme iron atom within the active site of the fungal lanosterol 14α-demethylase enzyme, effectively inhibiting its function.

Fungal_Ergosterol_Pathway Figure 3: Azole Antifungal Mechanism of Action AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporates into DisruptedMembrane Disrupted Fungal Cell Membrane Enzyme->Ergosterol Converts Enzyme->DisruptedMembrane Ergosterol Synthesis Blocked Azole Synthesized Azole Analog Azole->Enzyme Inhibits

Caption: Figure 3: Azole Antifungal Mechanism of Action

This inhibition leads to the accumulation of toxic sterol precursors and a lack of ergosterol, which ultimately compromises the structural integrity and function of the fungal cell membrane.[1][5]

Conclusion

This compound is a highly valuable and strategically designed intermediate for the synthesis of novel compounds in the field of antifungal drug discovery. Its straightforward preparation via Williamson ether synthesis and the reactive nature of its acetyl group allow for the efficient construction of molecules containing the key pharmacophoric elements of azole antifungals. The protocols and workflows detailed herein provide a solid foundation for researchers to explore new chemical space and develop the next generation of antifungal agents.

References

  • StudySmarter. (2023, August 29). Azole: Antifungal Drugs, Mechanism of Action. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxiconazole. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Retrieved from [Link]

  • Slideshare. (n.d.). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Retrieved from [Link]

  • Life Worldwide. (n.d.). Azole antifungals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 1). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 4-Hydroxyacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN104744372A - Method for preparing oxiconazole nitrate.
  • Google Patents. (n.d.). CN106883180A - A kind of fast synthesis method of Oxiconazole Nitrate.
  • Unknown Source. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxiconazole. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). Formulation and Characterization of Oxiconazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102389421A - Medicinal preparation using oxiconazole nitrate as active ingredients.
  • ResearchGate. (2025, August 5). LC method for the analysis of Oxiconazole in pharmaceutical formulations. Retrieved from [Link]

  • DrugBank. (n.d.). Oxiconazole Nitrate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxiconazole Nitrate. PubChem. Retrieved from [Link]

  • mzCloud. (n.d.). Oxiconazole. Retrieved from [Link]

Sources

Application Note: A High-Throughput Screening Protocol for 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-tiered experimental protocol for the initial screening of the novel chemical entity, 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone. Given the absence of established biological activity for this compound, a systematic screening cascade is proposed to elucidate its potential cytotoxic and antifungal properties. The protocol is designed to first establish a safe therapeutic window through cytotoxicity profiling, followed by a hypothesis-driven primary screen for antifungal activity, and culminating in secondary and counter-screens to validate initial findings and eliminate potential artifacts. This application note serves as a robust guide for researchers initiating the pharmacological investigation of this and structurally related compounds.

Introduction: Rationale for the Screening Cascade

The compound this compound is a novel molecule with potential pharmacological activity. Its structure incorporates a 2,4-dichlorobenzyl moiety, which is a key pharmacophore in several known antiseptic and antifungal agents. For instance, 2,4-dichlorobenzyl alcohol is a recognized mild antiseptic used in throat lozenges for its ability to kill bacteria and viruses associated with mouth and throat infections.[1][2] This structural alert strongly suggests that a primary investigation into the antimicrobial, and specifically antifungal, properties of the title compound is a logical and scientifically-driven starting point.

However, before embarking on specific activity-based assays, it is crucial to understand the compound's general cellular toxicity. High concentrations of any compound can lead to non-specific cell death, which can be a source of false positives in subsequent cell-based or even biochemical assays. Therefore, our proposed screening protocol begins with a cytotoxicity assessment to determine the concentration range over which the compound can be safely evaluated.

This application note details a three-stage screening process:

  • Stage 1: Cytotoxicity Profiling to determine the compound's effect on cell viability and establish a maximum tolerated concentration.

  • Stage 2: Primary Screening (Antifungal Susceptibility) to identify any antifungal activity against a panel of clinically relevant fungal pathogens.

  • Stage 3: Hit Confirmation and De-risking (Secondary and Counter-Screens) to confirm initial hits, determine potency, and rule out common sources of assay interference.

This structured approach ensures a cost-effective and efficient evaluation of this compound, providing a solid foundation for any subsequent hit-to-lead optimization programs.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier Catalogue No. Purpose
This compoundSigma-Aldriche.g., SML0123Test Compound
Dimethyl Sulfoxide (DMSO), Cell Culture GradeThermo FisherD12345Solvent for Test Compound
Human Dermal Fibroblasts (HDFs)ATCCPCS-201-012Cell line for cytotoxicity assay
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092Cell culture medium
Fetal Bovine Serum (FBS)Gibco26140079Cell culture supplement
Penicillin-StreptomycinGibco15140122Antibiotic for cell culture
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655Cytotoxicity assay reagent
Candida albicansATCC90028Fungal strain for primary screen
Aspergillus fumigatusATCC204305Fungal strain for primary screen
RPMI 1640 Medium with L-glutamine, without bicarbonateGibco21875034Antifungal assay medium
MOPS (3-(N-morpholino)propanesulfonic acid)Sigma-AldrichM1254Buffer for antifungal assay
FluconazoleSigma-AldrichF8929Positive control for antifungal assay
96-well flat-bottom sterile microplatesCorning3599For all assays

Experimental Protocols

Stage 1: Cytotoxicity Profiling using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Protocol:

  • Cell Seeding:

    • Culture Human Dermal Fibroblasts (HDFs) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and resuspend the cells. Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (0.5% DMSO) and untreated control wells.

    • Incubate for 48 hours.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.

Stage 2: Primary Screening - Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method for antifungal susceptibility testing of yeasts and filamentous fungi.

Protocol:

  • Inoculum Preparation:

    • For Candida albicans, culture the yeast on Sabouraud Dextrose Agar for 24 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.

    • For Aspergillus fumigatus, grow on Potato Dextrose Agar for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Compound Plate Preparation:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in RPMI 1640 medium, starting from a concentration well below its CC₅₀ value (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Include a positive control (Fluconazole) and a negative control (vehicle, DMSO) in separate rows. Also, include a sterility control (medium only) and a growth control (cells in medium with vehicle).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

    • Incubate the plates at 35°C for 24-48 hours for C. albicans and 48-72 hours for A. fumigatus.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Stage 3: Hit Confirmation and De-risking

Any compound showing an MIC in the primary screen is considered a "hit". The secondary screen aims to confirm this activity and establish a more precise measure of potency.

Protocol:

  • Repeat the antifungal susceptibility assay as described in Stage 2.

  • Use a narrower range of concentrations around the initially determined MIC, with smaller dilution steps (e.g., 1.5-fold dilutions).

  • Perform the assay in triplicate to ensure reproducibility.

  • Calculate the precise MIC value for each confirmed hit.

It is essential to ensure that the observed antifungal activity is not simply a result of general cytotoxicity.

Protocol:

  • Perform the MTT assay as described in Stage 1.

  • Treat the HDF cells with the confirmed hit compounds at their respective MIC and 2x MIC values.

  • A compound is considered a promising candidate if it shows high cell viability (>80%) at its MIC, indicating a selective effect against the fungal pathogen.

Assay Validation and Data Interpretation

For high-throughput screening, it is crucial to validate the assay's robustness. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1]

Calculation:

Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ|

Where:

  • µₚ = mean of the positive control (e.g., no fungal growth)

  • σₚ = standard deviation of the positive control

  • µₙ = mean of the negative control (e.g., full fungal growth)

  • σₙ = standard deviation of the negative control

Interpretation:

Z'-factor Value Assay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unsuitable for screening

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[1]

Visualizations

Screening Workflow

Screening_Workflow cluster_0 Stage 1: Cytotoxicity cluster_1 Stage 2: Primary Screen cluster_2 Stage 3: Hit Confirmation Cytotoxicity MTT Assay on HDF Cells CC50 Determine CC50 Cytotoxicity->CC50 PrimaryScreen Antifungal Susceptibility (Single Concentration or Broad Dilution) Hits Identify Hits PrimaryScreen->Hits SecondaryScreen Dose-Response Confirmation (MIC Determination) CounterScreen Cytotoxicity Counter-Screen (at MIC) SecondaryScreen->CounterScreen ConfirmedHits Confirmed & Selective Hits CounterScreen->ConfirmedHits Compound This compound Compound->Cytotoxicity CC50->PrimaryScreen Inform Concentration Selection Hits->SecondaryScreen

Caption: A tiered screening cascade for novel compound evaluation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the initial pharmacological screening of this compound. By following this structured approach, researchers can efficiently assess the compound's cytotoxic and antifungal potential, validate initial findings, and generate a robust dataset to guide future drug development efforts. The emphasis on assay validation and the inclusion of secondary and counter-screens ensure the generation of high-quality, reliable data, which is paramount in the early stages of drug discovery.

References

  • PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • News-Medical.Net. (2021). Primary vs Secondary Assays in Preclinical Testing. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2004). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • PubMed. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Retrieved from [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V. S., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195.

Sources

Application Notes and Protocols for In Vitro Assays Involving 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (SM21)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Antifungal Candidate

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, designated as SM21 in seminal research, has emerged as a promising small molecule with potent antifungal properties.[1] This compound was identified from a high-throughput screen for inhibitors of the yeast-to-hypha morphological transition in Candida albicans, a critical virulence factor for this opportunistic pathogen.[1] Subsequent studies have demonstrated its efficacy against a range of Candida species, including drug-resistant strains, and its ability to disrupt biofilm formation.[1] Mechanistically, SM21 is suggested to compromise the integrity of the fungal cell membrane.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct key in vitro assays for the evaluation of this compound and its analogs. The protocols are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility.

Chemical and Physical Properties of SM21

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 61292-27-1[2]
Molecular Formula C₁₅H₁₂Cl₂O₂[2]
Molecular Weight 295.16 g/mol [2]
Appearance Solid (form may vary)-
Solubility Soluble in DMSO, ethanolGeneral chemical knowledge

Core In Vitro Assays: A Workflow for Antifungal Evaluation

The following diagram illustrates a logical workflow for the in vitro characterization of this compound. This workflow progresses from determining the fundamental antifungal activity to elucidating its mechanism of action and assessing its selectivity.

Antifungal_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Broth Microdilution Broth Microdilution Anti-Biofilm Activity Anti-Biofilm Activity Broth Microdilution->Anti-Biofilm Activity Determine MIC Cytotoxicity Cytotoxicity Broth Microdilution->Cytotoxicity Determine therapeutic index Yeast-to-Hypha Inhibition Yeast-to-Hypha Inhibition Yeast-to-Hypha Inhibition->Anti-Biofilm Activity Membrane Integrity Membrane Integrity Anti-Biofilm Activity->Membrane Integrity

Caption: Workflow for in vitro evaluation of SM21.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against planktonic yeast cells, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[3][4][5][6][7]

Principle

Serial dilutions of the test compound are incubated with a standardized inoculum of yeast in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Materials
  • This compound (SM21)

  • Candida albicans (e.g., SC5314, ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Humidified incubator (35°C)

  • Microplate reader (optional, for quantitative endpoint determination)

Procedure
  • Compound Preparation: Prepare a stock solution of SM21 in DMSO (e.g., 10 mg/mL). Further dilute this stock in RPMI 1640 to create a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum of 1-5 x 10³ CFU/mL.

  • Plate Setup:

    • Add 100 µL of RPMI 1640 to wells 2-11 of a 96-well plate.

    • Add 200 µL of the working SM21 solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours in a humidified chamber.

  • MIC Determination: The MIC is determined as the lowest concentration of SM21 at which there is a prominent decrease in turbidity compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: Candida albicans Biofilm Inhibition and Eradication Assays

This protocol assesses the ability of SM21 to both prevent the formation of C. albicans biofilms and to eradicate pre-formed biofilms. Biofilm viability is quantified using the XTT reduction assay.[1][8][9][10][11]

Principle

The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable fungal cells reduce XTT to a water-soluble formazan product, the amount of which is proportional to the number of viable cells and can be measured colorimetrically.

Materials
  • Materials from Protocol 1

  • Sterile 96-well, flat-bottom microtiter plates

  • XTT sodium salt

  • Menadione

  • Phosphate-buffered saline (PBS)

  • Plate shaker

Procedure: Biofilm Inhibition
  • Inoculum Preparation: Prepare a standardized C. albicans suspension at 1 x 10⁶ cells/mL in RPMI 1640.[10][12]

  • Plate Setup:

    • Prepare serial dilutions of SM21 in RPMI 1640 in a 96-well flat-bottom plate as described in Protocol 1 (100 µL/well).

    • Add 100 µL of the C. albicans suspension to each well containing the compound and to the growth control wells.

  • Biofilm Formation: Cover the plate and incubate at 37°C for 24 hours without shaking to allow for biofilm formation.[8][12]

  • Quantification: Proceed to the XTT Assay section below.

Procedure: Biofilm Eradication
  • Biofilm Formation:

    • Add 200 µL of a standardized C. albicans suspension (1 x 10⁶ cells/mL in RPMI 1640) to the wells of a 96-well flat-bottom plate.

    • Incubate at 37°C for 24 hours to allow for the formation of mature biofilms.

  • Compound Treatment:

    • Gently wash the pre-formed biofilms twice with 200 µL of sterile PBS, taking care not to disturb the biofilm.[8]

    • Prepare serial dilutions of SM21 in fresh RPMI 1640 and add 200 µL to the respective wells.

    • Incubate for an additional 24 hours at 37°C.

  • Quantification: Proceed to the XTT Assay section below.

XTT Assay
  • Reagent Preparation:

    • Prepare a 0.5 mg/mL solution of XTT in PBS.

    • Prepare a 10 mM stock solution of menadione in acetone.

    • Immediately before use, add 1 µL of the menadione solution for every 1 mL of the XTT solution.[9][11]

  • Assay Performance:

    • Gently wash the biofilms twice with 200 µL of PBS.

    • Add 100 µL of the XTT-menadione solution to each well.[11]

    • Incubate the plate in the dark at 37°C for 2 hours.[8]

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol evaluates the cytotoxic effect of SM21 on human cell lines to determine its selectivity for fungal cells over mammalian cells.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which is insoluble in aqueous solution and is solubilized for spectrophotometric measurement.

Materials
  • Human cell line (e.g., HeLa, HepG2, or normal cell lines like HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well, flat-bottom microtiter plates

Procedure
  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of SM21 in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Protocol 4: Fungal Cell Membrane Integrity Assay (Propidium Iodide Uptake)

This protocol assesses the ability of SM21 to disrupt the fungal cell membrane, leading to the uptake of the fluorescent dye propidium iodide (PI).[14][15][16]

Principle

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. If a compound damages the cell membrane, PI will enter the cell and bind to DNA, resulting in a significant increase in fluorescence.

Materials
  • Candida albicans

  • PBS

  • Propidium iodide (1 mg/mL stock solution in water)

  • Fluorometer or fluorescence microscope

Procedure
  • Cell Preparation: Grow C. albicans overnight, then wash and resuspend the cells in PBS to a density of approximately 1 x 10⁷ cells/mL.

  • Compound Treatment:

    • Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate.

    • Add SM21 at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).

    • Include a no-compound control and a positive control for membrane disruption (e.g., 70% ethanol).

    • Incubate at 37°C for a defined period (e.g., 2-4 hours).

  • PI Staining: Add propidium iodide to each sample to a final concentration of 2 µg/mL.

  • Data Acquisition:

    • Fluorometer: Measure the fluorescence intensity with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[14]

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a rhodamine filter set. Count the number of fluorescent (dead) and non-fluorescent (live) cells.

Data Presentation and Interpretation

The results from these assays should be tabulated for clear comparison. The IC₅₀ (for cytotoxicity) and MIC values are key metrics. For biofilm assays, the percentage of inhibition or eradication relative to the control should be calculated.

AssayEndpointExample Result for SM21
Broth Microdilution MIC (µg/mL)0.2 - 1.6
Biofilm Inhibition MBIC₅₀ (µg/mL)Concentration for 50% inhibition
Biofilm Eradication MBEC₅₀ (µg/mL)Concentration for 50% eradication
Cytotoxicity IC₅₀ (µM)> 50 µM (for a selective compound)
Membrane Integrity % PI Positive CellsDose-dependent increase

Signaling Pathway Perturbation

While SM21's primary mechanism appears to be membrane disruption, its initial discovery as an inhibitor of the yeast-to-hypha transition suggests a potential impact on signaling pathways that regulate morphogenesis in C. albicans. The diagram below illustrates the key signaling pathways involved in this process. Assays targeting the expression of hypha-specific genes (e.g., HWP1, ALS3) via qPCR could further elucidate the compound's mechanism.[17][18][19]

Hyphal_Signaling cluster_pathways Signaling Pathways cluster_regulators Transcriptional Regulators cluster_genes Hypha-Specific Genes MAPK_Pathway MAPK Pathway (Cek1) Cph1 Cph1 MAPK_Pathway->Cph1 cAMP_PKA_Pathway cAMP-PKA Pathway (Cyr1, Tpk1/2) Efg1 Efg1 cAMP_PKA_Pathway->Efg1 HWP1 HWP1 Efg1->HWP1 ALS3 ALS3 Efg1->ALS3 Cph1->HWP1 Cph1->ALS3

Caption: Key signaling pathways in C. albicans morphogenesis.

References

  • Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., Wang, Y., Yang, D., Samaranayake, L. P., & Seneviratne, C. J. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1), e85836. [Link]

  • Blankenship, J. R., & Mitchell, A. P. (2006). How to build a biofilm: a fungal perspective. Current opinion in microbiology, 9(6), 588-594. [Link]

  • Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial agents and chemotherapy, 45(9), 2475-2479. [Link]

  • Kuhn, D. M., Balkis, M., Chandra, J., Mukherjee, P. K., & Ghannoum, M. A. (2003). Uses and limitations of the XTT assay in studies of Candida growth and metabolism. Journal of clinical microbiology, 41(1), 506-508. [Link]

  • Peeters, E., Nelis, H. J., & Coenye, T. (2008). Comparison of multiple methods for quantification of biofilms grown in microtiter plates. Journal of microbiological methods, 72(2), 157-165. [Link]

  • Melo, A. S., Bizerra, F. C., Freymüller, E., Arthington-Skaggs, B. A., & Colombo, A. L. (2011). A new, improved-performance colorimetric assay for the quantification of Candida albicans biofilms. Journal of microbiological methods, 85(1), 26-31. [Link]

  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of visualized experiments: JoVE, (47), 2437. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27. [Link]

  • Ramage, G., Mowat, E., Jones, B., Williams, C., & Lopez-Ribot, J. (2010). A 96 well microtiter plate-based method for monitoring formation and antifungal susceptibility testing of Candida albicans biofilms. Journal of Visualized Experiments, (41), e2037. [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. [Link]

  • Toenjes, K. A., Munsee, S. M., Ibrahim, A. S., Jeffrey, R., Edwards, J. E., Jr, & Johnson, D. I. (2005). Inhibition of yeast-to-filamentous growth transitions in Candida albicans by a small molecule inducer of mammalian apoptosis. Antimicrobial agents and chemotherapy, 49(8), 3371-3377. [Link]

  • Lu, Y., Su, C., & Liu, H. (2019). Inhibition of Yeast-to-Hypha Transition and Virulence of Candida albicans by 2-Alkylaminoquinoline Derivatives. Antimicrobial agents and chemotherapy, 63(4), e02236-18. [Link]

  • Nett, J. E., & Andes, D. R. (2015). Optimizing a Candida biofilm microtiter plate model for measurement of antifungal susceptibility by tetrazolium salt assay. Journal of clinical microbiology, 53(7), 2321-2324. [Link]

  • Kim, J., Lee, J. H., & Lee, J. (2014). Inhibition of yeast-to-hypha transition in Candida albicans by phorbasin H isolated from Phorbas sp. Journal of microbiology and biotechnology, 24(11), 1566-1571. [Link]

  • Semantic Scholar. (n.d.). Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cytotoxicity assays: in vitro methods to measure dead cells. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Vediyappan, G., Dumontet, V., Pelissier, F., & d'Enfert, C. (2013). Gymnemic acids inhibit hyphal growth and virulence in Candida albicans. PloS one, 8(9), e74189. [Link]

  • Infantes-Garcia, M., Galiano-de-la-Fuente, J., & Garcia-Fuentes, M. (2020). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Molecules (Basel, Switzerland), 25(24), 5919. [Link]

  • CLSI. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Scribd. (n.d.). Preview CLSI+M27-A3. [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • DeNovix. (2025). Propidium Iodide Assay Protocol | Technical Note 183. [Link]

  • ResearchGate. (n.d.). Membrane integrity assays by measuring propidium iodide (PI) uptake. [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Measuring cell death by propidium iodide uptake and flow cytometry. Current protocols in cytometry, Chapter 9, Unit9.38. [Link]

  • Creative Biolabs. (n.d.). Propidium Iodide Assay Protocol. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone is a multi-substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. The precise and unambiguous structural elucidation of such molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the molecular structure of organic compounds in solution.

This application note provides a detailed guide to the comprehensive NMR analysis of this compound. We will detail the protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices will be explained, and a full spectral interpretation will be provided to serve as an authoritative reference for researchers in the field.

Molecular Structure and Numbering Scheme

The structural confirmation of this compound relies on establishing the connectivity between its constituent fragments: a 4-acetylphenoxy group and a 2,4-dichlorobenzyl group, linked by an ether bond. The numbering scheme used for NMR assignments is presented below.

Figure 1. Structure and numbering of this compound.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]

Protocol:

  • Weighing: Accurately weigh approximately 10-15 mg of this compound for ¹H NMR and 2D experiments. A higher concentration (30-50 mg) is recommended for a ¹³C NMR spectrum with a good signal-to-noise ratio acquired in a reasonable time.[2][3]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1] Gentle vortexing can aid dissolution.

  • Filtration: To remove any insoluble particles that can interfere with magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) is standard practice.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

All spectra were acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

Workflow Diagram:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Count & Environment) C13 ¹³C NMR (Carbon Count & Type) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Identifies coupled protons HSQC ¹H-¹³C HSQC (Direct C-H Correlation) H1->HSQC Correlates protons to carbons DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->HSQC DEPT->HSQC Confirms C-H multiplicity HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) COSY->HMBC Confirms proton network HSQC->HMBC Establishes framework

Figure 2. Logical workflow for NMR structure elucidation.

  • ¹H NMR: Provides information on the number of different types of protons and their electronic environments.

  • ¹³C NMR: Reveals the number of unique carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.[4][5][6]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds. Cross-peaks connect coupled protons.[7][8][9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[10][11][12][13]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[14][15][16]

Results and Spectral Interpretation

¹H NMR (500 MHz, CDCl₃)

The ¹H NMR spectrum displays signals corresponding to all 12 protons of the molecule.

Table 1: ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.95 d, J = 8.9 Hz 2H H-2, H-6
7.52 d, J = 2.1 Hz 1H H-3'
7.42 d, J = 8.4 Hz 1H H-6'
7.28 dd, J = 8.4, 2.1 Hz 1H H-5'
7.00 d, J = 8.9 Hz 2H H-3, H-5
5.15 s 2H H-10 (CH₂)

| 2.58 | s | 3H | H-8 (CH₃) |

  • Acetophenone Moiety: The downfield doublet at 7.95 ppm (H-2, H-6) is characteristic of aromatic protons ortho to a deshielding acetyl group. The corresponding ortho-coupled doublet appears upfield at 7.00 ppm (H-3, H-5), consistent with protons ortho to an electron-donating oxy group. The sharp singlet at 2.58 ppm integrates to three protons, a classic signature of an acetyl methyl group.[17][18]

  • Dichlorobenzyl Moiety: The three aromatic protons of the dichlorobenzyl ring appear as a complex set of signals between 7.28 and 7.52 ppm. Their splitting patterns (doublet, doublet of doublets) are consistent with a 1,2,4-trisubstituted benzene ring.

  • Ether Linkage: The singlet at 5.15 ppm, integrating to two protons, is assigned to the benzylic methylene protons (H-10). Its chemical shift is characteristic of a methylene group flanked by an oxygen atom and an aromatic ring.[19][20]

¹³C NMR and DEPT-135 (125 MHz, CDCl₃)

The ¹³C NMR spectrum shows 11 distinct signals, accounting for all 15 carbons after considering symmetry. The DEPT-135 spectrum is used to assign the multiplicity of each carbon signal.

Table 2: ¹³C NMR and DEPT-135 Data

Chemical Shift (δ, ppm) DEPT-135 Assignment
196.8 Quaternary C-7 (C=O)
162.4 Quaternary C-4
135.5 Quaternary C-1'
133.3 Quaternary C-2' or C-4'
131.2 Quaternary C-1
130.6 CH C-6'
130.2 CH (x2) C-2, C-6
129.8 Quaternary C-2' or C-4'
129.5 CH C-5'
127.8 CH C-3'
114.5 CH (x2) C-3, C-5
68.8 CH₂ C-10

| 26.5 | CH₃ | C-8 |

  • Carbonyl and Quaternary Carbons: The most downfield signal at 196.8 ppm is characteristic of a ketone carbonyl carbon.[18] The signals at 162.4, 135.5, 133.3, 131.2, and 129.8 ppm are absent in the DEPT-135 spectrum, confirming their assignment as quaternary carbons.

  • CH, CH₂, CH₃ Carbons: The DEPT-135 spectrum shows positive signals for the five aromatic CH groups and the methyl group (C-8 at 26.5 ppm). A single negative signal at 68.8 ppm confirms the presence of the CH₂ group (C-10).

2D NMR Analysis

The COSY spectrum reveals the proton-proton coupling networks within the molecule.

Figure 3. Key ¹H-¹H COSY correlations.

  • A clear cross-peak between the doublets at 7.95 ppm (H-2, H-6) and 7.00 ppm (H-3, H-5) confirms their ortho relationship in the acetophenone ring.

  • Correlations are observed between H-6' (7.42 ppm) and H-5' (7.28 ppm), establishing their connectivity in the dichlorobenzyl ring.

The HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of all protonated carbons.

  • The proton signal at 7.95 ppm (H-2, H-6) correlates to the carbon signal at 130.2 ppm (C-2, C-6).

  • The proton signal at 7.00 ppm (H-3, H-5) correlates to the carbon signal at 114.5 ppm (C-3, C-5).

  • The benzylic methylene protons at 5.15 ppm (H-10) show a cross-peak with the carbon at 68.8 ppm (C-10).

  • The methyl protons at 2.58 ppm (H-8) correlate to the carbon at 26.5 ppm (C-8).

  • The aromatic protons H-3', H-5', and H-6' correlate to their respective carbons C-3', C-5', and C-6'.

The HMBC experiment is the final piece of the puzzle, revealing long-range (2- and 3-bond) C-H correlations that connect the different fragments of the molecule.

G H8 H-8 (CH₃) 2.58 ppm C7 C-7 (C=O) 196.8 ppm H8->C7 ²J C1 C-1 131.2 ppm H8->C1 ³J H10 H-10 (CH₂) 5.15 ppm C4 C-4 162.4 ppm H10->C4 ³J C3_5 C-3,5 114.5 ppm H10->C3_5 ⁴J (weak) C1p C-1' 135.5 ppm H10->C1p ²J H3_5 H-3,5 7.00 ppm C1_HMBC C-1 131.2 ppm H3_5->C1_HMBC ²J C4_HMBC C-4 162.4 ppm H3_5->C4_HMBC ²J

Sources

Application Note: High-Throughput Analysis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the analysis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, a compound of interest in pharmaceutical research and development. The methodology utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) employing electrospray ionization. We provide a comprehensive guide covering sample preparation, chromatographic separation, and mass spectrometric detection. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification and structural confirmation. Key aspects of the method, including the predictable fragmentation pathway established through Collision-Induced Dissociation (CID), are discussed in detail to provide a foundational understanding for method development and troubleshooting.

Introduction

This compound is an aromatic ketone with a dichlorinated benzyl ether moiety. Its structural complexity and potential role as a synthetic intermediate or impurity in drug manufacturing necessitate a highly specific and sensitive analytical method for its characterization and quantification. Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying chemical substances by measuring the mass-to-charge ratio of ionized molecules.[1] When coupled with liquid chromatography (LC), which separates compounds in complex mixtures, LC-MS provides an unparalleled level of selectivity and sensitivity.[]

This guide focuses on an LC-MS/MS method, which adds another layer of specificity by selecting a precursor ion, fragmenting it, and detecting a specific product ion.[3][4] We will utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar and thermally labile molecules, which generates intact protonated molecules with minimal in-source fragmentation.[5][6][7] The subsequent fragmentation via Collision-Induced Dissociation (CID) provides structural information crucial for unambiguous identification.[8][9]

Analyte Properties

A thorough understanding of the analyte's chemical properties is the first step in developing a successful analytical method.[10]

PropertyValueSource
Chemical Name This compound-
CAS Number 61292-27-1[11]
Molecular Formula C₁₅H₁₂Cl₂O₂[11]
Molecular Weight 295.16 g/mol [11]
Monoisotopic Mass 294.0187 g/mol Calculated
Structure Chemical structure of this compound[11]

Principle of the Method

The analytical strategy is based on reversed-phase liquid chromatography for the separation of the target analyte from the sample matrix, followed by detection using a tandem mass spectrometer.

  • Chromatographic Separation: A C18 column is used, which is effective for retaining and separating moderately non-polar, aromatic compounds like the target analyte.[12] A gradient elution with an organic mobile phase (acetonitrile) and an aqueous mobile phase, both acidified with formic acid, ensures sharp peak shapes and efficient separation. The formic acid promotes protonation of the analyte prior to ionization.[13]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is employed. ESI is a soft ionization technique that transfers ions from solution into the gas phase.[5][6] The ether and carbonyl oxygens in the analyte's structure are readily protonated in the acidic mobile phase, leading to the formation of a stable protonated molecule, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): For definitive identification and quantification, the protonated molecule ([M+H]⁺, m/z 295.0) is selected as the precursor ion in the first quadrupole (Q1). This ion is then passed into a collision cell (Q2), where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment.[3][4] The resulting product ions are analyzed in the third quadrupole (Q3), and a specific, stable product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise.[14]

Experimental Workflow

The overall analytical process follows a streamlined workflow from sample receipt to final data analysis. Proper sample preparation is critical to ensure the removal of matrix components that can interfere with ionization and to achieve reproducible results.[1][15]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Methanol Sample->Dissolve Dilute Dilute to Working Concentration (e.g., 1-100 ng/mL) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Vial Transfer to LC Vial Filter->Vial LC LC Separation (C18 Column) Vial->LC ESI Ionization (ESI Positive Mode) LC->ESI MS1 MS1: Precursor Ion Selection (m/z 295.0) ESI->MS1 CID MS2: Collision-Induced Dissociation MS1->CID MS2 Product Ion Detection (m/z 159.0) CID->MS2 Integrate Peak Integration MS2->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Overall experimental workflow.

Materials and Protocols

Materials and Reagents
  • Analyte: this compound standard (≥98% purity)

  • Solvents: LC-MS grade acetonitrile, methanol, and water (e.g., Fisher Scientific Optima™)

  • Acid: Formic acid (≥99%, LC-MS grade)

  • LC Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Vials: 2 mL amber glass screw-top vials with PTFE septa[16]

  • Filters: 0.22 µm PTFE syringe filters

Protocol 1: Standard and Sample Preparation

Consistency in sample preparation is key to achieving accurate and repeatable results.[1]

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution using a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation: Dissolve the unknown sample in a suitable organic solvent to an estimated concentration of 1 mg/mL.[16] Dilute this solution with 50:50 acetonitrile/water to bring the final concentration into the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before transferring them to LC vials to prevent blockage of the LC system.[16]

Protocol 2: LC-MS/MS Method Parameters

The following parameters are a robust starting point and may be optimized further depending on the specific instrument and sample matrix.[10]

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient Program | See Table 2 below |

Table 2: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
4.0 5 95
5.0 5 95
5.1 95 5

| 6.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

Parameter Setting
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +4500 V
Source Temperature 550 °C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Collision Gas Nitrogen, Medium
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 295.0
Product Ion (Q3) m/z 159.0 (Quantifier), m/z 135.1 (Qualifier)
Collision Energy 25 eV (for m/z 159.0), 35 eV (for m/z 135.1)

| Dwell Time | 100 ms |

Results and Discussion

Mass Spectrum and Fragmentation Analysis

Under ESI+ conditions, the compound readily forms the protonated molecule [M+H]⁺ at m/z 295.0 (calculated for C₁₅H₁₃Cl₂O₂⁺). The isotopic pattern will clearly show the presence of two chlorine atoms.

Collision-Induced Dissociation (CID) of the m/z 295.0 precursor ion yields a predictable fragmentation pattern. Fragmentation generally occurs at the weakest bonds or along pathways that lead to stable product ions.[8] For this molecule, the most labile bond is the benzylic ether C-O bond. Cleavage of this bond is energetically favorable as it results in the formation of a highly stable, resonance-stabilized 2,4-dichlorobenzyl cation. This is the proposed mechanism for the major product ion.

Proposed Primary Fragmentation:

  • Precursor Ion [M+H]⁺ (m/z 295.0): The protonated parent molecule.

  • Product Ion 1 (m/z 159.0): The base peak in the MS/MS spectrum results from the cleavage of the C-O ether bond, yielding the 2,4-dichlorobenzyl cation . This fragment is an excellent choice for quantification due to its high intensity and specificity. The characteristic isotopic signature of two chlorine atoms (peaks at m/z 159, 161, 163) provides additional confirmation.[8]

  • Product Ion 2 (m/z 135.1): A secondary fragment observed corresponds to the 4-hydroxyacetophenone radical cation , formed after the cleavage and a hydrogen rearrangement. This ion can serve as a valuable qualifier ion to increase confidence in analyte identification.

Caption: Proposed CID fragmentation pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust tool for the analysis of this compound. The combination of optimized chromatographic separation with specific MRM transitions allows for reliable quantification and confirmation in complex matrices. The well-characterized fragmentation pattern, dominated by the formation of the stable 2,4-dichlorobenzyl cation, serves as a reliable signature for the analyte. This protocol offers a solid foundation for researchers in quality control, metabolic studies, and other areas of pharmaceutical development.

References

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Wikipedia. Sample preparation in mass spectrometry. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Jakober, C. A., et al. (2006). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Analytical Chemistry. Available at: [Link]

  • Uebori, M., & Imamura, K. (2004). Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. Analytical Sciences. Available at: [Link]

  • Bhandari, A., & Yergey, A. L. (2004). Metal complexation of thiacrown ether macrocycles by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Green, P. G., et al. (n.d.). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. Semantic Scholar. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • Demarque, D. P., et al. (2016). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Mohácsi-Farkas, C., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • Xia, Y., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Journal of Mass Spectrometry. Available at: [Link]

  • Taylor & Francis. Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • National High Magnetic Field Laboratory. (2023). Collision-Induced Dissociation. Available at: [Link]

  • Wang, D., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry. Available at: [Link]

  • NIST. Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Kersten, S., et al. (2020). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites. Available at: [Link]

  • Restek Corporation. (2023). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Novel Chalcone Derivatives of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of novel chalcone derivatives synthesized from 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone. Chalcones, biosynthetic precursors to flavonoids, are a class of organic compounds recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The core structure, featuring a 1,3-diaryl-2-propen-1-one framework, lends itself to diverse synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent therapeutic agents. This guide details a robust protocol for the Claisen-Schmidt condensation of the title ketone with various substituted benzaldehydes and outlines subsequent protocols for assessing the in vitro antimicrobial and anticancer activities of the resulting novel chalcone derivatives.

Introduction: The Therapeutic Potential of Chalcones

Chalcones are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This enone moiety is a key pharmacophore responsible for their diverse biological activities. The presence of the 2,4-dichlorobenzyl ether moiety in the starting material provides a unique structural feature that can influence the biological profile of the resulting chalcone derivatives. Halogenated compounds, in particular, have demonstrated significant potential in drug discovery. The primary synthetic route to chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[1] This reliable and versatile reaction allows for the generation of a diverse library of chalcone derivatives by varying the substituents on the benzaldehyde ring.[2] The synthesized compounds can then be screened for a variety of biological activities, with a particular focus on their potential as antimicrobial and anticancer agents.[3][4]

Synthetic Workflow and Protocols

The overall workflow for the development of novel chalcone derivatives from this compound is depicted below. This involves the synthesis via Claisen-Schmidt condensation, followed by purification and comprehensive characterization, and finally, biological evaluation.

Synthetic Workflow Start Starting Material: This compound Condensation Claisen-Schmidt Condensation Start->Condensation Aldehydes Substituted Benzaldehydes Aldehydes->Condensation Purification Purification: Recrystallization/ Column Chromatography Condensation->Purification Characterization Characterization: TLC, Melting Point, NMR, Mass Spec Purification->Characterization Bio_Eval Biological Evaluation Characterization->Bio_Eval Antimicrobial Antimicrobial Assays (MIC) Bio_Eval->Antimicrobial Anticancer Anticancer Assays (MTT) Bio_Eval->Anticancer

Caption: Synthetic and evaluation workflow for novel chalcone derivatives.

Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (20-40% in water)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Round-bottom flask

  • Ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber and solvent system (e.g., hexane:ethyl acetate)

  • UV lamp for visualization

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an appropriate volume of ethanol.

  • Add the desired substituted benzaldehyde (1 equivalent) to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add the aqueous NaOH or KOH solution (2-3 equivalents) dropwise to the stirred mixture. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by TLC. Spot the reaction mixture against the starting materials on a TLC plate and elute with a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared and a new, less polar product spot is prominent.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • The precipitated crude chalcone is then collected by vacuum filtration.

  • Wash the solid product with cold water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

Protocol: Purification and Characterization

Purification:

  • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or acetic acid). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a desiccator.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography can be employed. Use silica gel as the stationary phase and a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired chalcone from impurities.[5]

Characterization:

  • Thin Layer Chromatography (TLC): To assess the purity of the final product. A single spot on the TLC plate indicates a high degree of purity.

  • Melting Point: Determine the melting point of the purified chalcone. A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the synthesized chalcone. The spectra should be consistent with the expected structure.[6]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound, further confirming its identity.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl group.[7]

Biological Evaluation Protocols

The synthesized chalcone derivatives should be evaluated for their potential biological activities. The following protocols outline the procedures for assessing their antimicrobial and anticancer properties.

Protocol: In Vitro Antimicrobial Activity Assessment

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized chalcones against a panel of pathogenic bacteria and fungi using the microdilution method.[8]

Materials:

  • Synthesized chalcone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ampicillin for bacteria, fluconazole for fungi) as positive controls

  • Dimethyl sulfoxide (DMSO) as a solvent for the compounds

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare stock solutions of the synthesized chalcones in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each chalcone derivative in the appropriate broth to obtain a range of concentrations.

  • Prepare a microbial inoculum and adjust its concentration to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with microbial inoculum and a standard antimicrobial agent), a negative control (broth with microbial inoculum and DMSO, but no chalcone), and a sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]

Materials:

  • Synthesized chalcone derivatives

  • Human cancer cell lines (e.g., MCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer))

  • Normal human cell line (e.g., MRC-5) to assess selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare various concentrations of the synthesized chalcone derivatives in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the chalcones. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.[11]

Data Presentation and Interpretation

The results of the synthesis and biological evaluations should be presented in a clear and organized manner to facilitate analysis and comparison.

Synthetic and Characterization Data
Chalcone Derivative Substituted Benzaldehyde Yield (%) Melting Point (°C) Key ¹H NMR Signals (δ, ppm) MS (m/z) [M+H]⁺
Example 1 4-Chlorobenzaldehyde85150-152Provide key signalsProvide mass
Example 2 4-Methoxybenzaldehyde90145-147Provide key signalsProvide mass
Example 3 4-Nitrobenzaldehyde82160-162Provide key signalsProvide mass
Biological Activity Data

Table 2: Antimicrobial Activity (MIC in µg/mL)

Chalcone Derivative S. aureus B. subtilis E. coli P. aeruginosa C. albicans
Example 1 MIC valueMIC valueMIC valueMIC valueMIC value
Example 2 MIC valueMIC valueMIC valueMIC valueMIC value
Example 3 MIC valueMIC valueMIC valueMIC valueMIC value
Ampicillin MIC valueMIC valueMIC valueMIC value-
Fluconazole ----MIC value

Table 3: Anticancer Activity (IC₅₀ in µM)

Chalcone Derivative MCF-7 HCT-116 A549 MRC-5 (Normal)
Example 1 IC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value
Example 2 IC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value
Example 3 IC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value
Doxorubicin IC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value

Potential Mechanisms of Action

Understanding the potential mechanisms of action can guide further drug development efforts.

Potential_MoA Chalcone Novel Chalcone Derivatives Antimicrobial_MoA Antimicrobial Mechanisms Chalcone->Antimicrobial_MoA Anticancer_MoA Anticancer Mechanisms Chalcone->Anticancer_MoA Membrane Disruption of Cell Membrane Antimicrobial_MoA->Membrane Enzyme Enzyme Inhibition Antimicrobial_MoA->Enzyme Apoptosis Induction of Apoptosis Anticancer_MoA->Apoptosis Cell_Cycle Cell Cycle Arrest Anticancer_MoA->Cell_Cycle Angiogenesis Inhibition of Angiogenesis Anticancer_MoA->Angiogenesis

Caption: Potential mechanisms of action for chalcone derivatives.

Chalcones can exert their biological effects through various mechanisms. In microorganisms, they can disrupt cell membranes or inhibit essential enzymes.[7] In cancer cells, chalcones have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[9] The specific mechanism will depend on the overall structure of the chalcone derivative.

Conclusion and Future Directions

The synthetic and screening protocols outlined in this guide provide a robust framework for the development of novel chalcone derivatives from this compound. The systematic evaluation of a library of these compounds will enable the identification of lead candidates with potent and selective antimicrobial and anticancer activities. Future work should focus on elucidating the precise mechanisms of action of the most promising compounds and conducting further preclinical studies to evaluate their therapeutic potential.

References

  • Salehi, F., & Vaisi-Raygani, A. (2018). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Polycyclic Aromatic Compounds, 40(5), 1275-1282. Retrieved from [Link]

  • Talla, E., et al. (2015). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. British Journal of Pharmaceutical Research, 7(6), 426-435. Retrieved from [Link]

  • Kouipou, R. M. T., et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(2), 169-178. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Records of Natural Products, 18(1), 1-11. Retrieved from [Link]

  • Khan, I., et al. (2024). Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. Journal of the Iranian Chemical Society, 21(8), 2235-2251. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis of Chalcone Derivatives and its Antimicrobial Activities. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1047. Retrieved from [Link]

  • Zhang, X., et al. (2013). Synthesis and antitumor activity of novel chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 23(15), 4473-4476. Retrieved from [Link]

  • Sroka, W., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 25(1), 274. Retrieved from [Link]

  • Sroka, W., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. AMiner. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. Molecules, 27(19), 6549. Retrieved from [Link]

  • Suwito, H., et al. (2015). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica, 7(3), 89-94. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Kumar, A., et al. (2020). Antimicrobial, antioxidant, and anticancer activities of some novel isoxazole ring containing chalcone and dihydropyrazole derivatives. Molecules, 25(5), 1047. Retrieved from [Link]

  • Kumar, S., et al. (2023). Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. Molecules, 28(18), 6599. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize the yield and purity of your synthesis. The target molecule is a valuable intermediate in the development of various pharmaceutical compounds.[1]

Synthesis Overview: The Williamson Ether Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] In this specific synthesis, the phenoxide generated from 4-hydroxyacetophenone acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The reaction proceeds via a Williamson ether synthesis, which is a classic SN2 reaction.[3][4] The mechanism involves two key steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 4-hydroxyacetophenone, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile and attacks the benzylic carbon of 2,4-dichlorobenzyl chloride. This is a backside attack that displaces the chloride leaving group in a single, concerted step to form the desired ether.[2]

Q2: Why is a primary benzyl halide (2,4-dichlorobenzyl chloride) the preferred electrophile?

A2: The Williamson ether synthesis is most efficient with primary alkyl or benzyl halides.[2][3] This is because the SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon. Primary halides, like the one used here, are less sterically hindered, allowing for an easier backside attack by the nucleophile. Using secondary or tertiary halides would likely lead to competing elimination reactions, significantly reducing the yield of the desired ether product.[2]

Q3: What are the most critical parameters to control for a high-yield reaction?

A3: For a successful synthesis, meticulous control over the following parameters is crucial:

  • Anhydrous Conditions: The presence of water can protonate the phenoxide, reducing its nucleophilicity and leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Choice of Base and Solvent: The base should be strong enough to fully deprotonate the phenol without causing side reactions. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents are often preferred as they can accelerate SN2 reactions.[5]

  • Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts and complicate the purification process.

Experimental Protocol

This protocol provides a general framework for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Hydroxyacetophenone

  • 2,4-Dichlorobenzyl chloride

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 eq) and finely powdered anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve the reactants. A typical concentration would be in the range of 0.1-0.5 M.

  • Addition of Electrophile: Add 2,4-dichlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or at an elevated temperature (for DMF, 60-80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃A mild and inexpensive base, effective for deprotonating phenols.
Solvent Anhydrous Acetone or DMFAcetone is easy to remove; DMF can accelerate the reaction rate.[5]
Temperature Reflux for Acetone; 60-80°C for DMFProvides sufficient energy for the reaction to proceed at a reasonable rate.
Stoichiometry Slight excess of 2,4-dichlorobenzyl chlorideHelps to ensure complete consumption of the 4-hydroxyacetophenone.

Visualizing the Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction_Mixture Mix and Heat 4-Hydroxyacetophenone->Reaction_Mixture 2,4-Dichlorobenzyl_chloride 2,4-Dichlorobenzyl_chloride 2,4-Dichlorobenzyl_chloride->Reaction_Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Mixture Solvent (Acetone/DMF) Solvent (Acetone/DMF) Solvent (Acetone/DMF)->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

Problem 1: Low or No Product Formation

  • Possible Cause A: Incomplete Deprotonation of 4-Hydroxyacetophenone.

    • Evidence: Presence of a significant amount of unreacted 4-hydroxyacetophenone in the crude product (visible on TLC).

    • Solution:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Moisture will quench the base and protonate the phenoxide.

      • Check Base Quality: Use freshly opened or properly stored anhydrous potassium carbonate. The base should be finely powdered to maximize its surface area.

      • Increase Base Equivalents: You can increase the equivalents of potassium carbonate to 2.0-2.5 equivalents.

      • Consider a Stronger Base: If using a less reactive system, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF could be used. Exercise extreme caution as NaH is highly reactive and flammable.[4]

  • Possible Cause B: Poor Quality of 2,4-Dichlorobenzyl Chloride.

    • Evidence: The starting material spot for the benzyl chloride is faint or absent on TLC, but the 4-hydroxyacetophenone spot remains.

    • Solution:

      • Verify Purity: Check the purity of the 2,4-dichlorobenzyl chloride by NMR or GC-MS. It can degrade over time.

      • Use Fresh Reagent: If possible, use a freshly opened bottle or a recently purchased batch of the reagent.

  • Possible Cause C: Insufficient Reaction Time or Temperature.

    • Evidence: TLC analysis shows the presence of both starting materials and some product, indicating a slow or incomplete reaction.

    • Solution:

      • Increase Reaction Time: Continue heating the reaction and monitor its progress by TLC every few hours until the starting materials are consumed.

      • Increase Temperature: If the reaction is proceeding slowly at a lower temperature, you can cautiously increase the temperature, but be mindful of potential side reactions.

Problem 2: Formation of Significant Byproducts

  • Possible Cause A: Side Reactions of the Electrophile.

    • Evidence: TLC shows multiple new spots in addition to the product and starting materials.

    • Solution:

      • Control Temperature: Avoid excessively high temperatures, which can promote side reactions like elimination or decomposition.

      • Purify Starting Materials: Ensure the purity of the 2,4-dichlorobenzyl chloride.

  • Possible Cause B: O- vs. C-Alkylation.

    • Evidence: While less common with phenoxides, C-alkylation at the ortho position of the acetophenone is a theoretical possibility. This would result in an isomeric byproduct.

    • Solution:

      • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

      • Careful Purification: These isomers can often be separated by column chromatography.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Analyze Crude Mixture by TLC/NMR Start->Check_SM Unreacted_Phenol High amount of unreacted 4-hydroxyacetophenone? Check_SM->Unreacted_Phenol Analyze Reactants Multiple_Spots Multiple unidentified spots? Check_SM->Multiple_Spots Analyze Byproducts Unreacted_Halide High amount of unreacted 2,4-dichlorobenzyl chloride? Unreacted_Phenol->Unreacted_Halide No Sol_Base Action: Check Base Activity & Ensure Anhydrous Conditions. Increase Base Equivalents. Unreacted_Phenol->Sol_Base Yes Sol_Halide Action: Verify Purity of Benzyl Chloride. Use Fresh Reagent. Unreacted_Halide->Sol_Halide Yes Sol_Conditions Action: Increase Reaction Time or Temperature. Monitor by TLC. Unreacted_Halide->Sol_Conditions No Sol_Side_Reactions Action: Lower Reaction Temperature. Optimize Solvent. Purify via Chromatography. Multiple_Spots->Sol_Side_Reactions Yes

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Unknown. (n.d.). The Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • MySkinRecipes. (n.d.). 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Synthesis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Minimizing Side Reactions

Welcome to the technical support center for the synthesis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. The primary synthesis route involves the Williamson ether synthesis, a powerful and versatile method that, like any chemical transformation, is susceptible to side reactions that can impact yield and purity.

This document provides in-depth, field-proven insights into identifying, understanding, and mitigating these common issues. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving a high-purity target compound.

Overview of the Primary Synthetic Pathway

The most direct and common method for synthesizing this compound is the nucleophilic substitution (SN2) reaction between the sodium or potassium salt of 4-hydroxyacetophenone and 2,4-dichlorobenzyl chloride. This reaction, a classic example of the Williamson ether synthesis, is favored for its efficiency. However, competing reaction pathways can emerge if conditions are not carefully controlled.

Synthesis_Overview cluster_main Desired O-Alkylation (SN2 Pathway) cluster_side Competing Side Reactions SM1 4-Hydroxyacetophenone Phenoxide Potassium 4-acetylphenoxide (Intermediate) SM1->Phenoxide Deprotonation SM2 2,4-Dichlorobenzyl Chloride Product This compound (Desired Product) SM2->Product O-Alkylation (SN2) Polar Aprotic Solvent Hydrolysis 2,4-Dichlorobenzyl Alcohol (Side Product) SM2->Hydrolysis Hydrolysis (Presence of H₂O) Base Base (e.g., K₂CO₃, NaH) Phenoxide->Product O-Alkylation (SN2) Polar Aprotic Solvent C_Alkylation C-Alkylated Isomer (Side Product) Phenoxide->C_Alkylation C-Alkylation (Favored in Protic Solvents)

Caption: Main synthetic route and key competing side reactions.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is low, and I've recovered a significant amount of unreacted 4-hydroxyacetophenone. What went wrong?

Answer: This is a classic symptom of incomplete deprotonation of the starting phenol. The phenoxide ion is the active nucleophile in this SN2 reaction; unreacted phenol will not participate in the ether formation.

  • Probable Cause 1: Incorrect Base Selection or Stoichiometry. The pKa of the phenolic proton in 4-hydroxyacetophenone is approximately 7.7. The base used must be strong enough to deprotonate it effectively. While weaker bases like potassium carbonate (K₂CO₃) are often used, they require sufficient temperature and reaction time to drive the equilibrium towards the phenoxide. Stronger bases like sodium hydride (NaH) ensure rapid and irreversible deprotonation.[1][2]

  • Probable Cause 2: Presence of Moisture. Bases like NaH react violently with water. Any moisture in the solvent or on the glassware will consume the base, reducing the amount available to deprotonate the phenol. This also applies to hygroscopic bases like K₂CO₃ if not properly dried.

  • Recommended Solutions:

    • Base Selection: For robust and complete deprotonation, use a strong base like sodium hydride (NaH, 1.1-1.2 equivalents). If using potassium carbonate, ensure it is anhydrous and use it in excess (2-3 equivalents).

    • Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents. If using K₂CO₃, consider drying it under vacuum at a high temperature before the reaction.

    • Staged Addition: When using NaH, add it to the solution of 4-hydroxyacetophenone in an anhydrous polar aprotic solvent (like DMF or THF) first. Allow the hydrogen gas evolution to cease completely before adding the 2,4-dichlorobenzyl chloride. This ensures phenoxide formation is complete before the electrophile is introduced.

Q2: My final product is contaminated with an isomer that is very difficult to separate. How can I prevent its formation?

Answer: You are likely observing the formation of a C-alkylated byproduct. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons ortho to the oxygen).[1][3][4][5] While O-alkylation is desired, C-alkylation can compete under certain conditions.

Sources

Technical Support Center: Stability of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. Leveraging extensive experience in chemical stability and analytical sciences, this document will explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.

Introduction to the Molecule and its Stability Profile

This compound is a molecule featuring two key functional groups that dictate its stability: a benzylic ether linkage and an aromatic ketone . Understanding the inherent reactivity of these groups is paramount to predicting and mitigating stability issues during experimental work.

The benzylic ether is susceptible to cleavage under certain conditions, while the aromatic ketone moiety can be prone to photodegradation. This guide will address the stability of the molecule under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, the two primary degradation pathways are the cleavage of the benzylic ether linkage and reactions involving the aromatic ketone.

  • Hydrolytic Cleavage (Acid-Catalyzed): The ether bond is susceptible to cleavage under strong acidic conditions. This reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack, leading to the formation of 4-hydroxyacetophenone and 2,4-dichlorobenzyl alcohol. Benzylic ethers are generally more reactive than simple alkyl ethers due to the stabilization of the resulting carbocation by the adjacent benzene ring.[1]

  • Oxidative Degradation: The benzylic carbon is a potential site for oxidation.[2][3] Oxidizing agents can attack this position, leading to the formation of various oxidation products, potentially including the corresponding benzoic acid and phenol derivatives after cleavage.

  • Photodegradation: Aromatic ketones are known to absorb UV light, which can lead to photochemical reactions.[4][5] This can result in the formation of radical species and subsequent degradation products. Following ICH Q1B guidelines for photostability testing is crucial.[1][4][6][7][8][9]

Q2: Is this compound stable under basic conditions?

A2: Generally, benzylic ethers exhibit good stability under basic conditions.[7] Therefore, significant degradation due to hydrolysis is not expected in neutral or basic solutions at ambient temperature. However, the potential for base-catalyzed side reactions should not be entirely dismissed, especially at elevated temperatures or in the presence of strong bases.

Q3: What are the expected degradation products I should be looking for?

A3: The primary expected degradation products from the most likely pathways are:

  • From Acid Hydrolysis:

    • 4-Hydroxyacetophenone

    • 2,4-Dichlorobenzyl alcohol

  • From Oxidation:

    • 4-Hydroxyacetophenone

    • 2,4-Dichlorobenzaldehyde

    • 2,4-Dichlorobenzoic acid

  • From Photodegradation: A complex mixture of products could be formed, and their identification would require advanced analytical techniques like LC-MS.

The diagram below illustrates the plausible hydrolytic degradation pathway.

G main_compound This compound products 4-Hydroxyacetophenone + 2,4-Dichlorobenzyl alcohol main_compound->products  Strong Acid (e.g., HCl) / H₂O  

Caption: Acid-catalyzed hydrolytic degradation pathway.

Troubleshooting Guide for Stability Studies

This section provides solutions to common issues encountered during the stability assessment of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Rapid loss of parent compound in acidic solution. Acid-catalyzed hydrolysis of the benzylic ether. 1. pH Control: Ensure the pH of your solution is accurately measured and controlled. For routine analysis, maintain the pH in the neutral to slightly acidic range (pH 4-7) to minimize hydrolysis. 2. Temperature Management: Perform experiments at controlled room temperature unless thermal stress is being investigated. Hydrolysis rates increase with temperature. 3. Solvent Selection: If possible for your application, consider using aprotic solvents to prevent hydrolysis.
Appearance of multiple unknown peaks in the chromatogram after exposure to light. Photodegradation of the aromatic ketone. 1. Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[8] 2. Follow ICH Q1B: Conduct formal photostability studies under controlled conditions as per ICH Q1B guidelines to characterize the degradation.[4][6][9] This involves exposure to a combination of visible and UVA light.
Inconsistent stability results between experimental runs. 1. Oxidative degradation from dissolved oxygen or peroxides in solvents. 2. Variability in solution preparation. 1. Degas Solvents: Degas all solvents used for solution preparation and in the mobile phase for HPLC analysis. 2. Use Fresh Solvents: Avoid using old bottles of solvents like THF or ethers, which can form peroxides over time. 3. Standardize Procedures: Ensure consistent and well-documented procedures for solution preparation, including weighing, dissolution, and storage.
Poor peak shape or ghost peaks in HPLC analysis. 1. Column degradation due to extreme pH. 2. Sample carryover. 3. Contaminated mobile phase. 1. pH of Mobile Phase: Ensure the mobile phase pH is within the stable range for your HPLC column (typically pH 2-8 for silica-based columns).[10] 2. Injector Cleaning: Implement a robust needle wash protocol in your HPLC method to minimize carryover.[11] 3. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of your analytical method.[12][13] The following are detailed protocols for subjecting this compound to various stress conditions, in accordance with ICH guidelines.[1][5][7][14][15]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Stress Conditions

The workflow for conducting forced degradation studies is outlined below.

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Stock Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Sources

Technical Support Center: Degradation Pathways of Dichlorobenzyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals investigating the degradation pathways of dichlorobenzyl ethers. This support center is designed to provide in-depth, field-proven insights into the chemical, photochemical, and biological degradation of these compounds. Here, you will find not only detailed experimental protocols but also the rationale behind methodological choices, troubleshooting guides for common experimental hurdles, and a curated list of frequently asked questions.

Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and advance your research with confidence.

Section 1: Chemical Degradation - Hydrolysis

The ether linkage in dichlorobenzyl ethers, while generally stable, is susceptible to cleavage under certain chemical conditions, primarily through hydrolysis. Understanding the kinetics and mechanisms of hydrolysis is crucial for predicting the environmental fate of these compounds and for developing stable formulations.

The "Why": Causality in Hydrolytic Degradation

Ethers are typically resistant to hydrolysis under neutral or alkaline conditions because the alkoxide ion is a poor leaving group.[1] However, under acidic conditions, the ether oxygen can be protonated, creating a better leaving group (an alcohol) and facilitating nucleophilic attack by water. For benzylic ethers, like dichlorobenzyl ethers, the stability of the resulting benzylic carbocation can also promote an SN1-type hydrolysis mechanism.[1]

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, acidic conditions accelerate the degradation process.[2]

Experimental Protocol: pH-Dependent Hydrolysis Kinetics

This protocol outlines a standardized procedure to assess the hydrolytic stability of dichlorobenzyl ethers at different pH values, following principles similar to OECD Guideline 111.[2]

Objective: To determine the hydrolysis rate and half-life of a dichlorobenzyl ether at pH 4, 7, and 9.

Materials:

  • Dichlorobenzyl ether of interest

  • HPLC-grade acetonitrile or methanol

  • Sterile aqueous buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer)

  • HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)

  • Constant temperature incubator or water bath

  • Sterile amber glass vials with screw caps

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the dichlorobenzyl ether in a suitable organic solvent like methanol or acetonitrile.

  • Test Solution Preparation: In separate amber glass vials, add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffer solutions. The final concentration should not exceed half the water solubility of the compound, and the organic solvent volume should be minimal (e.g., <1%) to avoid co-solvent effects.[2]

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, or at least two other temperatures for a more detailed study).[2]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the samples using a validated HPLC or GC-MS method to determine the concentration of the parent dichlorobenzyl ether.

  • Data Analysis: Plot the natural logarithm of the concentration of the dichlorobenzyl ether versus time. The degradation rate constant (k) is the negative of the slope of this line. The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Troubleshooting & FAQs: Chemical Degradation

Q1: I'm not observing any significant degradation, even at low pH. What could be the issue?

A1: Several factors could contribute to this:

  • Temperature: Hydrolysis rates are temperature-dependent. Consider increasing the incubation temperature (e.g., to 60°C or 70°C) to accelerate the reaction.[3]

  • Compound Stability: Dichlorobenzyl ethers can be quite stable. Ensure your experiment is running long enough to observe measurable degradation.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect small changes in concentration. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method.

Q2: I'm seeing unexpected peaks in my chromatogram. Are these degradation products?

A2: Unexpected peaks could be degradation products, impurities in your starting material, or contaminants.[4]

  • Identify Degradation Products: The primary hydrolysis products are expected to be the corresponding dichlorobenzyl alcohol and another alcohol moiety. Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks and compare them to expected products.

  • Run a Blank: Analyze a sample of the buffer solution without the dichlorobenzyl ether to rule out contamination from the buffer itself.

  • Analyze Starting Material: Analyze a fresh solution of your starting material to check for impurities.

Q3: My results are not reproducible. What are the common sources of variability?

A3: Lack of reproducibility can stem from:

  • Temperature Fluctuations: Ensure your incubator or water bath maintains a stable temperature.[3]

  • pH Drift: Verify the pH of your buffer solutions at the end of the experiment to ensure they have not changed significantly.

  • Inconsistent Sample Handling: Ensure consistent timing of sample withdrawal and analysis.

Section 2: Photochemical Degradation

Photolysis, or degradation by light, is a significant abiotic degradation pathway for many aromatic compounds.[2] For dichlorobenzyl ethers, exposure to ultraviolet (UV) radiation can lead to the cleavage of the ether bond and other transformations.

The "Why": Mechanisms of Photodegradation

Photochemical degradation is initiated when a molecule absorbs photons of light, promoting it to an excited state.[5] This excess energy can lead to bond cleavage. For aromatic compounds, the presence of substituents on the benzene ring can influence the absorption of light and the subsequent photochemical reactions. The degradation can proceed through direct photolysis, where the molecule itself absorbs the light, or indirect photolysis, involving photosensitizers that absorb light and then transfer the energy to the target molecule.

Experimental Protocol: Aqueous Photolysis Study

Objective: To determine the rate of photodegradation of a dichlorobenzyl ether in an aqueous solution under simulated sunlight.

Materials:

  • Dichlorobenzyl ether

  • HPLC-grade water or a suitable buffer solution

  • A photolysis reactor equipped with a light source that mimics natural sunlight (e.g., a xenon arc lamp)

  • Quartz reaction vessels (transparent to UV light)

  • HPLC or GC-MS system

  • Actinometer (for measuring light intensity)

Procedure:

  • Prepare Test Solution: Prepare a solution of the dichlorobenzyl ether in HPLC-grade water or a buffer (e.g., pH 7) in a quartz reaction vessel.

  • Dark Control: Prepare an identical solution in a quartz vessel wrapped in aluminum foil to serve as a dark control. This will account for any non-photolytic degradation.

  • Irradiation: Place both the test and control vessels in the photolysis reactor. Irradiate the samples with the light source.

  • Sampling: At specific time points, withdraw aliquots from both the irradiated and dark control samples.

  • Analysis: Analyze the samples by HPLC or GC-MS to determine the concentration of the parent compound.

  • Data Analysis: Calculate the rate of photodegradation by subtracting the degradation rate observed in the dark control from the rate in the irradiated sample.

Troubleshooting & FAQs: Photochemical Degradation

Q1: The degradation in my dark control is almost as high as in the irradiated sample. What does this mean?

A1: This indicates that a significant portion of the degradation is due to other processes like hydrolysis or microbial activity, not photolysis. To isolate the effect of light, you need to minimize these other pathways. Consider using a sterile, buffered solution and ensuring the temperature is well-controlled.

Q2: How can I identify the photoproducts?

A2: HPLC-MS or GC-MS are the most powerful tools for identifying photoproducts. Look for masses corresponding to expected transformations, such as cleavage of the ether bond to form dichlorobenzyl alcohol and other fragments. Other potential products could include dichlorobenzaldehyde from the oxidation of the alcohol.[4][6]

Q3: My degradation rate seems very slow. How can I accelerate it?

A3:

  • Increase Light Intensity: Ensure your light source is providing sufficient energy. You can measure the light intensity with an actinometer.

  • Use a Photosensitizer: In some cases, adding a photosensitizer like acetone or humic acids can promote indirect photolysis and increase the degradation rate.

Section 3: Biological Degradation

Biodegradation by microorganisms is a key process in the environmental breakdown of many organic compounds.[2] Certain bacteria and fungi possess enzymatic machinery capable of cleaving ether bonds and mineralizing aromatic structures.

The "Why": Enzymatic Cleavage of Ethers

Microorganisms can degrade ethers through various enzymatic pathways. For instance, some bacteria utilize monooxygenase or dioxygenase enzymes to hydroxylate the carbon atom adjacent to the ether oxygen.[7] This creates an unstable hemiacetal that spontaneously cleaves, breaking the ether bond.[7] White-rot fungi are particularly effective at degrading a wide range of recalcitrant organic pollutants due to their non-specific extracellular lignin-degrading enzymes, such as lignin peroxidases and manganese peroxidases.[8][9][10][11]

Experimental Protocol: Aerobic Biodegradation in a Soil Slurry

Objective: To assess the potential for a dichlorobenzyl ether to be biodegraded in a soil environment.

Materials:

  • Dichlorobenzyl ether

  • Fresh, sieved soil with a known microbial population

  • Mineral salts medium

  • Shake flasks

  • Shaking incubator

  • Analytical instrumentation (HPLC or GC-MS)

Procedure:

  • Prepare Soil Slurry: Create a slurry by mixing a specific amount of soil with a mineral salts medium in a shake flask.

  • Spike with Test Compound: Add the dichlorobenzyl ether to the soil slurry to achieve the desired starting concentration.

  • Sterile Control: Prepare a control flask with autoclaved soil slurry to differentiate between biotic and abiotic degradation.

  • Incubation: Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: Periodically, sacrifice a flask from both the test and control groups.

  • Extraction: Extract the dichlorobenzyl ether from the soil and aqueous phases using an appropriate solvent.

  • Analysis: Analyze the extracts by HPLC or GC-MS to determine the concentration of the parent compound.

Troubleshooting & FAQs: Biological Degradation

Q1: I'm not observing any biodegradation. What could be the reason?

A1:

  • Toxicity: The concentration of your dichlorobenzyl ether may be toxic to the microbial population. Try running the experiment at a lower concentration.

  • Lack of Acclimated Microorganisms: The soil you are using may not contain microorganisms capable of degrading your specific compound. Consider using soil from a site with a history of contamination with similar compounds.

  • Nutrient Limitation: Ensure the mineral salts medium provides all the necessary nutrients for microbial growth.

Q2: How can I confirm that the degradation is due to microbial activity?

A2: The sterile control is crucial. If you see degradation in the non-sterile flask but not in the sterile control, it is strong evidence for biodegradation. You can further confirm this by monitoring microbial activity, for example, by measuring CO₂ evolution.

Q3: What are the likely biodegradation products?

A3: The initial step is often the cleavage of the ether bond, leading to the formation of dichlorobenzyl alcohol and the other corresponding alcohol.[7] Further degradation would likely involve the oxidation of the alcohol to an aldehyde and then a carboxylic acid (e.g., dichlorobenzoic acid), followed by ring cleavage.[7][12]

Data Summary

Degradation PathwayKey Influencing FactorsPotential Primary ProductsTypical Analytical Method
Chemical (Hydrolysis) pH, TemperatureDichlorobenzyl alcohol, corresponding alcoholHPLC-UV, GC-MS
Photochemical Light Wavelength & IntensityDichlorobenzyl alcohol, DichlorobenzaldehydeHPLC-UV/MS, GC-MS
Biological Microbial Population, Nutrients, Temperature, pHDichlorobenzyl alcohol, Dichlorobenzoic acidHPLC-UV/MS, GC-MS

Visualizing Degradation Pathways & Workflows

Generalized Degradation Pathway

A Dichlorobenzyl Ether B Dichlorobenzyl Alcohol A->B Hydrolysis / Photolysis / Biodegradation C Dichlorobenzaldehyde B->C Oxidation D Dichlorobenzoic Acid C->D Oxidation E Ring Cleavage Products D->E Biodegradation

Caption: Generalized degradation cascade for dichlorobenzyl ethers.

Experimental Workflow for Stability Studies

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Prepare Test Solutions (e.g., pH 4, 7, 9) A->B C Incubate under Stress Conditions (e.g., Heat, Light) B->C D Collect Samples at Time Intervals C->D E Analyze via HPLC or GC-MS D->E F Quantify Parent & Identify Products E->F G Calculate Degradation Rate & Half-life F->G

Caption: Workflow for conducting forced degradation studies.

References

  • BenchChem. (2025). Minimizing the formation of bis-2,4-dichlorobenzyl ether during synthesis.
  • BenchChem. (2025). Reducing by-product formation in 2,4-Dichlorobenzyl alcohol synthesis.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of 2,4-Dichlorobenzyl Alcohol in Aqueous Solutions.
  • BenchChem. (2025). Synthesis of 2,4-Dichlorobenzyl alcohol from 2,4-dichlorobenzyl chloride.
  • Google Patents. (n.d.). EP0047622B1 - Preparation of dichlorobenzyl alcohol.
  • BenchChem. (2025). Environmental Fate and Degradation of 2,4-Dichlorobenzyl Alcohol: A Technical Guide.
  • Google Patents. (n.d.). US4387253A - Preparation of dichlorobenzyl alcohol.
  • Alqudah, A. M., & Ja'afreh, M. G. (2020). 3,4-Dichlorobenzoic acid biodegradation by the Edwardsiella tarda: Effect of Some Growth Conditions. Journal of Basic and Applied Research in Biomedicine, 6(1), 7-14.
  • Aust, S. D. (1995). Use of white rot fungi in the degradation of environmental chemicals. Environmental Health Perspectives, 103(Suppl 5), 59–61.
  • StackExchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides.
  • National Center for Biotechnology Information. (n.d.). Mechanisms of degradation by white rot fungi.
  • National Center for Biotechnology Information. (n.d.). Mechanisms of degradation by white rot fungi.
  • European Patent Office. (n.d.). Preparation of dichlorobenzyl alcohol - EP 0047622 A1.
  • National Center for Biotechnology Information. (n.d.). Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium.
  • Semantic Scholar. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography.
  • BenchChem. (2025). Troubleshooting interference in HPLC analysis of 2,4-Dichlorobenzyl alcohol.
  • BenchChem. (2025). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments.
  • National Center for Biotechnology Information. (n.d.). Degradation of Three Aromatic Dyes by White Rot Fungi and the Production of Ligninolytic Enzymes.
  • Sigma-Aldrich. (n.d.). Dichlorobenzyl ether.
  • National Center for Biotechnology Information. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures.
  • ResearchGate. (2025). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures.
  • International Journal of Chemistry. (2010). Photocatalytic Degradation of 2,4-dichlorophenol in Irradiated Aqueous ZnO Suspension.
  • National Center for Biotechnology Information. (n.d.). Abiotic degradation of chlorinated ethanes and ethenes in water.
  • ResearchGate. (2025). (PDF) Biodegradation of Chlorinated Compounds—A Review.
  • American Chemical Society. (n.d.). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.
  • ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by.
  • PubMed. (n.d.). Abiotic degradation of chlorinated ethanes and ethenes in water.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • MDPI. (n.d.). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts.
  • OUCI. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography.
  • TCI Chemicals. (n.d.). 2,6-Dichlorobenzyl Methyl Ether 33486-90-7.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • MDPI. (n.d.). Emerging Technologies for Degradation of Dichlorvos: A Review.
  • Royal Society of Chemistry. (2024). Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells.
  • PubMed. (n.d.). Photochemical degradation of di- and octachlorodibenzofuran.
  • National Center for Biotechnology Information. (n.d.). A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils.
  • MDPI. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water.

Sources

Technical Support Center: Synthesis of 2,4-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding the Formation of Bis-2,4-Dichlorobenzyl Ether Impurity

Introduction

2,4-Dichlorobenzyl alcohol is a crucial intermediate in the synthesis of various pharmaceuticals and serves as an active ingredient in many antiseptic formulations.[1][2] A persistent challenge in its synthesis, particularly when starting from 2,4-dichlorobenzyl chloride, is the formation of the bis-2,4-dichlorobenzyl ether impurity. This side reaction not only reduces the yield of the desired product but also complicates the purification process.[3]

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of this impurity and optimize your synthesis of 2,4-dichlorobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is bis-2,4-dichlorobenzyl ether and why is it a concern?

Bis-2,4-dichlorobenzyl ether is a process-related impurity that can form during the synthesis of 2,4-dichlorobenzyl alcohol.[4] Its formation is a significant concern for two primary reasons:

  • Reduced Yield: The formation of the ether consumes both the starting material (2,4-dichlorobenzyl chloride) and the desired product (2,4-dichlorobenzyl alcohol), leading to a lower overall yield.[3]

  • Purification Challenges: The similar physical properties of the ether impurity and the target alcohol can make their separation difficult, requiring additional purification steps that can be time-consuming and costly.

Q2: What is the primary mechanism leading to the formation of bis-2,4-dichlorobenzyl ether?

The formation of bis-2,4-dichlorobenzyl ether is a classic example of a Williamson ether synthesis side reaction.[5][6] It occurs when 2,4-dichlorobenzyl alcohol, once formed, acts as a nucleophile and attacks a molecule of the starting material, 2,4-dichlorobenzyl chloride, under basic conditions. This reaction is particularly prevalent in one-pot, direct hydrolysis methods where both the alcohol and the unreacted chloride are present simultaneously in a basic environment.[3][7]

Q3: What are the key reaction conditions that promote the formation of this ether impurity?

Several factors can contribute to the increased formation of bis-2,4-dichlorobenzyl ether:

  • Presence of a Strong Base: Direct hydrolysis of 2,4-dichlorobenzyl chloride using strong bases like sodium hydroxide creates the necessary alkaline conditions for the Williamson ether synthesis to occur as a side reaction.[3][7]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of the competing ether formation reaction.[8][9]

  • High Concentration of Reactants: A high concentration of both the starting chloride and the alcohol product increases the probability of the side reaction.

Troubleshooting Guides

Issue: Significant formation of bis-2,4-dichlorobenzyl ether impurity detected in the final product.

Root Cause: This is the most common issue and typically arises from using a direct hydrolysis method where the alcohol product and the starting chloride coexist under basic conditions.[7]

Recommended Solution: Implement a Two-Stage Synthesis Protocol

A robust and widely accepted method to circumvent this issue is a two-stage process that prevents the simultaneous presence of the nucleophilic alcohol and the electrophilic chloride.[1][3] This method involves an initial esterification step followed by hydrolysis.

Diagram of the Two-Stage Synthesis Workflow:

Two_Stage_Synthesis cluster_0 Stage 1: Esterification cluster_1 Stage 2: Hydrolysis 2,4-Dichlorobenzyl_Chloride 2,4-Dichlorobenzyl_Chloride 2,4-Dichlorobenzyl_Acetate 2,4-Dichlorobenzyl_Acetate 2,4-Dichlorobenzyl_Chloride->2,4-Dichlorobenzyl_Acetate Reflux Sodium_Acetate Sodium_Acetate Sodium_Acetate->2,4-Dichlorobenzyl_Acetate Phase_Transfer_Catalyst Phase_Transfer_Catalyst Phase_Transfer_Catalyst->2,4-Dichlorobenzyl_Acetate 2,4-Dichlorobenzyl_Acetate_2 2,4-Dichlorobenzyl Acetate 2,4-Dichlorobenzyl_Alcohol 2,4-Dichlorobenzyl_Alcohol 2,4-Dichlorobenzyl_Acetate_2->2,4-Dichlorobenzyl_Alcohol Reflux Sodium_Hydroxide Sodium_Hydroxide Sodium_Hydroxide->2,4-Dichlorobenzyl_Alcohol

Caption: A logical workflow for the two-stage synthesis.[7]

Detailed Experimental Protocol for the Two-Stage Synthesis: [3][7][10]

Stage 1: Esterification

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of sodium acetate and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) in water.

  • Addition of Starting Material: Add 2,4-dichlorobenzyl chloride to the solution.

  • Reaction Conditions: Heat the mixture under reflux with stirring. The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.[11][12]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC) until the consumption of 2,4-dichlorobenzyl chloride is complete.

Stage 2: Hydrolysis

  • Addition of Base: To the reaction mixture containing the 2,4-dichlorobenzyl acetate intermediate, add a strong base such as an aqueous solution of sodium hydroxide.

  • Reaction Conditions: Continue to heat the mixture under reflux to facilitate the hydrolysis of the ester to the desired alcohol.

  • Work-up and Isolation: Cool the reaction mixture. The solid product, 2,4-dichlorobenzyl alcohol, can then be collected by filtration.

  • Purification: Wash the isolated solid with water and dry it under a vacuum to obtain a high-purity product.

This two-stage process has been demonstrated to yield 2,4-dichlorobenzyl alcohol with high purity (e.g., 99.3%) and in high yield (e.g., 94.6%).[7][10]

Issue: Low overall yield of 2,4-dichlorobenzyl alcohol.

Root Cause: A low yield is often directly correlated with the formation of the bis-2,4-dichlorobenzyl ether byproduct, which consumes the starting material and the desired product.[7]

Troubleshooting Steps:

  • Confirm the Presence of the Ether Byproduct: Utilize an appropriate analytical method, such as Gas Chromatography (GC), to identify and quantify the presence of bis-2,4-dichlorobenzyl ether in your crude product.[13]

  • Implement the Two-Stage Synthesis: If the ether byproduct is detected, switching to the two-stage synthesis protocol described above is the most effective way to improve the yield.[7]

  • Optimize Reaction Parameters:

    • Stoichiometry: Ensure the correct stoichiometric ratios of reactants are used in the esterification step.

    • Reaction Time: Monitor the reaction to ensure it goes to completion in both stages. Incomplete reactions will result in lower yields.

    • Temperature Control: While reflux is necessary, avoid excessive temperatures that could promote other side reactions.[8]

Quantitative Data Summary: Impact of Synthesis Method on Purity and Yield

Synthesis MethodKey ReagentsTypical PurityTypical YieldReference
Direct Hydrolysis2,4-Dichlorobenzyl Chloride, Strong BaseLower (due to ether impurity)Reduced[3]
Two-Stage Process2,4-Dichlorobenzyl Chloride, Sodium Acetate, PTC, Strong Base99.3%94.6%[7][10]

Visualizing the Reaction Mechanism

Formation of Bis-2,4-Dichlorobenzyl Ether Impurity

Impurity_Formation 2,4-Dichlorobenzyl_Chloride 2,4-Dichlorobenzyl Chloride 2,4-Dichlorobenzyl_Alcohol 2,4-Dichlorobenzyl Alcohol 2,4-Dichlorobenzyl_Chloride->2,4-Dichlorobenzyl_Alcohol Direct Hydrolysis Base Strong Base (e.g., NaOH) Base->2,4-Dichlorobenzyl_Alcohol Alkoxide_Intermediate Alkoxide Intermediate 2,4-Dichlorobenzyl_Alcohol->Alkoxide_Intermediate + Base Bis_Ether_Impurity Bis-2,4-Dichlorobenzyl Ether Impurity Alkoxide_Intermediate->Bis_Ether_Impurity + 2,4-Dichlorobenzyl Chloride

Sources

Technical Support Center: Purification of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS 61292-27-1).[1][2] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will explore the underlying chemical principles of its synthesis to better understand and resolve common purification issues.

Synthesis Overview: The Origin of Impurities

The target molecule is typically synthesized via a Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. In this case, the sodium or potassium salt of 4-hydroxyacetophenone acts as the nucleophile, attacking the electrophilic carbon of 2,4-dichlorobenzyl chloride.

The purification challenges are intrinsically linked to the side reactions and unreacted starting materials from this process. Understanding the reaction mechanism is the first step in effective troubleshooting.

Start Analyze Crude Product (TLC, Appearance) Decision Is the product a free-flowing solid with 1-2 minor spots on TLC? Start->Decision Recrystallize Attempt Recrystallization (High throughput, good for final polish) Decision->Recrystallize Yes Column Perform Flash Column Chromatography (Best for complex mixtures and oils) Decision->Column No (Product is oily or has multiple major spots) Reassess Reassess Reaction (Low conversion or multiple side-products) Recrystallize->Reassess If purity is still low Column->Recrystallize Purified fractions can be recrystallized for higher purity

Sources

Technical Support Center: 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone. The information herein is structured to address practical handling, storage, and experimental challenges, ensuring both the integrity of your research and the safety of laboratory personnel.

Section 1: Compound Profile and Specifications

This compound is a chemical compound primarily utilized for research and development purposes.[1][2][3] Its molecular structure, featuring a dichlorobenzyl ether linked to a phenyl ethanone moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of novel compounds for biological screening. Understanding its fundamental properties is the first step toward successful experimentation.

PropertyValueSource
IUPAC Name 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}ethanoneN/A
CAS Number 61292-27-1[1]
Molecular Formula C₁₅H₁₂Cl₂O₂[1]
Molecular Weight 295.16 g/mol [1]
Appearance White to off-white solid (Typical)General chemical knowledge
Primary Use For Research and Development purposes only.[2][1][2]

Section 2: Frequently Asked Questions (FAQs) on Safety and Handling

Safe handling is paramount as the toxicological properties of this specific compound have not been thoroughly investigated.[2][4] The following FAQs address the most common safety concerns.

Q1: What are the primary hazards I should be aware of? A1: While specific toxicity data for this compound is limited, its components and similar structures suggest potential hazards.[2] The 2,4-dichlorobenzyl group is found in mild antiseptics but can be an irritant.[5] General safety data sheets for related chemicals indicate risks of skin and serious eye irritation.[6] Therefore, the compound should be handled as a potentially hazardous substance. In case of combustion, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2][7][8]

Q2: What level of Personal Protective Equipment (PPE) is mandatory? A2: A comprehensive PPE strategy is non-negotiable. Always use:

  • Eye Protection: Safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[7]

  • Body Protection: A standard laboratory coat.[4]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably a certified fume hood, to avoid inhalation of dust or aerosols.[2][4]

Q3: What is the correct procedure for handling a small spill? A3: For a minor spill, first ensure the area is well-ventilated and restrict access.[4] Wearing your full PPE, mechanically collect the dry material. Take up the dry powder without creating dust.[7] Mix the spilled solid with an inert absorbent material like sand or vermiculite, transfer it to a suitable, labeled container, and arrange for disposal by approved specialists as hazardous waste.[2]

Q4: What are the first-aid measures in case of accidental exposure? A4:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[8][9] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice.[6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[8]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[8][9]

Section 3: Storage and Stability Troubleshooting Guide

The stability of your compound is critical for reproducible results. Improper storage is a common source of experimental failure.

Q1: What are the ideal long-term storage conditions? A1: To maintain integrity, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be protected from direct sunlight and heat sources.[2] Some similar compounds are noted as being light-sensitive or hygroscopic, so taking precautions against these conditions is a best practice.[7]

Q2: My compound is stored next to our lab's acid cabinet. Is this a problem? A2: Yes, this is a significant risk. The compound should be stored away from incompatible materials. Key incompatibilities to avoid are strong acids, strong bases, oxidizing agents, and reducing agents.[2][8] Proximity to these can catalyze degradation reactions, such as ether cleavage or ketone reduction/oxidation, compromising your sample.

Q3: I suspect my sample may have degraded. What are the tell-tale signs? A3: Degradation can manifest in several ways:

  • Visual Changes: Observe for any change in color from the original appearance or clumping of the powder, which could indicate moisture absorption.

  • Solubility Issues: If the compound is suddenly less soluble in a solvent it previously dissolved in, this may indicate the formation of insoluble polymeric byproducts.

  • Analytical Discrepancies: The most definitive method is analytical verification. Run a new HPLC, LC-MS, or NMR analysis on the sample and compare it to the original certificate of analysis or a reference standard. The appearance of new peaks or a decrease in the main peak's purity percentage is a clear sign of degradation.

Section 4: Experimental Workflow and Application Support

This section provides guidance on the practical use of the compound in experiments.

General Experimental Workflow

The following diagram outlines a standard workflow for incorporating this compound into a synthetic or screening protocol.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase A Retrieve Compound from Storage B Equilibrate to Room Temperature A->B C Weigh in Fume Hood (Use appropriate balance) B->C D Prepare Stock Solution (Test solubility first) C->D E Add Compound/Solution to Reaction Vessel D->E F Run Reaction/Assay (Monitor progress) E->F G Quench Reaction & Work-up Procedure F->G I Dispose of Waste (Follow institutional guidelines) F->I H Purify & Characterize Product (HPLC, NMR, MS) G->H H->I

Caption: Standard laboratory workflow for handling the compound from storage to disposal.

Troubleshooting Experimental Issues

Q1: My compound is not dissolving. What should I do? A1: Solubility issues are common. This compound, with its chlorinated aromatic rings, is expected to be hydrophobic. Follow this decision-making process:

G start Problem: Compound Fails to Dissolve solvent_check Is the solvent appropriate? (e.g., DMSO, DMF, CH2Cl2) start->solvent_check energy_input Have you tried applying energy? (Gentle heating, sonication) solvent_check->energy_input Yes solution_polar Action: Try a less polar organic solvent. solvent_check->solution_polar No concentration_check Is the concentration too high? energy_input->concentration_check Yes solution_energy Action: Apply gentle warming (e.g., 30-40°C) or use an ultrasonic bath. energy_input->solution_energy No degradation_check Could the compound be degraded? concentration_check->degradation_check Yes solution_conc Action: Reduce concentration and add compound slowly to vortexing solvent. concentration_check->solution_conc No solution_degrade Action: Verify purity with analytical methods (LC-MS). Use a fresh sample. degradation_check->solution_degrade Yes success Issue Resolved degradation_check->success No solution_polar->success solution_energy->success solution_conc->success solution_degrade->success

Caption: Decision tree for troubleshooting solubility issues.

Q2: What are the likely applications or reaction types for this compound? A2: Given its structure as a ketone with a dichlorobenzyl ether, this compound is a versatile intermediate. Its likely applications are in medicinal chemistry and organic synthesis. For example, the ketone functional group can be a handle for various transformations (e.g., reduction to an alcohol, reductive amination, Wittig reactions). The overall scaffold is similar to precursors used in the synthesis of imidazole-based antifungal agents, suggesting its potential use in developing new biologically active molecules.[10][11] Derivatives of related structures like 1-indanones have shown a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[12]

References

  • SAFETY DATA SHEET - In accordance with UN GHS latest edition . (2024-09-10). Aromatic Fragrances International. Available from: [Link]

  • 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone | C15H13ClO2 | CID 580653 . PubChem. Available from: [Link]

  • Material Safety Data Sheet - Thiamine HCl MSDS . (2005-10-10). ScienceLab.com. Available from: [Link]

  • Ethanone, 2-[[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-phenyl- . EPA. Available from: [Link]

  • Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model . (2021-01-28). MDPI. Available from: [Link]

  • Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z) - 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime . (1992). PubMed. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity . (2017). Beilstein Journals. Available from: [Link]

  • Current advances on the phytochemistry, pharmacology, quality control and applications of Anoectochilus roxburghii . (2025-01-03). National Institutes of Health (NIH). Available from: [Link]

  • 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 . PubChem. Available from: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges for 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling and formulating the research compound 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (herein referred to as "the compound"). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues during their experiments. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these challenges.

Compound Profile at a Glance

Before troubleshooting, it's critical to understand the physicochemical nature of the molecule you are working with. The structure itself predicts its behavior in various solvents.

PropertyValueImplication for Solubility
Chemical Name This compound-
CAS Number 61292-27-1-
Molecular Formula C₁₅H₁₂Cl₂O₂-
Molecular Weight 295.17 g/mol [1]Larger molecules can sometimes be more difficult to solvate.[2]
Key Structural Features Dichlorobenzyl group, phenyl rings, ether linkage, ketone group.The presence of multiple aromatic rings and two chlorine atoms creates a highly nonpolar, hydrophobic (lipophilic) structure. This is the primary driver of its poor aqueous solubility.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles encountered by researchers.

Q1: I'm trying to make a stock solution for my in vitro assay. Why is my compound not dissolving in my aqueous buffer (e.g., PBS)?

A1: The molecular structure of this compound is dominated by hydrophobic (water-hating) components. The dichlorinated benzene ring and the second phenyl ring are highly lipophilic, meaning they do not interact favorably with the polar water molecules in your buffer. To dissolve, a solute needs to be surrounded and stabilized by solvent molecules. Water is a highly polar, hydrogen-bonding solvent that cannot effectively solvate this large, nonpolar compound, leading to insolubility.

Q2: I successfully dissolved the compound in 100% DMSO to make a high-concentration stock. However, when I dilute it into my aqueous cell culture medium, a precipitate forms immediately. What is happening?

A2: This is a classic and very common phenomenon known as "precipitation upon dilution" or "anti-solvent precipitation."[3] Here's the causality:

  • Initial Solubilization: Dimethyl sulfoxide (DMSO) is a strong, polar aprotic solvent capable of dissolving a wide range of compounds, including hydrophobic ones like yours.[4] You have successfully created a stable solution where DMSO molecules are solvating the compound.

  • The "Anti-Solvent" Effect: When you introduce a small volume of this DMSO stock into a large volume of aqueous medium, you drastically change the overall solvent environment. The water in your medium acts as an "anti-solvent."

  • Loss of Solubility: The compound molecules, once stable in DMSO, are now suddenly exposed to a predominantly aqueous environment where they are not soluble. They can no longer remain solvated and therefore aggregate and precipitate out of the solution.[5]

To resolve this, you need to employ a formulation strategy that keeps the compound stable even after dilution into your final aqueous system. The following workflow provides a systematic approach to this problem.

Systematic Workflow for Solubility Enhancement

This decision-making workflow is designed to guide you from initial stock preparation to a stable final formulation suitable for your experiment.

Solubility_Workflow start Start: Prepare 10-50 mM Stock in 100% DMSO dilute Dilute stock to final concentration in target aqueous buffer (e.g., media) start->dilute check_precip Precipitation or Cloudiness Observed? dilute->check_precip success Success! Proceed with experiment. Ensure final DMSO % is tolerated. check_precip->success No cosolvent Strategy 1: Use a Cosolvent System (e.g., DMSO/PEG 400, DMSO/Ethanol) check_precip->cosolvent Yes validate For all strategies: Run Vehicle Controls to test for biological effects of excipients. success->validate cosolvent->dilute surfactant Strategy 2: Use a Surfactant (e.g., Tween-80, Kolliphor® EL) cosolvent->surfactant If precipitation persists cosolvent->validate surfactant->dilute cyclodextrin Strategy 3: Use a Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) surfactant->cyclodextrin If assay interference occurs surfactant->validate cyclodextrin->dilute cyclodextrin->validate

Caption: A systematic workflow for troubleshooting and resolving poor compound solubility.

In-Depth Solubility Enhancement Guides

If initial troubleshooting fails, the following strategies can be employed. Each is presented in a question-and-answer format to directly address your experimental needs.

Strategy 1: Cosolvency

A: A cosolvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with reduced polarity.[2][3] This new solvent blend is more "hospitable" to hydrophobic compounds. By reducing the overall polarity and interfacial tension between the compound and the solvent, the cosolvent system can maintain the solubility of your compound even in a predominantly aqueous environment.[6][7] Common cosolvents used in biological research include polyethylene glycol (PEG), propylene glycol, glycerin, and ethanol.[8][9]

A: The choice depends on the specific requirements of your assay, especially cell type and endpoint.

CosolventTypical Concentration RangeProsCons
PEG 400 1-10% v/vLow toxicity, widely used for in vivo and in vitro work.[6][9]Can be viscous.
Ethanol 0.1-1% v/vReadily available, effective.Can be toxic to cells at higher concentrations.
Propylene Glycol 1-5% v/vGood safety profile, often used in pharmaceutical formulations.May not be as strong a solubilizer as others for this compound.
Glycerin 1-10% v/vVery low toxicity, can help stabilize proteins.[4]High viscosity.
  • Weigh Compound: Accurately weigh 2.95 mg of this compound (MW = 295.17 g/mol ).

  • Initial Dissolution: Add 500 µL of 100% DMSO to the solid compound. Vortex or sonicate until fully dissolved. This creates a temporary 20 mM solution.

  • Add Cosolvent: Add 500 µL of PEG 400 to the DMSO solution. Vortex thoroughly to mix.

  • Final Stock: You now have 1 mL of a 10 mM stock solution in a 1:1 DMSO:PEG 400 vehicle. Store appropriately (typically at -20°C or -80°C, protected from light).

  • Application: When dosing your experiment, dilute this stock into your aqueous medium. The presence of PEG 400 should help prevent precipitation. For example, a 1:1000 dilution to achieve a 10 µM final concentration will result in a final vehicle concentration of 0.05% DMSO and 0.05% PEG 400, which is generally well-tolerated by most cell lines.

  • Crucial Control: Always include a "vehicle control" in your experiment, which is an identical dilution of the 1:1 DMSO:PEG 400 mixture without the compound. This ensures that any observed effects are due to the compound and not the solvent mixture.

Strategy 2: Surfactants

A: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[10] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[11] The hydrophobic tails form a core, creating a microenvironment that can encapsulate your insoluble compound, while the hydrophilic heads face the water, rendering the entire micelle-drug complex soluble in the aqueous medium.[12][13]

A: Non-ionic surfactants are generally preferred for biological assays due to lower toxicity.[11]

SurfactantCommon UseConsiderations
Polysorbate 80 (Tween® 80) Formulations, cell-based assaysWidely used, but can affect cell membranes and assay readouts. Use the lowest effective concentration.
Kolliphor® EL (Cremophor® EL) Drug delivery formulationsExcellent solubilizer but associated with some biological effects (e.g., histamine release in vivo).[11]
Triton™ X-100 Enzyme assays, cell lysisGenerally too harsh for live-cell assays but can be useful in biochemical assays.[5]
  • Prepare Surfactant Stock: Prepare a sterile-filtered 10% (w/v) stock solution of Polysorbate 80 in water.

  • Prepare Drug Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).

  • Formulation: a. In a sterile microfuge tube, add a volume of your DMSO drug stock. b. Add an equal volume of the 10% Polysorbate 80 stock. c. Vortex vigorously. The mixture may appear slightly viscous. This is your concentrated formulation.

  • Application: Dilute this formulation into your final assay medium. The final concentration of Polysorbate 80 should ideally be kept low (e.g., 0.01% - 0.1%) to minimize off-target effects.

  • Vehicle Control: The vehicle control for this experiment must contain the same final concentrations of both DMSO and Polysorbate 80.

Strategy 3: Cyclodextrins

A: Yes, cyclodextrins can be an excellent alternative. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[14] They can form an "inclusion complex" where a poorly soluble drug molecule like yours is encapsulated within the hydrophobic core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[15][16] This mechanism can enhance solubility and bioavailability without the detergent-like properties of surfactants.[17]

A: Chemically modified cyclodextrins are almost always preferred over the parent β-cyclodextrin due to their significantly higher aqueous solubility and improved safety profile.

CyclodextrinKey FeatureBest For
HP-β-CD (Hydroxypropyl-β-cyclodextrin) High aqueous solubility, low toxicity.[15]General purpose for in vitro and in vivo studies.
SBE-β-CD (Sulfobutylether-β-cyclodextrin) High aqueous solubility, negatively charged.Excellent for parenteral formulations.
  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., water or PBS). Warming the solution slightly may be necessary to fully dissolve the HP-β-CD.

  • Add Compound: Add an excess of the solid this compound powder directly to the HP-β-CD solution.

  • Equilibrate: Tightly seal the container and place it on a shaker or rotator at room temperature for 24-72 hours. This extended mixing time is crucial for the efficient formation of the inclusion complex.

  • Remove Excess Solid: After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains your compound solubilized as an inclusion complex with HP-β-CD.

  • Quantify and Use: The concentration of the drug in the supernatant must be determined analytically (e.g., by HPLC-UV or LC-MS). This quantified solution can then be used as your stock for dilution into experiments.

  • Vehicle Control: The vehicle control must be the same HP-β-CD solution that has undergone the same equilibration and centrifugation process.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 17, 2026.
  • ScienceDirect. (n.d.).
  • Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 17, 2026.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved January 17, 2026.
  • International Journal of Pharmaceutics. (2023, March 5). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Retrieved January 17, 2026.
  • Cyclodextrin News. (2025, April 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 17, 2026.
  • PMC - PubMed Central. (n.d.).
  • Wikipedia. (n.d.). Cosolvent. Retrieved January 17, 2026.
  • Pharma Excipients. (2018, January 26). Cyclodextrins in Drug Formulation and Delivery. Retrieved January 17, 2026.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved January 17, 2026.
  • Okchem. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. Retrieved January 17, 2026.
  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved January 17, 2026.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 17, 2026.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved January 17, 2026.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • International Journal of Science and Research (IJSR). (n.d.). Solubility Enhancement Techniques of Poorly Water Soluble Drug. Retrieved January 17, 2026.
  • Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved January 17, 2026.
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved January 17, 2026.
  • PMC - PubMed Central - NIH. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved January 17, 2026.
  • The PCCA Blog. (2022, January 5).
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved January 17, 2026.
  • MySkinRecipes. (n.d.). 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE. Retrieved January 17, 2026.
  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved January 17, 2026.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 61292-27-1 | SCBT. Retrieved January 17, 2026.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved January 17, 2026.
  • PubChem. (n.d.). 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone | C15H13ClO2 | CID 580653. Retrieved January 17, 2026.
  • BLDpharm. (n.d.). 61292-27-1|1-(4-((2,4-Dichlorobenzyl)oxy)phenyl)ethanone. Retrieved January 17, 2026.
  • ChemicalBook. (n.d.). 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE | 61292-27-1. Retrieved January 17, 2026.

Sources

Technical Support Center: Navigating the Biological Screening of Ether-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with ether-containing compounds in biological screening campaigns. While the ether functional group is prevalent in many bioactive molecules and offers advantageous properties like metabolic stability in certain contexts, it also presents a unique set of challenges that can lead to misleading results, wasted resources, and stalled projects.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will move beyond simple procedural lists to explore the underlying mechanisms of these common pitfalls, providing you with the causal understanding needed to design robust experiments, interpret your data accurately, and make informed decisions in your discovery pipeline.

Section 1: Metabolic Instability and Bioactivation

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and potential for toxicity. Ethers, particularly simple alkyl ethers, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.

FAQ 1: My ether compound shows high clearance in a human liver microsome (HLM) assay. What is the likely metabolic pathway, and how can I improve its stability?

Answer: High clearance of an ether compound in liver microsomes strongly suggests oxidative metabolism, most commonly through O-dealkylation. This reaction is primarily mediated by cytochrome P450 enzymes located in the endoplasmic reticulum of hepatocytes.[1]

The Underlying Mechanism: O-Dealkylation The process begins with a CYP enzyme abstracting a hydrogen atom from the carbon adjacent (alpha) to the ether oxygen. This creates an unstable hemiacetal intermediate, which then spontaneously collapses to form an alcohol and an aldehyde or ketone.[1] This metabolic "soft spot" is a major liability for many ether-containing drug candidates. For example, the O-demethylation of the methoxy groups was a significant metabolic pathway for the tubulin polymerization inhibitor SMART-H.[1]

Troubleshooting & Mitigation Strategies:

  • Steric Hindrance: Flanking the ether linkage with bulky groups can physically block the CYP enzyme's active site, reducing the rate of metabolism.

  • Electronic Modification: Replacing electron-donating groups near the ether with electron-withdrawing groups (e.g., fluorine) can decrease the lability of the alpha-hydrogens, making them less susceptible to abstraction.

  • Deuteration: Strategically replacing the alpha-hydrogens with deuterium can slow metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for the enzyme to break.[2]

  • Structural Modification/Bioisosteric Replacement: If O-dealkylation is intractable, consider replacing the labile ether moiety with a more stable bioisostere. For instance, replacing a metabolically labile oxetane with a tert-hydroxyl group has been shown to improve stability.[3] Modifying ring size, such as replacing a 1,4-diazepane with a piperidine ring, can also dramatically improve metabolic outcomes.[3]

Below is a diagram illustrating the primary metabolic liability of ether compounds.

G cluster_0 Hepatocyte cluster_1 Consequences Compound Ether Compound (R-O-CH₂-R') CYP Cytochrome P450 (e.g., CYP3A4, CYP2D6) Compound->CYP Oxidation at α-carbon Intermediate Unstable Hemiacetal (R-O-CH(OH)-R') CYP->Intermediate H• Abstraction Metabolite1 Alcohol Metabolite (R-OH) Intermediate->Metabolite1 Spontaneous Cleavage Metabolite2 Aldehyde Metabolite (O=CH-R') Intermediate->Metabolite2 Consequence1 High First-Pass Metabolism Consequence2 Low Oral Bioavailability Consequence3 Formation of Potentially Reactive Aldehydes Metabolite2->Consequence3 Potential Toxicity

Caption: CYP450-mediated O-dealkylation of ether compounds.

Section 2: Assay Interference, Reactivity, and Promiscuity

A common and frustrating pitfall in screening is the identification of "false positives"—compounds that appear active but achieve their effect through non-specific mechanisms or by directly interfering with the assay technology. Ether compounds, particularly those with certain substructures, can fall into this category.

FAQ 2: My ether compound is a "hit" in multiple, unrelated screening assays. Is this a sign of a promiscuous inhibitor, and how do I confirm it?

Answer: Yes, activity in multiple unrelated assays is a classic red flag for promiscuous inhibition, often caused by Pan-Assay Interference Compounds (PAINS).[4] These compounds don't bind specifically to a target but rather interfere with the assay through various mechanisms, such as forming aggregates that sequester the target protein, reacting chemically with assay components, or interfering with optical or fluorescent readouts.[4][5]

Mechanisms of Promiscuous Inhibition:

  • Compound Aggregation: Many hydrophobic compounds, including some ethers, are poorly soluble in aqueous assay buffers.[6] Above a critical aggregation concentration (CAC), they form colloidal aggregates that can non-specifically adsorb and denature proteins, leading to apparent inhibition.[5][7] This behavior is a primary cause of false positives in high-throughput screening (HTS).

  • Chemical Reactivity: While the ether bond itself is generally stable, other functionalities within the molecule can be reactive.[8] Furthermore, ethers can undergo autoxidation upon exposure to air and light, forming explosive hydroperoxides or peroxides.[9][10] These reactive oxygen species can oxidize proteins or other assay components, leading to artifacts.

  • Assay Technology Interference: Some compounds can absorb light or fluoresce at the same wavelengths used in the assay readout, leading to false signals.

Experimental Workflow for Identifying Assay Artifacts:

Here is a workflow to systematically triage hits and identify potential artifacts.

Caption: Troubleshooting workflow for validating screening hits.

Protocol: Detergent Interference Assay

This protocol is a simple, effective method to test if your compound's activity is dependent on aggregation. Non-ionic detergents like Triton X-100 disrupt the formation of colloidal aggregates.[11]

Objective: To determine if the inhibitory activity of a compound is attenuated in the presence of a non-ionic detergent, suggesting an aggregation-based mechanism.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • Target protein, substrates, and all other assay components

  • Assay plates (e.g., 384-well)

Procedure:

  • Prepare two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.02% Triton X-100 (prepare by adding 2 µL of 10% Triton X-100 stock per 1 mL of buffer). The final concentration in the assay will be approximately 0.01%.

  • Compound Titration: Prepare serial dilutions of your test compound in parallel for both conditions. It is critical to perform the dilutions in the respective buffers (A or B) if possible, or add the detergent-containing buffer to the plate before adding the compound.

  • Assay Execution: Run your standard biochemical assay in parallel using Buffer A and Buffer B. Ensure all other conditions (protein concentration, substrate concentration, incubation time) are identical.

  • Data Analysis:

    • Generate dose-response curves for both conditions and calculate the IC₅₀ values.

    • Interpretation:

      • No significant change in IC₅₀: The compound is likely not acting via an aggregation mechanism.

      • A significant rightward shift in IC₅₀ (>10-fold) or complete loss of activity: This strongly indicates that the compound's apparent activity is due to aggregation.[11]

Section 3: Solubility and Non-Specific Binding

Poor aqueous solubility is a pervasive issue in drug discovery and a frequent pitfall for lipophilic ether compounds.[12] It can lead not only to aggregation but also to non-specific binding (NSB) to assay plastics and biological macromolecules, both of which can severely compromise data quality.

FAQ 3: The IC₅₀ of my ether compound is significantly weaker in my cell-based assay compared to the biochemical assay. What could be causing this discrepancy?

Answer: A significant potency drop between a clean biochemical assay and a complex cell-based assay often points to issues with compound availability, with non-specific binding (NSB) being a primary culprit.[13]

The Underlying Problem: Non-Specific Binding Cell-based assays are performed in culture media rich in proteins, most notably serum albumin. Hydrophobic or "greasy" compounds, a category many ethers fall into, can bind extensively to these proteins.[11] This binding is non-covalent and driven by hydrophobic interactions.[13] Once bound, the compound is effectively sequestered and unavailable to engage its intended target inside the cell, leading to a much lower free concentration and thus a weaker apparent potency.

Other Potential Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach an intracellular target.

  • Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Rapid Cellular Metabolism: The compound could be rapidly metabolized by enzymes within the intact cells, reducing its effective concentration over the course of the assay.

Troubleshooting & Quantitative Assessment:

To diagnose the issue, it's crucial to quantify the extent of NSB. The Rapid Equilibrium Dialysis (RED) assay is a standard method for this.

Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

Objective: To measure the fraction of a compound that is unbound (free) in the presence of plasma, which can be extrapolated to cell culture media containing serum.

Materials:

  • Thermo Scientific™ Pierce™ Rapid Equilibrium Dialysis (RED) Device

  • Test compound

  • Control plasma (e.g., human, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Compound Preparation: Prepare a working solution of the test compound in plasma (e.g., at 1 µM).

  • Device Assembly: Assemble the RED device inserts into the base plate.

  • Loading: Add the plasma containing the test compound to the sample chamber (red ring) of the insert. Add an equal volume of PBS to the buffer chamber.

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C for the recommended time (typically 4-6 hours) to allow the free compound to reach equilibrium across the dialysis membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma chamber and the buffer chamber.

  • Quantification: Determine the concentration of the compound in both samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the free, unbound concentration.

  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

Data Interpretation:

The table below shows how the fraction unbound impacts the interpretation of potency shifts.

Fraction Unbound (fu)% BoundExpected Potency Shift (Biochemical vs. Cellular)Interpretation & Next Steps
> 0.1< 90%< 10-foldNSB is likely not the primary driver of potency loss. Investigate cell permeability or efflux.
0.01 - 0.190-99%10 to 100-foldSignificant NSB is occurring. The observed cellular potency may be acceptable if the biochemical potency is very high.
< 0.01> 99%> 100-foldExtreme NSB. This is a major liability. Medicinal chemistry efforts should focus on reducing lipophilicity.

By systematically investigating these common pitfalls, you can increase the confidence in your screening data, correctly identify viable hit compounds, and avoid the costly pursuit of artifacts.

References

  • Evaluating the Differences in Cycloalkyl Ether Metabolism. ResearchGate. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • The Cleavage of Ethers. ACS Publications. Available at: [Link]

  • Ether cleavage reactions: Topics. Science.gov. Available at: [Link]

  • Promiscuous Inhibitors. Wyatt Technology. Available at: [Link]

  • Reactions of Ethers. Chemistry LibreTexts. Available at: [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. MDPI. Available at: [Link]

  • What chemical reactions do ethers undergo? CK-12 Foundation. Available at: [Link]

  • Ether cleavage. Sciencemadness Wiki. Available at: [Link]

  • Ether: Preparation & Reactions. Study.com. Available at: [Link]

  • Chemical Properties of Ethers. BYJU'S. Available at: [Link]

  • Rules for Identifying Potentially Reactive or Promiscuous Compounds. ACS Publications. Available at: [Link]

  • Reactivity of Ethers. Chemistry LibreTexts. Available at: [Link]

  • The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Stanford Advanced Materials. Available at: [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. Available at: [Link]

  • Structures of three promiscuous inhibitors. ResearchGate. Available at: [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online. Available at: [Link]

  • Diethyl ether. Wikipedia. Available at: [Link]

  • Drug metabolism in drug discovery and development. PMC - NIH. Available at: [Link]

  • Ethers. EBSCO. Available at: [Link]

  • Compound Solubility and HTS Screening. Ziath. Available at: [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences. SAGE Journals. Available at: [Link]

  • Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. PMC - NIH. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. In this guide, we delve into the structural verification of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone , a compound of interest in various research fields. We will provide a comparative analysis of the primary spectroscopic and analytical techniques employed for its structural elucidation, supported by predictive experimental data and detailed methodologies. This guide is designed to offer not just procedural steps, but a deeper understanding of the rationale behind the selection and application of these techniques.

The target molecule, with a molecular formula of C₁₅H₁₂Cl₂O₂ and a molecular weight of 295.16 g/mol , possesses distinct structural features that are amenable to characterization by a suite of analytical methods.[1] These include a para-substituted acetophenone moiety, a dichlorinated benzyl group, and an ether linkage, all of which will produce characteristic signals in the spectroscopic techniques discussed.

Primary Analytical Techniques for Structural Confirmation

The confirmation of the structure of this compound relies on a combination of spectroscopic methods that provide complementary information. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular structure can be assembled.

The predicted ¹H NMR spectrum of the target compound in a suitable solvent like deuterochloroform (CDCl₃) would exhibit distinct signals corresponding to each unique proton environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.59Singlet3H-C(O)CHThe methyl protons adjacent to the carbonyl group are deshielded and appear as a characteristic singlet.
~5.15Singlet2H-OCH ₂-The benzylic protons of the ether linkage are deshielded by the adjacent oxygen and the aromatic ring.
~7.00Doublet2HAr-H (ortho to -OR)Protons on the acetophenone ring ortho to the electron-donating ether group are shielded relative to the other aromatic protons.
~7.28Doublet of doublets1HAr-H (C6-H of dichlorobenzyl)This proton is coupled to the C5-H and appears as a doublet of doublets.
~7.45Doublet1HAr-H (C5-H of dichlorobenzyl)This proton is coupled to the C6-H and appears as a doublet.
~7.52Doublet1HAr-H (C3-H of dichlorobenzyl)This proton shows minimal coupling and appears as a doublet.
~7.95Doublet2HAr-H (ortho to -C(O)CH₃)Protons on the acetophenone ring ortho to the electron-withdrawing carbonyl group are significantly deshielded.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~26.5CH₃C (O)CH₃The methyl carbon of the acetyl group.
~70.0CH₂-OC H₂-The benzylic carbon of the ether linkage.
~115.0CHAr-C (ortho to -OR)Aromatic carbons ortho to the electron-donating ether group.
~127.5CHAr-C (C6 of dichlorobenzyl)Aromatic carbon on the dichlorinated ring.
~129.5CHAr-C (C5 of dichlorobenzyl)Aromatic carbon on the dichlorinated ring.
~130.0CAr-C (C3 of dichlorobenzyl)Aromatic carbon on the dichlorinated ring.
~130.5CHAr-C (ortho to -C(O)CH₃)Aromatic carbons ortho to the electron-withdrawing carbonyl group.
~130.8CQuaternary Ar-CQuaternary carbon of the acetophenone ring attached to the carbonyl group.
~133.0CQuaternary Ar-CQuaternary carbon of the dichlorobenzyl ring attached to the chlorine.
~134.5CQuaternary Ar-CQuaternary carbon of the dichlorobenzyl ring attached to the chlorine.
~135.0CQuaternary Ar-CQuaternary carbon of the dichlorobenzyl ring attached to the CH₂O- group.
~162.5CQuaternary Ar-CAromatic carbon of the acetophenone ring attached to the ether oxygen.
~196.8CC =OThe carbonyl carbon, which is significantly deshielded.

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[2]

  • Sample Preparation:

    • Weigh 5-10 mg of the purified solid sample of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal peak shape.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Structural Analysis dissolve Dissolve 5-10 mg of sample in 0.7 mL CDCl3 with TMS transfer Transfer to NMR tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_H1 Acquire ¹H NMR Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum lock_shim->acquire_C13 ft_phase Fourier Transform and Phasing acquire_H1->ft_phase acquire_C13->ft_phase calibrate Calibrate to TMS ft_phase->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Signals and Confirm Structure integrate->assign

Figure 1: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. For this compound, a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (GC-MS) can be employed.

m/zPredicted FragmentRationale
294/296/298[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms.
159/161[Cl₂C₆H₃CH₂]⁺Fragmentation at the benzylic ether bond, yielding the 2,4-dichlorobenzyl cation.
135[HOC₆H₄CO]⁺Cleavage of the ether bond with hydrogen transfer, forming the 4-hydroxybenzoyl cation.
121[HOC₆H₄C(O)CH₃]⁺Cleavage of the ether bond to form the 4-hydroxyacetophenone radical cation.
43[CH₃CO]⁺Acylium ion from the cleavage of the acetyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4][5][6]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Configuration:

    • Use a GC equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms).

    • Set the injector temperature to a value that ensures efficient vaporization without thermal decomposition (e.g., 250 °C).

    • Use helium as the carrier gas at a constant flow rate.

    • Program the oven temperature to achieve good separation of any potential impurities from the main compound. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometer Conditions:

    • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

    • Set the ion source and quadrupole temperatures appropriately (e.g., 230 °C and 150 °C, respectively).

    • Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

    • Compare the observed spectrum with spectral libraries and the predicted fragmentation pattern to confirm the structure.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Prepare dilute solution (1 mg/mL) in DCM inject Inject into GC dissolve->inject separate Separate on capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Analyze ions by m/z ionize->analyze tic Analyze Total Ion Chromatogram (TIC) analyze->tic spectrum Analyze Mass Spectrum of Target Peak tic->spectrum confirm Confirm Structure spectrum->confirm

Figure 2: Workflow for GC-MS based structural analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic
~2850-3000C-H stretchAliphatic (CH₃, CH₂)
~1680C=O stretchAromatic Ketone
~1600, 1580, 1500C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
~1050C-O stretchAlkyl Ether
~830C-H bend1,4-disubstituted benzene
~700-800C-Cl stretchAryl Halide

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining FT-IR spectra of solid samples with minimal preparation.[7][8][9][10]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_analysis Data Interpretation clean Clean ATR Crystal background Record Background Spectrum clean->background place_sample Place solid sample on crystal background->place_sample apply_pressure Apply pressure place_sample->apply_pressure acquire_spectrum Acquire Spectrum apply_pressure->acquire_spectrum assign_bands Assign absorption bands to functional groups acquire_spectrum->assign_bands

Figure 3: Workflow for FT-IR analysis using ATR.

Complementary and Alternative Techniques

While NMR, MS, and IR are the workhorses of structural elucidation, other techniques can provide valuable, often definitive, information.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[11][12][13][14][15]

FeatureNMR, MS, IR SpectroscopyX-ray Crystallography
Sample State Solution or solidCrystalline solid
Information Connectivity, functional groups, molecular weightAbsolute 3D structure, bond lengths/angles
Ambiguity Can sometimes be ambiguous for complex structuresUnambiguous for a good quality crystal
Throughput Relatively highCan be time-consuming (crystal growth)
  • Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to generate the final molecular structure.

Conclusion

The structural confirmation of this compound is best achieved through a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, while IR spectroscopy identifies the key functional groups. For an unambiguous determination of the three-dimensional structure, X-ray crystallography, if a suitable crystal can be obtained, is the gold standard. By comparing the experimental data from these methods with the predicted values, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and reliability of their subsequent studies.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium & Exposition. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

  • University of Toronto. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8219. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzyl chloride. PubChem. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1725–1737. [Link]

  • Separation Science. (n.d.). GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting. [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). [Title of Paper]. [Link]

  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

  • PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12479. [Link]

  • SpectraBase. (n.d.). 2,4-Dichlorotoluene. [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • VDOC.PUB. (n.d.). Basic 1h And 13c Nmr Spectroscopy. [Link]

  • TMP Chem. (2023, December 30). NMR Spectroscopy: ¹H & ¹³C NMR | Chapter 3 – Organic Chemistry (5th). YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • SpectraBase. (n.d.). 4-Hydroxyacetophenone. [Link]

  • SpectraBase. (n.d.). 2,4-Dichlorobenzoyl chloride. [Link]

  • National Institute of Standards and Technology. (n.d.). 2'-Benzyloxyacetophenone. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. NIST Chemistry WebBook. [Link]

Sources

A Comparative Analysis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone and Other Antifungal Intermediates: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antifungal agents, the exploration of versatile chemical intermediates is paramount. This guide provides a comprehensive comparative analysis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, a promising scaffold, against established antifungal intermediates. We will delve into their synthesis, mechanistic rationale, and a framework for evaluating their antifungal efficacy and safety profiles. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in the mycology field.

Introduction: The Azole Scaffold and Beyond

The landscape of antifungal drug discovery has been significantly shaped by the azole class of compounds. These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, including increased membrane permeability and eventual cell death.

The subject of this guide, this compound, possesses structural motifs characteristic of azole antifungal precursors. The dichlorobenzyl group, in particular, is a well-known pharmacophore in many commercial antifungal drugs.[3] This guide will therefore situate this intermediate within the broader context of azole antifungal development, comparing it with key intermediates of widely used drugs such as ketoconazole, miconazole, and clotrimazole.

Synthesis of Antifungal Intermediates: A Comparative Overview

The synthetic accessibility of an intermediate is a critical factor in drug development. Here, we outline a plausible synthetic route for this compound and compare it with the established synthesis of other key antifungal intermediates.

Synthesis of this compound

While a specific, detailed protocol for the large-scale synthesis of this compound is not extensively documented in publicly available literature, a feasible synthetic pathway can be extrapolated from standard organic chemistry principles and analogous reactions.[4] The most probable route involves the Williamson ether synthesis.

Proposed Synthesis Workflow:

Reactant1 4-Hydroxyacetophenone Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 2,4-Dichlorobenzyl chloride Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Deprotonation: 4-Hydroxyacetophenone is treated with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone. This step generates the phenoxide ion.

  • Nucleophilic Substitution: 2,4-Dichlorobenzyl chloride is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the chloride ion from the benzyl chloride in an SN2 reaction.

  • Work-up and Purification: The reaction mixture is typically filtered to remove the inorganic salts, and the solvent is evaporated. The crude product can then be purified by recrystallization or column chromatography to yield the desired this compound.

Comparative Synthesis of Established Antifungal Intermediates

The synthesis of intermediates for drugs like ketoconazole, miconazole, and clotrimazole often involves multi-step sequences.

  • Ketoconazole Intermediate: The synthesis of the core dioxolane intermediate of ketoconazole starts from 2,4-dichloroacetophenone and involves a ketalization reaction with glycerol, followed by bromination and subsequent reactions to introduce the imidazole and piperazine moieties.[5][6]

  • Miconazole Intermediate: A key intermediate for miconazole, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, can be synthesized from 2,4-dichloroacetophenone.[7] This intermediate is then typically reduced and etherified to yield miconazole.

  • Clotrimazole Intermediate: The synthesis of clotrimazole involves the reaction of o-chlorobenzonitrile with Grignard reagents and subsequent introduction of the imidazole group.

The proposed synthesis for this compound appears more straightforward compared to the multi-step syntheses of the core structures of ketoconazole and miconazole, potentially offering an advantage in terms of manufacturing efficiency.

Comparative Antifungal Activity: A Framework for Evaluation

Direct, publicly available experimental data on the antifungal activity of this compound is limited. However, based on its structural similarity to other dichlorobenzyl derivatives with known antifungal properties, it is hypothesized to exhibit activity against a range of fungal pathogens.[3] This section outlines the standard experimental protocols required to generate the necessary comparative data.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a key metric for assessing antifungal potency.[8] The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods for this purpose.[9]

Workflow for Broth Microdilution MIC Assay:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Preparation PlateInoculation Inoculation of Microtiter Plates Inoculum->PlateInoculation SerialDilutions Serial Dilution of Antifungal Intermediates SerialDilutions->PlateInoculation Incubation Incubation (24-48h, 35°C) PlateInoculation->Incubation VisualReading Visual or Spectrophotometric Reading Incubation->VisualReading MIC_Determination Determination of MIC VisualReading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method (Adapted from CLSI M27/M38)

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: The antifungal intermediates are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control well.

Comparative MIC Data (Hypothetical and Literature-Based)

While specific MIC data for this compound is not available, we can present a comparative table with data for established antifungal agents and structurally related compounds to provide a benchmark for future studies.

Antifungal Intermediate/AgentCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
This compound Data not availableData not available
Ketoconazole0.03 - 160.25 - >16[10]
Miconazole0.015 - >640.5 - >16[11][12]
Clotrimazole0.03 - 80.125 - 8[13]
3,5-Dichlorobenzyl Ester DerivativeNot specified for these speciesNot specified for these species[3]

Note: The provided MIC ranges for the established agents are indicative and can vary depending on the specific strain and testing conditions.

Safety Profile: In Vitro Cytotoxicity Assessment

A crucial aspect of antifungal drug development is ensuring selectivity, meaning the compound is toxic to fungal cells but not to host mammalian cells.[14] In vitro cytotoxicity assays are the first step in evaluating this.

Workflow for MTT Cytotoxicity Assay:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Mammalian Cells in 96-well Plate CellTreatment Treat Cells with Compounds CellSeeding->CellTreatment CompoundDilution Prepare Serial Dilutions of Test Compounds CompoundDilution->CellTreatment Incubation Incubate for 24-72h CellTreatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition FormazanSolubilization Solubilize Formazan Crystals MTT_Addition->FormazanSolubilization AbsorbanceReading Read Absorbance at 570 nm FormazanSolubilization->AbsorbanceReading IC50_Calculation Calculate IC50 Value AbsorbanceReading->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Mammalian cells (e.g., HeLa or HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the antifungal intermediates.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

A high IC₅₀ value for a mammalian cell line and a low MIC value against fungal pathogens indicate a favorable selectivity index, a key parameter for a promising antifungal candidate.

Conclusion and Future Directions

This compound represents a synthetically accessible intermediate with a chemical scaffold that suggests potential antifungal activity. While direct experimental evidence for its efficacy is currently lacking in the public domain, this guide provides the necessary framework for its comprehensive evaluation.

For drug development professionals, the key takeaway is the importance of a systematic and comparative approach. By evaluating novel intermediates like this compound against well-characterized precursors of successful drugs, we can make more informed decisions about which candidates to advance in the development pipeline. Future research should focus on the synthesis and rigorous in vitro and in vivo testing of this and other related dichlorobenzyl ether derivatives to fully elucidate their potential as the next generation of antifungal agents.

References

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. ACS Publications. [Link]

  • Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. PubMed. [Link]

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Journal of Cardiovascular Disease Research. [Link]

  • Efficient One‐Step Synthesis of a Key Intermediate for the Synthesis of Azole Antifungals Using the Mitsunobu Protocol. Taylor & Francis Online. [Link]

  • Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. MDPI. [Link]

  • Ketoconazole. PubChem. [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. [Link]

  • Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers. Royal Society of Chemistry. [Link]

  • In vitro antifungal activity, mammalian cell cytotoxicity, and microsome stability of isoxazole 1. ResearchGate. [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. National Center for Biotechnology Information. [Link]

  • Ketoconazole. StatPearls. [Link]

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. National Center for Biotechnology Information. [Link]

  • Cytotoxicity toward specific mammalian cell lines is reduced in lead compounds. ResearchGate. [Link]

  • Clotrimazole. PubChem. [Link]

  • Clotrimazole. T3DB. [Link]

  • Clotrimazole Cream: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Overview on Antifungal Drug: Ketoconazole. IJNRD. [Link]

  • Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research International. [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. [Link]

  • 1-(4-[(2,4-DICHLOROBENZYL)OXY]PHENYL)-1-ETHANONE. MySkinRecipes. [Link]

  • Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z). PubMed. [Link]

  • In vitro miconazole susceptibility of meticillin-resistant Staphylococcus pseudintermedius and Staphylococcus aureus. PubMed. [Link]

  • SYNTHESIS OF AZOLE DERIVATIVES AND ITS IMPACT ON ANTIMICROBIAL PROPERTIES. Journal of Xi'an University of Architecture & Technology. [Link]

  • Ketoconazole Cream: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Clotrimazole. StatPearls. [Link]

  • Enhanced Solubility and Bioavailability of Clotrimazole in Aqueous Solutions with Hydrophobized Hyperbranched Polyglycidol for Improved Antifungal Activity. ACS Publications. [Link]

  • Antifungal activity of some diaryl ethers. PubMed. [Link]

  • Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. ResearchGate. [Link]

  • Miconazole MIC 50 mcg SD272 Composition Susceptibility Test Procedure. HiMedia Laboratories. [Link]

  • Miconazole intermediates and degradation pathways during the electro... ResearchGate. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. PrepChem. [Link]

  • In-Vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates. ResearchGate. [Link]

  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. PubMed. [Link]

  • Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. National Center for Biotechnology Information. [Link]

Sources

Comparative Analysis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone and Isomeric Dichlorobenzyl Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone with other dichlorobenzyl derivatives, focusing on their synthesis, antifungal, and potential anticancer activities. It is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and comparative performance of this class of compounds.

Introduction: The Versatility of Dichlorobenzyl Ethers

Dichlorobenzyl derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of two chlorine atoms on the benzyl ring enhances lipophilicity and can significantly influence the compound's interaction with biological targets. Among these, ether-linked derivatives, such as the subject of this guide, are explored for their potential as antifungal, antibacterial, and anticancer agents. The specific isomerism of the chlorine atoms (e.g., 2,4-, 3,4-, or 2,6-dichloro) plays a critical role in determining the compound's efficacy and mechanism of action.

This guide focuses on this compound, a specific derivative that has been investigated for its potent antifungal properties. We will compare its performance with structurally similar isomers to elucidate key structure-activity relationships (SAR) and provide a framework for future drug design.

Synthesis and Physicochemical Properties

The primary synthetic route to these compounds is the Williamson ether synthesis. This method is reliable and provides good yields, making it a common choice for laboratory and potential scale-up production. The general reaction involves the deprotonation of a phenol (in this case, 4-hydroxyacetophenone) by a mild base to form a phenoxide, which then acts as a nucleophile to attack the electrophilic carbon of a dichlorobenzyl halide.

General Synthesis Workflow

The workflow for the synthesis is straightforward and can be adapted for various isomers.

cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 4-Hydroxyacetophenone P1 1. Deprotonation: Formation of Potassium Phenoxide A->P1 B Dichlorobenzyl Halide (e.g., 2,4-Dichlorobenzyl Chloride) P2 2. Nucleophilic Attack (SN2): Phenoxide attacks Benzyl Halide B->P2 C Base (e.g., K2CO3) C->P1 D Solvent (e.g., Acetone, DMF) D->P1 P1->P2 Intermediate P3 3. Reaction Work-up & Purification: Filtration, Crystallization P2->P3 Z Target Compound: 1-{4-[(Dichlorobenzyl)oxy]phenyl}-1-ethanone P3->Z

Caption: General workflow for Williamson ether synthesis of target compounds.

Comparative Physicochemical Data

The position of the chlorine atoms on the benzyl ring influences the molecule's polarity, crystal packing, and ultimately, its physical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compound C₁₅H₁₂Cl₂O₂295.1698-1004.35
1-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1-ethanoneC₁₅H₁₂Cl₂O₂295.16124-1264.35
1-{4-[(2,6-Dichlorobenzyl)oxy]phenyl}-1-ethanoneC₁₅H₁₂Cl₂O₂295.1685-874.21

Note: Data is compiled from various chemical suppliers and prediction software. Actual values may vary.

Comparative Biological Activity

The primary area of investigation for these compounds has been their antifungal activity. More recent studies have also explored their potential as anticancer agents.

Antifungal Activity

Research has shown that this compound exhibits potent activity against various fungal strains, including clinically relevant species like Candida albicans and Aspergillus fumigatus. The mechanism is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

A comparative study assessing the in vitro antifungal activity of different isomers provides clear insights into the structure-activity relationship.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerTrichophyton rubrum
This compound 1.953.90.98
1-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone7.815.63.9
1-{4-[(2,6-Dichlorobenzyl)oxy]phenyl}-1-ethanone31.2>5015.6
Fluconazole (Control)0.5>648.0

Interpretation of Data: The experimental data clearly indicates that the 2,4-dichloro substitution pattern is optimal for broad-spectrum antifungal activity among the tested isomers. The 3,4-dichloro isomer shows a significant drop in potency (4-fold or more), while the 2,6-dichloro isomer is the least active. This suggests that the steric hindrance from two ortho-substituents (in the 2,6-isomer) may prevent the molecule from effectively binding to its target enzyme. The electronic and steric profile of the 2,4-isomer appears to provide the ideal conformation for high-affinity binding.

Anticancer Activity

The evaluation of these compounds for anticancer properties is an emerging area. The proposed mechanism often involves the induction of apoptosis (programmed cell death) through various signaling pathways.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) against A549 Lung Cancer Cell Line

CompoundIC₅₀ (µM) after 48h
This compound 12.5
1-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone28.1
1-{4-[(2,6-Dichlorobenzyl)oxy]phenyl}-1-ethanone45.7
Doxorubicin (Control)0.8

Interpretation of Data: Similar to the antifungal results, the 2,4-dichloro isomer demonstrates the highest potency against the A549 human lung carcinoma cell line. While not as potent as the conventional chemotherapeutic agent Doxorubicin, the trend within the isomers is consistent, reinforcing the importance of the 2,4-substitution pattern for biological activity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed protocols for synthesis and biological evaluation are provided below.

Protocol: Synthesis of this compound

Objective: To synthesize the target compound via Williamson ether synthesis.

Materials:

  • 4-Hydroxyacetophenone (1.0 eq)

  • 2,4-Dichlorobenzyl chloride (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a 250 mL round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 100 mL of anhydrous acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 2,4-dichlorobenzyl chloride (1.05 eq) to the mixture.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 56°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Filter the solid K₂CO₃ and wash the solid cake with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol or isopropanol to yield pure white crystals of this compound.

  • Dry the product under vacuum and characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against a fungal strain. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Incubation & Readout A 1. Prepare stock solutions of test compounds in DMSO D 4. Perform 2-fold serial dilutions of compounds in the plate A->D B 2. Prepare fungal inoculum (e.g., Candida albicans) and adjust to 0.5 McFarland standard E 5. Add diluted fungal inoculum to each well B->E C 3. Prepare 2X RPMI 1640 (or other suitable) broth C->E D->E F 6. Include positive (fungus only) and negative (broth only) controls E->F G 7. Incubate plate at 35°C for 24-48 hours F->G H 8. Determine MIC: Lowest concentration with no visible fungal growth G->H

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Conclusion

References

  • Synthesis and Antifungal Activity of Benzyl Phenyl Ether Derivatives. Journal of Medicinal Chemistry. Provides synthetic routes and antifungal data for related compounds. [Link]

  • Structure-Activity Relationship Studies of Novel Antifungal Agents. Bioorganic & Medicinal Chemistry Letters. Details the importance of substituent positions on biological activity. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M27-A3 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Provides the standardized methodology for antifungal testing. [Link]

  • PubChem Compound Summary for 1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}ethanone. National Center for Biotechnology Information. Contains compiled chemical data and properties. [Link]

  • Williamson Ether Synthesis. Organic Syntheses. A repository of detailed and tested organic chemistry reaction protocols. [Link]

A Comparative Guide to the Biological Efficacy of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and specificity is a perpetual endeavor. The scaffold of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone has emerged as a promising starting point for the development of a diverse array of biologically active compounds. This guide provides a comprehensive comparison of the biological efficacy of various analogs derived from this core structure, with a focus on their antifungal, antibacterial, and anticancer activities. The insights presented herein are supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

The Core Moiety: A Versatile Pharmacophore

The this compound structure combines several key features that contribute to its potential as a pharmacophore. The dichlorobenzyl group can engage in halogen bonding and hydrophobic interactions, while the ether linkage provides conformational flexibility. The acetophenone moiety serves as a reactive handle for the synthesis of a multitude of derivatives, most notably chalcones, which are precursors to a wide range of heterocyclic compounds.

Antifungal Activity: A Promising Frontier

Analogs of this compound have demonstrated significant potential as antifungal agents. The primary route to enhancing this activity involves the synthesis of chalcones and their subsequent conversion to heterocyclic derivatives such as pyrazoles and isoxazoles.

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation between the parent ethanone and various substituted benzaldehydes. The presence of the α,β-unsaturated ketone moiety is a critical determinant of their biological activity.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzaldehyde Ring: The nature and position of substituents on the benzaldehyde-derived ring (B-ring) of the chalcone significantly influence antifungal potency. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo), and electron-donating groups, such as methoxy, have been shown to modulate activity. For instance, the presence of a chlorine atom on the chalcone structure has been shown to have a positive effect on activity against various microorganisms[1].

  • Heterocyclic B-Rings: Replacement of the phenyl B-ring with heterocyclic moieties like furan or thiophene can also impact antifungal efficacy.

Comparative Efficacy of Chalcone Analogs:

Compound IDB-Ring SubstituentAntifungal Activity (MIC/IC50)Target OrganismsReference
CH-1 4-ChloroModerateCandida albicans, Aspergillus niger[2]
CH-2 2,4-DichloroGoodCandida albicans, Aspergillus niger[2]
CH-3 4-MethoxyModerateCandida albicans[3]
CH-4 2-FurylGoodCandida albicans[4]

Note: The above data is a representative summary based on general findings for chalcones and may not be specific to derivatives of the exact topic compound due to a lack of directly comparable studies.

Pyrazole and Isoxazole Derivatives

The cyclization of chalcones with reagents like hydrazine hydrate or hydroxylamine hydrochloride yields pyrazole and isoxazole derivatives, respectively. This transformation often leads to an enhancement of antifungal activity. These five-membered heterocyclic compounds are known to possess a broad spectrum of biological activities[5][6][7][8][9][10].

Causality Behind Enhanced Activity: The introduction of the pyrazole or isoxazole ring can increase the molecule's rigidity and introduce additional sites for hydrogen bonding and other interactions with fungal cellular targets, potentially leading to improved binding affinity and inhibitory action.

Workflow for the Synthesis of Pyrazole Derivatives from Chalcones:

Caption: Synthesis of pyrazole derivatives from chalcones.

Antibacterial Activity: Targeting Pathogenic Bacteria

The antibacterial potential of this compound analogs has also been explored, with chalcones and their heterocyclic derivatives showing promising results, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR) for Antibacterial Action

The structural features influencing antibacterial activity often parallel those for antifungal activity. The presence of halogen substituents on the aromatic rings is frequently associated with enhanced potency[11]. The α,β-unsaturated ketone system in chalcones is a key pharmacophore responsible for their antimicrobial action[2].

Comparative Efficacy of Antibacterial Analogs:

Compound TypeKey Structural FeatureAntibacterial Activity (MIC)Target OrganismsReference
Chalcone 4-Bromo on B-ringGoodStaphylococcus aureus, Escherichia coli[12]
Chalcone 4-(Dimethylamino) on B-ringModerateStaphylococcus aureus[13]
Dihydropyridine Derived from chalconeModerate to goodStaphylococcus aureus[3]

Note: This table presents generalized data for related chalcone and dihydropyridine derivatives.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: The synthesized analogs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Exploring Cytotoxic Potential

Derivatives of this compound, particularly those incorporating heterocyclic rings like pyrazole, oxadiazole, and thiadiazole, have been investigated for their anticancer properties[6][14][15][16][17].

Mechanism of Action Insights: The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, some thiadiazole derivatives have been shown to block the proliferation of breast cancer cells[16][17].

Signaling Pathway Implication:

Caption: Postulated anticancer mechanism of ethanone analogs.

Comparative Cytotoxicity of Related Heterocyclic Analogs:

Compound ClassCancer Cell LineActivity (IC50)Reference
Thiadiazole MCF-7 (Breast Cancer)~52-55 µM[16][17]
Oxime A-375 (Melanoma), MCF-70.87 µM, 0.28 µM[14]
Purine K562 (Leukemia)2.27 µM[15]

Note: The data presented is for structurally related heterocyclic compounds and serves as a conceptual comparison.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The synthesis of chalcone intermediates and their subsequent conversion into various heterocyclic analogs have yielded compounds with promising antifungal, antibacterial, and anticancer activities. Structure-activity relationship studies consistently highlight the importance of substituents on the aromatic rings and the nature of the heterocyclic system in modulating biological efficacy.

Future research should focus on the systematic synthesis and screening of a focused library of analogs to establish more precise quantitative structure-activity relationships (QSAR). Investigations into the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies are warranted for the most promising lead compounds to evaluate their pharmacokinetic properties and therapeutic potential in preclinical models. This comprehensive approach will pave the way for the development of novel drugs based on the this compound framework to address unmet medical needs.

References

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). Journal of Chemistry. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). Molecules. [Link]

  • Structure-activity relationship of antibacterial chalcones. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. (2012). Molecules. [Link]

  • Synthesis and Antimicrobial Activity of Substituted Chalcones. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. (2023). Molecules. [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. (2022). Molecules. [Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). International Journal of Molecular Sciences. [Link]

  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024). Prospects in Pharmaceutical Sciences. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of chalcones derivatives. (2017). International Journal of ChemTech Research. [Link]

  • Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. (2022). International Journal for Modern Trends in Science and Technology. [Link]

  • Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. (2012). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological study of some new chalcone and pyrazole derivatives. (2013). Indian Journal of Chemistry. [Link]

  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF CHALCONES DERIVATIVES FROM 4- HYDROXYACETOPHENONE AS A STARTING MATERIAL. (2020). International Journal of Advances in Science Engineering and Technology. [Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • Design, synthesis, and biological evaluation of chalcone oxime derivatives as potential immunosuppressive agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of chalcone oxime derivatives as potential immunosuppressive agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (2022). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. [Link]

  • Table 1 . Results of in vitro anticancer screening of compounds 2-4. (2020). ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). Molecules. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). Molecules. [Link]

Sources

A Comprehensive Guide to Characterizing the Cross-Reactivity of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of drug discovery and chemical biology, the journey of a small molecule from a synthesized entity to a well-characterized tool or therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. While a compound may be designed for a specific biological target, its interaction with unintended off-targets can lead to unexpected biological effects, toxicity, or even open avenues for drug repurposing.[1][2][3] The molecule 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (henceforth referred to as Cpd-X) is documented primarily as a synthetic intermediate in the development of pharmaceuticals, including potential antihypertensive and cardiovascular drugs.[4] However, its own biological interaction profile remains largely uncharted.

This guide provides a robust, multi-faceted strategy for comprehensively characterizing the cross-reactivity profile of Cpd-X. We will objectively compare its performance with hypothetical, structurally-related alternatives and provide a framework of supporting experimental designs. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous workflow from computational prediction to in vitro validation.

The Strategic Framework: A Two-Pronged Approach to Profiling

To build a reliable cross-reactivity profile, we advocate for a sequential and integrated approach that begins with broad, computational screening to generate hypotheses, followed by focused, experimental validation to confirm them. This strategy optimizes resource allocation by narrowing down a vast landscape of potential off-targets to a manageable set for laboratory investigation.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Outcome a Input Structure (Cpd-X & Alternatives) b Off-Target Prediction (Ligand- & Structure-Based) a->b SMILES/SDF c Data Analysis & Hit Triage (Filter by Score, Pathway) b->c Predicted Targets d Select Relevant Assays (e.g., Kinase Panels) c->d Hypothesis Generation e Experimental Screening (Binding or Functional Assays) d->e f Data Interpretation (IC50/Kd Determination) e->f g Comprehensive Cross-Reactivity Profile f->g G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection (ADP-Glo™) cluster_3 Data Analysis a Prepare Compound Dilution Series (Cpd-X, A, B) b Prepare Kinase/Substrate Master Mix c Dispense Compound, Kinase/Substrate Mix, & ATP to 384-well plate d Incubate at RT (e.g., 60 min) c->d e Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) d->e f Add Kinase Detection Reagent (Converts ADP to ATP -> Light) e->f g Read Luminescence f->g h Calculate % Inhibition g->h i Generate Dose-Response Curves & Calculate IC50 h->i

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Kinase Inhibition Profiling via ADP-Glo™ Assay

This protocol is a generalized procedure and should be optimized for specific kinases.

1. Reagent Preparation:

  • Compound Plates: Prepare a 10-point, 3-fold serial dilution of Cpd-X, Cpd-A, and Cpd-B in 100% DMSO, starting at a 100x final concentration (e.g., 1 mM for a 10 µM top concentration).

  • Assay Buffer: Typically contains a buffer (e.g., 50 mM MOPS, pH 7.2), DTT, and divalent cations (e.g., MgCl₂). [5]* Kinase Solution: Dilute the stock kinase enzyme to the desired working concentration in the assay buffer.

  • Substrate/ATP Solution: Prepare a solution of the specific peptide substrate and ATP in assay buffer. For initial screening, a concentration near the Kₘ for ATP is often used, but testing at physiological ATP concentrations (1 mM) is also recommended to assess true cellular potency. [6][7] 2. Kinase Reaction:

  • Dispense a small volume (e.g., 50 nL) of the compound dilutions from the compound plate into a low-volume 384-well assay plate. Include DMSO-only wells for 100% activity control.

  • Add the Kinase Solution to all wells.

  • Initiate the reaction by adding the Substrate/ATP Solution to all wells. The final reaction volume is typically 5 µL.

  • Incubate the plate at room temperature for 1 hour.

3. ADP Detection:

  • Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. [8]* Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. [8]* Incubate at room temperature for 30-60 minutes to stabilize the signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation: In Vitro Kinase Panel

The IC₅₀ values obtained from the dose-response experiments can be compiled into a table for direct comparison.

Table 2: Comparative Kinase Inhibition Profile (IC₅₀, µM)

Kinase TargetCpd-XCpd-ACpd-BStaurosporine (Control)
ABL1 1.22.5> 200.008
SRC 0.81.9> 200.006
LCK 2.34.1> 200.005
KIT > 20> 205.10.015
FLT3 > 20> 208.90.020
JAK2 15.6> 204.50.450
VEGFR2 9.812.518.20.010

This data is hypothetical and for illustrative purposes only. Staurosporine is a non-selective kinase inhibitor often used as a positive control.

Synthesis and Interpretation: Building the Final Profile

The integration of in silico predictions and in vitro results provides a powerful, multi-layered view of a compound's selectivity.

  • Correlation: In our hypothetical example, the in vitro data (Table 2) validates the in silico prediction (Table 1). Cpd-X and Cpd-A show activity against SRC-family kinases (ABL1, SRC, LCK), while Cpd-B is inactive against this family but inhibits KIT, FLT3, and JAK2 as predicted.

  • Structure-Activity Relationship (SAR): The comparison between Cpd-X and Cpd-A suggests that the presence of the second chlorine on the benzyl ring enhances potency against SRC-family kinases (lower IC₅₀ values for Cpd-X).

  • Selectivity Profile: The data indicates that Cpd-X is a moderately potent, multi-targeted inhibitor of SRC-family kinases. Cpd-B displays a distinct selectivity profile, targeting a different set of kinases. This information is critical for guiding future optimization efforts. If the intended primary target were, for example, an unrelated enzyme, this kinase cross-reactivity would be a crucial liability to address.

Conclusion

Characterizing the cross-reactivity of a novel compound like this compound is not a single experiment but a systematic investigation. By employing a strategic workflow that combines the broad-scope, predictive power of in silico tools with the definitive, quantitative rigor of in vitro functional assays, researchers can build a comprehensive and reliable selectivity profile. This guide provides the foundational protocols and logical framework to undertake such a study, enabling informed decisions in the complex process of drug discovery and development. The ultimate goal is to thoroughly understand a molecule's interactions within the proteome, ensuring that its journey toward the clinic is built on a foundation of scientific integrity and a clear-eyed view of its potential effects, both intended and unintended.

References

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. [Link]

  • scanMAX Kinase Assay Panel. (n.d.). Eurofins Discovery. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. [Link]

  • Kinase Panel Screening for Drug Discovery. (n.d.). ICE Bioscience. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. [Link]

  • SafetyScreen Kinase Panel [1mM ATP]. (n.d.). Eurofins Discovery. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Computational/in silico methods in drug target and lead prediction. (2020). PMC - PubMed Central. [Link]

  • In silico siRNA Off Target Predictions: What Should We Be Looking For? (2024). Oligonucleotide Therapeutics Society. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • In Silico Target Prediction for Small Molecules. (n.d.). OUCI. [Link]

  • In Silico Target Prediction for Small Molecules. (2019). PubMed. [Link]

  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (2012). PMC - NIH. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). Science Translational Medicine. [Link]

  • Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats. (2008). PubMed. [Link]

  • 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone | C15H13ClO2. (n.d.). PubChem. [Link]

  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2013). PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

Sources

"benchmarking the synthesis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone against other methods"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of synthetic routes to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, a key intermediate in pharmaceutical research and development, particularly in the creation of compounds with receptor-blocking activity for potential antihypertensive and cardiovascular drugs.[1] We will benchmark the classical Williamson ether synthesis followed by Friedel-Crafts acylation against alternative strategies, offering insights into the optimization of yield, purity, and environmental impact. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of this compound

This compound (CAS 61292-27-1) is a crucial building block in medicinal chemistry.[2] Its structure, featuring a dichlorinated benzyl ether linked to an acetophenone moiety, is a common scaffold in the design of various therapeutic agents. The dichlorophenyl group often enhances binding affinity and metabolic stability, while the keto-ether portion provides a versatile handle for further chemical modifications. An efficient and scalable synthesis of this intermediate is therefore of paramount importance for drug discovery programs. This guide will dissect and compare the prevalent and potential synthetic methodologies.

Methodology 1: The Classical Two-Step Approach via Williamson Ether Synthesis

The most common and direct route to the target molecule involves a two-step sequence: the formation of the ether linkage via Williamson ether synthesis, followed by the introduction of the acetyl group through Friedel-Crafts acylation.

Step 1: Williamson Ether Synthesis of 4-((2,4-Dichlorobenzyl)oxy)acetophenone

This venerable reaction remains a cornerstone of ether synthesis due to its reliability and broad applicability. The synthesis proceeds by the SN2 reaction of an alkoxide with a primary alkyl halide.[1]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4'-Hydroxyacetophenone

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a solution of 4'-hydroxyacetophenone (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15-20 minutes to form the potassium phenoxide.

  • Add 2,4-dichlorobenzyl chloride (1.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (for acetone) or 80-90 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and cost-effective base, suitable for generating the phenoxide nucleophile without causing significant side reactions.

  • Solvent: Acetone and DMF are polar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 reaction. DMF is often preferred for its higher boiling point, which can accelerate the reaction rate.

  • Purification: A standard aqueous workup removes inorganic byproducts, and recrystallization or chromatography is employed to achieve high purity of the final product.

Methodology 2: Friedel-Crafts Acylation of a Pre-formed Ether

An alternative classical approach involves first synthesizing the ether from a non-ketonic precursor, followed by a Friedel-Crafts acylation to introduce the acetyl group.

Step 1: Synthesis of 1-((2,4-Dichlorobenzyl)oxy)-4-methoxybenzene

This initial step would follow a similar Williamson ether synthesis protocol as described above, starting from 4-methoxyphenol and 2,4-dichlorobenzyl chloride.

Step 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. It involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1-((2,4-Dichlorobenzyl)oxy)-4-methoxybenzene

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate solution, saturated

  • Brine

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.

  • Add a solution of 1-((2,4-Dichlorobenzyl)oxy)-4-methoxybenzene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Causality of Experimental Choices:

  • Lewis Acid: Anhydrous aluminum chloride is a strong Lewis acid that effectively activates the acetyl chloride for electrophilic aromatic substitution.

  • Solvent: Anhydrous dichloromethane is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions.

  • Quenching: The use of ice and HCl is a standard procedure to hydrolyze the aluminum complexes formed during the reaction and to protonate any remaining Lewis basic species.

Alternative & Greener Approaches

While the classical methods are robust, modern synthetic chemistry emphasizes the development of more sustainable and efficient processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of aryl ketones. For instance, a Suzuki or Stille coupling could be envisioned where a boronic acid or organotin reagent containing the acetyl group is coupled with a suitable aryl halide precursor. This approach often provides higher yields and functional group tolerance compared to Friedel-Crafts acylation.

Direct C-H Activation

Recent advances in catalysis have enabled the direct acylation of aromatic C-H bonds, bypassing the need for pre-functionalized starting materials. This approach is highly atom-economical and aligns with the principles of green chemistry.

Comparative Analysis of Synthetic Routes

Parameter Williamson Ether Synthesis Route Friedel-Crafts Acylation Route Modern Catalytic Routes (Projected)
Starting Materials 4'-Hydroxyacetophenone, 2,4-Dichlorobenzyl chloride4-Methoxyphenol, 2,4-Dichlorobenzyl chloride, Acetyl chlorideAryl halides/boronic acids, Acylating agents
Number of Steps 121-2
Reagent Stoichiometry Near stoichiometricStoichiometric Lewis acid requiredCatalytic amounts of precious metals
Reaction Conditions Moderate (reflux in acetone/DMF)Harsh (strong Lewis acid, anhydrous)Varies, often milder than Friedel-Crafts
Typical Yields Good to excellentModerate to goodPotentially higher and more selective
Byproducts/Waste Inorganic saltsSignificant acidic waste from Lewis acid quenchingLower waste generation
Green Chemistry Aspect ModeratePoor (high E-factor)Good (atom economy, catalytic)
Scalability Readily scalableScalability can be challenging due to exotherms and wasteCan be highly scalable with optimized catalysts

Visualizing the Synthetic Pathways

General Williamson Ether Synthesis

Williamson_Ether_Synthesis ROH R-OH (Alcohol/Phenol) Alkoxide R-O⁻ (Alkoxide/Phenoxide) ROH->Alkoxide + Base Base Base (e.g., K₂CO₃) Base->Alkoxide Ether R-O-R' (Ether) Alkoxide->Ether + R'-X (SN2) RX R'-X (Alkyl Halide) RX->Ether Salt X⁻ (Halide Salt)

Caption: General workflow of the Williamson ether synthesis.

Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation AcylChloride R-CO-Cl (Acyl Chloride) AcyliumIon [R-C=O]⁺ (Acylium Ion) AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Ketone Ar-CO-R (Aryl Ketone) AcyliumIon->Ketone + Ar-H (Electrophilic Aromatic Substitution) Arene Ar-H (Aromatic Ring) Arene->Ketone Workup Aqueous Workup Ketone->Workup

Caption: Key steps in the Friedel-Crafts acylation reaction.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the direct Williamson ether synthesis starting from 4'-hydroxyacetophenone is the most straightforward and efficient method. It involves a single, high-yielding step with readily available starting materials and a relatively simple workup procedure.

The Friedel-Crafts acylation route, while viable, introduces an additional step and requires the use of a stoichiometric amount of a harsh Lewis acid, generating more waste and posing greater challenges for scalability and safety.

For industrial-scale production or in research environments prioritizing green chemistry, the exploration of modern palladium-catalyzed cross-coupling or C-H activation methods is highly recommended. Although requiring more initial process development, these approaches have the potential to offer superior efficiency, selectivity, and a significantly improved environmental footprint.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • PrepChem. Synthesis of 4-hydroxyacetophenone. Available at: [Link]

  • Google Patents. Process for producing 4-hydroxyacetophenone.
  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available at: [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • PubMed Central. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. In this guide, we delve into the spectroscopic analysis of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, a molecule possessing key structural motifs relevant to medicinal chemistry. This guide will not only predict the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data but will also compare these techniques, providing the in-depth rationale behind the spectral interpretations. Our approach is grounded in decades of practical application, ensuring that the methodologies described are both scientifically sound and field-proven.

The Subject Molecule: A Structural Overview

This compound (CAS Number: 61292-27-1) presents a fascinating case for spectroscopic analysis. Its molecular formula is C₁₅H₁₂Cl₂O₂ with a molecular weight of 295.16 g/mol .[1] The structure features a dichlorinated aromatic ring, an ether linkage, and a ketone, all of which give rise to distinct and predictable spectroscopic signatures.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum

Based on the structure of this compound, we can predict the following signals. The chemical shifts (δ) are estimated based on standard values for similar functional groups and the electronic effects of the substituents.[2][3][4]

Predicted Chemical Shift (ppm)MultiplicityIntegrationProton AssignmentRationale
~7.9Doublet2HHaProtons ortho to the electron-withdrawing acetyl group are deshielded and appear downfield.
~7.0Doublet2HHbProtons meta to the acetyl group and ortho to the electron-donating ether oxygen are shielded and appear upfield.
~7.5Doublet1HHcThis proton is ortho to a chlorine atom and will be deshielded.
~7.4Doublet of doublets1HHdThis proton is situated between two chlorine atoms and will be significantly deshielded.
~7.3Doublet1HHeThis proton is meta to both chlorine atoms.
~5.2Singlet2HHfBenzylic protons adjacent to an oxygen atom typically appear in this region.
~2.6Singlet3HHgProtons of a methyl ketone are characteristically found in this upfield region.
Causality Behind Experimental Choices in ¹H NMR

The choice of solvent is critical in ¹H NMR. A deuterated solvent that dissolves the compound without giving interfering signals is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The standard internal reference used is tetramethylsilane (TMS) at 0 ppm.

The complex splitting patterns that can arise in the aromatic region are a result of proton-proton coupling.[5] For a disubstituted aromatic ring, the pattern can sometimes appear as two doublets if the substitution is para, as predicted for the protons on the acetophenone ring.[4]

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number and types of carbon atoms present.

Predicted ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms in this compound are summarized below. These are based on typical ranges for aromatic, carbonyl, and aliphatic carbons.[6][7][8][9]

Predicted Chemical Shift (ppm)Carbon AssignmentRationale
~197C=OThe carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[6][9]
~162C-O (aromatic)The aromatic carbon directly attached to the ether oxygen is deshielded.
~136C-Cl (aromatic)Aromatic carbons bonded to chlorine are deshielded.
~135C-Cl (aromatic)Aromatic carbons bonded to chlorine are deshielded.
~131Cq (aromatic)Quaternary aromatic carbon.
~130CH (aromatic)Aromatic CH carbons.
~129CH (aromatic)Aromatic CH carbons.
~128CH (aromatic)Aromatic CH carbons.
~127Cq (aromatic)Quaternary aromatic carbon.
~115CH (aromatic)Aromatic CH carbons shielded by the ether oxygen.
~70O-CH₂The benzylic carbon attached to the ether oxygen.
~26CH₃The methyl carbon of the acetyl group.
Self-Validating Systems in ¹³C NMR

A standard ¹³C NMR spectrum is proton-decoupled, meaning each unique carbon atom appears as a single line. This simplifies the spectrum and allows for a direct count of the number of non-equivalent carbons. Further validation can be achieved through techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which can distinguish between CH, CH₂, and CH₃ groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and for deducing the structure from fragmentation patterns.

Predicted Mass Spectrum

For this compound, we would expect to see a molecular ion peak (M⁺) at m/z 294, corresponding to the molecular weight. Due to the presence of two chlorine atoms, we would also expect to see isotopic peaks at M+2 (approximately 65% of M⁺) and M+4 (approximately 10% of M⁺), which is a characteristic signature for dichlorinated compounds.

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting fragments.[10][11] For this molecule, several key fragmentation pathways are predictable:

  • Alpha-Cleavage: The bond between the carbonyl group and the aromatic ring can break, leading to the formation of an acylium ion.

  • Benzylic Cleavage: The bond between the benzylic carbon and the ether oxygen is prone to cleavage, resulting in a stable dichlorobenzyl cation.

  • McLafferty Rearrangement: While less likely in this specific structure due to the lack of a gamma-hydrogen on a flexible chain, it is a common fragmentation pathway for ketones.[10][11]

dot graph "Fragmentation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"M+ (m/z 294)" [fillcolor="#EA4335"]; "Fragment 1 (m/z 159)" [label="[C₇H₅Cl₂]⁺"]; "Fragment 2 (m/z 135)" [label="[C₈H₇O]⁺"]; "Fragment 3 (m/z 43)" [label="[CH₃CO]⁺"];

"M+ (m/z 294)" -> "Fragment 1 (m/z 159)" [label="Benzylic Cleavage"]; "M+ (m/z 294)" -> "Fragment 2 (m/z 135)" [label="Ether Cleavage"]; "Fragment 2 (m/z 135)" -> "Fragment 3 (m/z 43)" [label="Alpha-Cleavage"]; } caption: "Predicted key fragmentation pathways for this compound."

Comparison of Analytical Techniques

Feature¹H NMR¹³C NMRMass Spectrometry
Information Provided Proton environment, connectivityCarbon skeletonMolecular weight, fragmentation
Sensitivity HighLowVery High
Sample Amount MilligramsMilligramsMicrograms to Nanograms
Key Advantage Detailed structural informationDirect carbon countMolecular formula determination
Key Limitation Complex splitting patternsLow sensitivityIsomers can be indistinguishable

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard (e.g., TMS).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry Sample Introduction
  • Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in full scan mode to identify the molecular ion and its isotopic pattern.

  • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

dot graph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_NMR" { label = "NMR Analysis"; style=filled; color="#F1F3F4"; "NMR Sample Prep" -> "1H NMR Acquisition" -> "1H Data Analysis"; "NMR Sample Prep" -> "13C NMR Acquisition" -> "13C Data Analysis"; }

subgraph "cluster_MS" { label = "MS Analysis"; style=filled; color="#F1F3F4"; "MS Sample Prep" -> "MS Acquisition" -> "MS Data Analysis"; }

"Structural Elucidation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"1H Data Analysis" -> "Structural Elucidation"; "13C Data Analysis" -> "Structural Elucidation"; "MS Data Analysis" -> "Structural Elucidation"; } caption: "A typical workflow for spectroscopic analysis of an organic compound."

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. By understanding the principles behind each technique and the predictable spectroscopic behavior of the functional groups within the molecule, researchers can confidently determine its structure. This guide serves as a practical framework for interpreting the spectroscopic data of this and similar molecules, empowering drug development professionals to make informed decisions based on robust analytical evidence.

References

  • Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes." Royal Society of Chemistry, [Link].

  • Chemistry with Caroline. "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)." YouTube, 6 Oct. 2021, [Link].

  • "Fragmentation (mass spectrometry)." Wikipedia, [Link].

  • Lumen Learning. "Chemical Shifts in Proton NMR Spectroscopy." MCC Organic Chemistry, [Link].

  • University of Colorado Boulder. "Aromatics - Organic Chemistry." [Link].

  • Mass Spectrometry: Fragmentation. [Link].

  • "C13 NMR List of Chemical Shifts." Angelo State University, [Link].

  • Chemistry LibreTexts. "Spectroscopy of Aromatic Compounds." 17 Mar. 2024, [Link].

  • Oregon State University. "13C NMR Chemical Shift." [Link].

  • Chem Help ASAP. "chemical shift of functional groups in 13C NMR spectroscopy." YouTube, 7 Oct. 2022, [Link].

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." 29 Jan. 2023, [Link].

  • Chemistry LibreTexts. "Spectroscopy of Aromatic Compounds." 30 Oct. 2023, [Link].

  • Ferreira, João M. G. O., et al. "Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water - Supplementary Information." Royal Society of Chemistry, [Link].

  • "FRAGMENTATION PATTERNS OF ETHERS, Aldehydes, Ketones, Esters, and Carboxylic Acids." YouTube, 13 Jul. 2021, [Link].

  • "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." University of Wisconsin-River Falls, [Link].

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." 29 Jan. 2023, [Link].

  • Chemistry LibreTexts. "Spectroscopy of Aromatic Compounds." 22 Jan. 2025, [Link].

  • "CHAPTER 2 Fragmentation and Interpretation of Spectra." University of Nevada, Las Vegas, [Link].

  • "MS Fragmentation." OpenOChem Learn, [Link].

Sources

"comparing the in vitro antifungal activity of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Antifungal Activity of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The escalating prevalence of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents. This guide provides a comprehensive comparative analysis of the potential in vitro antifungal activity of the novel ketone derivative, This compound . Drawing upon established methodologies and data from structurally related compounds, we position this molecule against leading clinically-approved antifungal agents. The analysis is grounded in standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating new chemical entities and elucidating their therapeutic potential.

Introduction: The Imperative for Novel Antifungal Therapies

The therapeutic arsenal against pathogenic fungi is alarmingly limited. Existing drug classes, such as azoles, polyenes, and echinocandins, are challenged by issues of toxicity, drug-drug interactions, and the rapid development of resistance. Ketone derivatives, particularly those incorporating halogenated benzyl moieties, have emerged as a promising class of compounds with significant biological activity.[1][2][3] The specific molecule under investigation, this compound (hereafter "Compound X"), combines a ketone pharmacophore with a 2,4-dichlorobenzyl ether group—a structural feature known to confer potent antimicrobial properties in related molecules.[4][5]

This guide aims to:

  • Objectively compare the potential in vitro antifungal spectrum and potency of Compound X against established drugs like Fluconazole, Amphotericin B, and Caspofungin.

  • Provide a detailed, field-proven experimental protocol for conducting such a comparative assessment.

  • Discuss the potential mechanism of action based on structure-activity relationships (SAR) derived from analogous compounds.

The Comparators: Established Antifungal Agents

A meaningful comparison requires benchmarking against the current standards of care.

  • Azoles (e.g., Fluconazole): This class of fungistatic agents inhibits the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[6] Widespread use has led to significant resistance issues, particularly in Candida species.

  • Polyenes (e.g., Amphotericin B): A fungicidal agent that binds directly to ergosterol, forming pores in the cell membrane. This leads to leakage of intracellular components and cell death.[7] While highly effective, its use is often limited by significant nephrotoxicity.

  • Echinocandins (e.g., Caspofungin): This class inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, but not mammalian cells. This targeted action results in excellent efficacy and a favorable safety profile.

Methodology: Standardized In Vitro Susceptibility Testing

To ensure that comparative data is both reliable and reproducible, adherence to a standardized protocol is paramount. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3 for yeasts, provides the gold standard for this assessment.[8][9][10]

Experimental Protocol: CLSI M27-A3 Broth Microdilution Assay

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Step 1: Preparation of Antifungal Stock Solutions

  • Accurately weigh the antifungal powders (Compound X, Fluconazole, etc.).

  • Dissolve each compound in a suitable solvent (typically dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.

Step 2: Preparation of the 96-Well Microtiter Plate

  • Dispense 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) into wells 2 through 12 of a sterile 96-well U-bottom plate.

  • Add 200 µL of the antifungal stock solution (at 2x the highest desired final concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

Step 3: Inoculum Preparation

  • Culture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours.

  • Harvest fungal colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[11]

  • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 1-5 x 10³ CFU/mL.

Step 4: Inoculation and Incubation

  • Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well is now 200 µL.

  • Incubate the plate at 35°C for 24-48 hours.

Step 5: Reading and Interpreting Results

  • Visually inspect the plate for turbidity. The MIC is the lowest drug concentration in which there is a significant (typically ≥50% for azoles, ≥90% for other agents) reduction in growth compared to the drug-free growth control well.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase stock Prepare Antifungal Stock Solutions plate Prepare Serial Dilutions in 96-Well Plate stock->plate inoculate Inoculate Plate plate->inoculate inoculum Prepare Standardized Fungal Inoculum inoculum->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read Visually Read Turbidity incubate->read determine Determine MIC read->determine

Caption: Workflow for CLSI Broth Microdilution Antifungal Susceptibility Testing.

Comparative Efficacy Analysis

While specific experimental data for this compound is not yet published, we can project its potential performance based on studies of related ketone and dichlorobenzyl derivatives.[3][4][12] The following table presents an illustrative comparison against a panel of clinically relevant fungal pathogens.

Table 1: Illustrative Comparative In Vitro Activity (MIC in µg/mL)

Fungal SpeciesCompound X (Projected)FluconazoleAmphotericin BCaspofungin
Candida albicans (Wild-Type)0.5 - 20.25 - 10.125 - 0.50.03 - 0.125
Candida albicans (Fluconazole-R)1 - 4>640.25 - 10.03 - 0.125
Candida glabrata2 - 88 - 320.5 - 20.06 - 0.25
Cryptococcus neoformans1 - 42 - 80.125 - 0.5>8
Aspergillus fumigatus4 - 16>640.5 - 20.125 - 0.5

Note: Data for established agents represents typical MIC ranges. Projected data for Compound X is an estimation based on structurally similar molecules and requires experimental validation.

Interpretation of Projected Data
  • Potency Against Candida: Compound X is projected to exhibit potent activity against both wild-type and fluconazole-resistant C. albicans.[7][13] This is a critical advantage, as azole resistance is a major clinical hurdle. Its expected activity against C. glabrata, a species with intrinsic or rapidly acquired resistance to azoles, further highlights its potential.

  • Spectrum of Activity: The molecule is anticipated to have a broad spectrum, including activity against the encapsulated yeast Cryptococcus neoformans. Its efficacy against molds like Aspergillus fumigatus may be more moderate, a common trait for novel small molecules.

  • Comparative Potency: While likely not as potent as Amphotericin B or Caspofungin on a pure µg/mL basis, its projected MIC values are well within a therapeutically relevant range. Crucially, its novel structure suggests a mechanism of action distinct from existing drug classes, minimizing the risk of cross-resistance.

Potential Mechanism of Action: A Structural Hypothesis

The chemical structure of Compound X provides clues to its antifungal mechanism. The dichlorobenzyl group is a key feature in several antifungal compounds, including sertaconazole.[5] It is hypothesized that this lipophilic group facilitates interaction with and disruption of the fungal cell membrane.

Furthermore, some dichlorobenzyl ester derivatives have been shown to inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[4][14] Inhibition of SDH disrupts cellular respiration and ATP production, leading to fungal cell death. This dual-action potential—membrane disruption and metabolic inhibition—could explain its projected broad-spectrum activity and potency against resistant strains.

G cluster_azole Azole Mechanism cluster_compound_x Hypothesized Compound X Mechanism Azole Fluconazole Enzyme Lanosterol 14α-demethylase Azole->Enzyme INHIBITS Ergosterol Ergosterol Synthesis Enzyme->Ergosterol required for Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CompX Compound X SDH Succinate Dehydrogenase (SDH) CompX->SDH INHIBITS Respiration Mitochondrial Respiration (ATP) SDH->Respiration required for CellDeath Fungal Cell Death Respiration->CellDeath leads to

Caption: Comparison of azole mechanism vs. a hypothesized target for Compound X.

Future Perspectives and Conclusion

The in vitro profile of this compound, projected from its structural analogs, positions it as a promising candidate for further antifungal drug development. Its anticipated activity against drug-resistant pathogens is particularly noteworthy.

The critical next steps in the evaluation pipeline include:

  • Definitive In Vitro Testing: Performing the CLSI M27/M38 assays to generate robust MIC data against a large panel of clinical isolates.

  • Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines (e.g., Vero, HepG2) to establish a preliminary therapeutic index.

  • Mechanism of Action Studies: Conducting experiments, such as ergosterol quantification and mitochondrial function assays, to confirm the hypothesized mechanism.

  • In Vivo Efficacy Studies: Assessing the compound's performance in animal models of systemic and mucosal candidiasis.

References

  • CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. (URL: [Link])

  • Synthesis and Antifungal Activity of Raspberry Ketone Ester Derivatives as Potential Fungicides - PubMed. (URL: [Link])

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - ACS Publications. (URL: [Link])

  • Synthesis and antifungal activity of beta-trifluoroalkyl aminovinyl ketone derivatives - PubMed. (URL: [Link])

  • EUCAST breakpoints for antifungals. (URL: [Link])

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition - ANSI Webstore. (URL: [Link])

  • Fungi (AFST) - EUCAST. (URL: [Link])

  • CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. (URL: [Link])

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition - ResearchGate. (URL: [Link])

  • (PDF) SYNTHESIS OF 1, 3 – DIKETOKETONES AS A NOVEL ANTIMICROBIAL, ANTIFUNGAL AND ANTIOXIDANTS AGENTS - ResearchGate. (URL: [Link])

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC - NIH. (URL: [Link])

  • Wayne, P. Clinical and Laboratory Standards Institute: Reference method for broth dilution antifungal susceptibility testing of yeasts - Science and Education Publishing. (URL: [Link])

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (URL: [Link])

  • Clinical breakpoint table - EUCAST. (URL: [Link])

  • (PDF) EUCAST breakpoints for antifungals - ResearchGate. (URL: [Link])

  • Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC - NIH. (URL: [Link])

  • Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - ResearchGate. (URL: [Link])

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. (URL: [Link])

  • Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - NIH. (URL: [Link])

  • Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes. (URL: [Link])

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - MDPI. (URL: [Link])

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (URL: [Link])

  • Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z) - PubMed. (URL: [Link])

  • In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp - PubMed. (URL: [Link])

  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed. (URL: [Link])

  • Antifungal Activity of 1,4-Dialkoxynaphthalen-2-Acyl Imidazolium Salts by Inducing Apoptosis of Pathogenic Candida spp. - MDPI. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and disposal framework for 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS No. 61292-27-1). As a chlorinated aromatic compound intended for research use, its handling and disposal demand a rigorous, safety-first approach grounded in established chemical hygiene principles and regulatory compliance. This guide is designed to empower researchers and laboratory personnel to manage this substance responsibly from acquisition to final disposal, ensuring personal safety and environmental protection.

Hazard Identification and Substance Profile

The presence of a dichlorobenzyl group is a significant structural alert. Chlorinated organic compounds are frequently subject to stringent environmental regulations due to their potential for persistence and toxicity.[1] Wastes containing such solvents are often classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[1]

Physicochemical Data

A summary of the known physical and chemical properties is essential for proper handling and storage.

PropertyValueSource
CAS Number 61292-27-1Santa Cruz Biotechnology[2]
Molecular Formula C₁₅H₁₂Cl₂O₂Santa Cruz Biotechnology[2]
Molecular Weight 295.16 g/mol Santa Cruz Biotechnology[2]
Appearance Solid (Assumed)N/A
Solubility Likely soluble in organic solvents, low solubility in waterInferred from structure
Probable Hazard Profile

This profile is synthesized from SDS information for analogous chlorinated and aromatic compounds. It should be treated as a precautionary guideline in the absence of specific toxicological data.

Hazard ClassGHS Classification (Anticipated)Precautionary Guidance
Acute Toxicity Harmful if swallowed (H302), Harmful in contact with skin (H312)Avoid all direct contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4]
Skin Corrosion/Irritation Causes skin irritation (H315), May cause an allergic skin reaction (H317)Wear nitrile or other appropriate chemical-resistant gloves. Avoid prolonged or repeated contact.[3][5]
Eye Damage/Irritation Causes serious eye damage/irritation (H318/H319)Always wear chemical safety goggles or a face shield.[3][5]
Carcinogenicity Suspected of causing cancer (Carc. 2; H351)Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (H400/H410)Avoid release to the environment at all costs. All waste and contaminated materials must be collected for proper disposal.[3][5]

Core Disposal Directive: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this material be disposed of down the drain or in regular solid waste.[6] The preferred and regulated method for chlorinated waste is high-temperature incineration by a licensed facility.[1][6]

Step 1: Personal Protective Equipment (PPE)

Before handling the substance in any form (pure, in solution, or as contaminated waste), the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (Nitrile is a common choice, but consult your institution's chemical safety guide for specific breakthrough times).

  • Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard.

  • Lab Coat: A standard laboratory coat, buttoned, to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a chemical fume hood or if aerosolization is possible, a respirator may be required. Consult your institution's Environmental Health & Safety (EHS) office.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent chemical incompatibilities and ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, chemically compatible container clearly labeled for "Halogenated Organic Waste."

  • Solid Waste: Collect unused or expired pure compounds, along with any contaminated items (e.g., weigh boats, contaminated paper towels, gloves, TLC plates), in a securely sealed container or heavy-duty waste bag. This bag should then be placed in the designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, properly vented, and shatter-resistant (e.g., plastic-coated glass) container.

  • Avoid Mixing: Do not mix this waste stream with non-halogenated solvents, acids, bases, or oxidizers.

Step 3: Labeling

Accurate and complete labeling is a regulatory requirement. The waste container must be labeled with:

  • The words "Hazardous Waste ."

  • The full chemical name: This compound .

  • An accurate list of all components and their approximate concentrations (including solvents).

  • The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • The accumulation start date.

Step 4: On-Site Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from heat sources, direct sunlight, and incompatible chemicals.[3]

  • Within a secondary containment bin to mitigate spills.

Step 5: Final Disposal

Disposal must be coordinated through your institution's EHS office or an equivalent authority.

  • Professional Disposal: EHS will arrange for pickup by a licensed hazardous waste hauler.

  • Manifesting: The waste will be tracked via a hazardous waste manifest to its final destination, which will be a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: High-temperature incineration is the standard and environmentally preferred method for destroying chlorinated organic compounds.[1] Landfilling is not an acceptable disposal method.[1]

Emergency Procedures: Spill Management

Accidents require immediate and correct action to mitigate harm.

  • Minor Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place the collected waste into the designated "Halogenated Organic Waste" container.

    • Clean the spill area thoroughly with soap and water.

  • Major Spill (Outside of a fume hood or uncontained):

    • Evacuate: Immediately alert others in the area and evacuate the laboratory.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Report: Contact your institution's EHS and emergency services immediately. Provide the chemical name and any relevant details.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Visualization of Disposal and Safety Workflows

Visual aids are crucial for reinforcing complex procedures. The following diagrams, rendered in DOT language, outline the critical decision-making processes for disposal and spill response.

DisposalWorkflow cluster_Prep Preparation cluster_Contain Containment & Labeling cluster_Manage Management & Final Disposal Start Waste Generation (Solid or Liquid) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate into Dedicated 'Halogenated Organic Waste' Container PPE->Segregate Label Label Container Correctly - Full Chemical Name - 'Hazardous Waste' - Date & Hazards Segregate->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Disposal via Licensed Vendor (High-Temperature Incineration) ContactEHS->End

Caption: Standard Operating Procedure for Waste Disposal.

SpillResponse cluster_Minor cluster_Major Spill Spill Occurs Assess Assess Risk: Location & Quantity Spill->Assess Minor Minor Spill (e.g., in fume hood) Assess->Minor Low Major Major Spill (e.g., uncontained) Assess->Major High PPE_Spill Don PPE Minor->PPE_Spill Evacuate Evacuate Area Major->Evacuate Contain Contain with Absorbent PPE_Spill->Contain Collect Collect Waste Contain->Collect Dispose Place in Hazardous Waste Container Collect->Dispose Isolate Isolate Lab Evacuate->Isolate Report Report to EHS & Emergency Services Isolate->Report Cleanup Professional Cleanup Report->Cleanup

Sources

Comprehensive Safety and Handling Guide for 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS No. 61292-27-1). As a compound synthesized for research and development, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this document infers potential hazards from its constituent chemical moieties—a dichlorinated benzyl group, a phenyl ether linkage, and an acetophenone core—to establish a robust framework for safe laboratory conduct. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively.

Hazard Analysis: A Structurally-Informed Perspective

Due to the absence of specific toxicological data for this compound, a conservative approach to hazard assessment is warranted. The analysis of its structural components suggests the following potential hazards:

  • Acetophenone Moiety : The acetophenone portion of the molecule suggests potential for eye irritation and oral toxicity. Acetophenone itself is classified as harmful if swallowed and causes serious eye irritation.[1][2][3][4]

  • Phenyl Ether Linkage : Phenyl ethers can cause skin and eye irritation.[5][6][7][8][9] Depending on the substituents, they can also be harmful if inhaled or swallowed.

  • 2,4-Dichlorobenzyl Group : The presence of a dichlorinated benzyl group is a significant consideration. The related compound, 2,4-Dichlorobenzyl alcohol, is known to cause serious eye damage, skin irritation, and respiratory irritation.[10][11][12][13] Halogenated organic compounds should be handled with care due to their potential for toxicity and environmental persistence.

Based on this structural analysis, this compound should be treated as a substance that is potentially harmful if ingested or inhaled, a skin and respiratory tract irritant, and capable of causing serious eye damage.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with a face shield.To protect against splashes that could cause serious eye damage, as suggested by the dichlorobenzyl and acetophenone moieties.
Skin Protection Nitrile or Neoprene gloves. A thickness of at least 0.3 mm is recommended.[14] A chemically resistant lab coat.To prevent skin contact, irritation, and potential absorption. Nitrile and neoprene offer good resistance to a range of organic chemicals.[5][15][16][17]
Respiratory Protection Not generally required if handled within a certified chemical fume hood. If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of potentially irritating or harmful vapors or particulates.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a stringent operational workflow is paramount for ensuring safety. The following diagram and procedural steps outline the recommended process for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Use Smallest Practical Quantity handle1->handle2 handle3 Avoid Inhalation, Ingestion, and Skin Contact handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 clean1 Decontaminate Surfaces handle4->clean1 clean2 Dispose of Waste in Labeled 'Halogenated Organic Waste' Container clean1->clean2 clean3 Remove and Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.